DSPE-Rhodamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C70H112ClN4O11PS |
|---|---|
Molecular Weight |
1284.1 g/mol |
IUPAC Name |
[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium chloride |
InChI |
InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1 |
InChI Key |
MPIYQTUVKONKBT-ZOVJXLMBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to DSPE-Rhodamine B: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine B (DSPE-Rhodamine B), a widely utilized fluorescent phospholipid conjugate. This document details its core photophysical properties, provides structured experimental protocols for its application, and visualizes key workflows for its use in cellular imaging and liposome tracking.
Introduction
This compound B is a fluorescent lipid wherein the hydrophilic head group of the phospholipid DSPE is covalently linked to the fluorophore Rhodamine B. This conjugation allows for the stable incorporation of a bright and photostable fluorescent label into lipid bilayers, such as those of liposomes and cellular membranes. Its principal application lies in the fluorescent labeling and tracking of lipid-based drug delivery systems and the visualization of membrane dynamics in biological systems.
Photophysical Properties
The fluorescence of this compound B originates from the Rhodamine B moiety. The spectral characteristics can be influenced by the local microenvironment, including solvent polarity, pH, and the presence of quenching species. It is important to note that while the core spectral properties are determined by the Rhodamine B fluorophore, conjugation to DSPE and incorporation into a lipid bilayer can induce slight shifts in the excitation and emission maxima.
Excitation and Emission Spectra
The excitation and emission maxima of this compound B are in the green-to-orange region of the visible spectrum, making it compatible with common fluorescence microscopy filter sets.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~546 - 560 nm | Can vary slightly depending on the solvent and lipid environment. |
| Emission Maximum (λem) | ~581 - 610 nm | Can be influenced by environmental factors. |
Quantitative Photophysical Data
The following table summarizes key quantitative data for Rhodamine B, the fluorescent component of this compound B. These values provide a strong baseline for the expected performance of the DSPE-conjugated form, although conjugation and the lipid environment may cause some variation.
| Parameter | Value | Conditions |
| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | In Methanol[1][2] |
| Fluorescence Quantum Yield (Φ) | 0.49 - 0.70 | In ethanol[3][4] |
Experimental Protocols
Preparation of this compound B-Labeled Liposomes via Thin-Film Hydration
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method, a common technique for encapsulating aqueous solutions.
Materials:
-
Primary lipids (e.g., DSPC, DPPC, Cholesterol)
-
This compound B
-
Chloroform or a suitable organic solvent mixture
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of the primary lipids and this compound B in chloroform in a round-bottom flask. A typical molar ratio for labeling is 0.1-1 mol% of this compound B relative to the total lipid content.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary lipids.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication: Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent, indicating the formation of small unilamellar vesicles (SUVs).
-
Extrusion (Recommended for uniform size): Load the MLV suspension into an extruder. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification (Optional):
-
To remove any unencapsulated material or free this compound B, the liposome suspension can be purified using size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the prepared liposomes at 4°C, protected from light.
-
Cellular Imaging of this compound B-Labeled Liposomes
This protocol outlines the steps for visualizing the uptake of this compound B-labeled liposomes by cultured cells using fluorescence microscopy.
Materials:
-
Cultured cells grown on glass coverslips or in imaging-compatible plates
-
This compound B-labeled liposomes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets for Rhodamine B
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging plates and allow them to adhere and grow to the desired confluency.
-
Liposome Incubation:
-
Dilute the this compound B-labeled liposome suspension to the desired concentration in a complete cell culture medium.
-
Remove the old medium from the cells and replace it with the liposome-containing medium.
-
Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, gently aspirate the liposome-containing medium.
-
Wash the cells three times with warm PBS to remove any non-adherent liposomes.
-
-
Fixation:
-
Fix the cells by incubating them with a 4% paraformaldehyde solution for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine B (e.g., excitation around 540-560 nm and emission around 580-620 nm).
-
Visualizations
The following diagrams illustrate key conceptual workflows related to the use of this compound B.
References
- 1. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing of the Assembly Structure and Dynamics within Nanoparticles during Interaction with Blood Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound B | BroadPharm [broadpharm.com]
- 4. biotium.com [biotium.com]
The Linchpin of Bio-imaging: A Technical Guide to DSPE's Role in Rhodamine Conjugation
For researchers, scientists, and professionals in drug development, the precise tracking of nanoparticles within biological systems is paramount. The conjugation of fluorescent dyes to lipid components of these nanoparticles is a cornerstone of this endeavor. This in-depth guide elucidates the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) in the conjugation of Rhodamine, a widely utilized fluorophore, for the creation of advanced fluorescent probes for liposomes and other lipid-based nanoparticles.
This document provides a comprehensive overview of the synthesis, characterization, and application of DSPE-Rhodamine conjugates, with a focus on DSPE-PEG-Rhodamine. It includes detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to illustrate key processes and pathways, empowering researchers to effectively design and execute their experimental strategies.
The Molecular Architecture and Strategic Advantage of this compound Conjugates
This compound conjugates are amphiphilic molecules that consist of three key functional components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that serves as the hydrophobic anchor. Its two saturated stearoyl (C18) acyl chains readily insert into the lipid bilayer of liposomes and other lipid nanoparticles, ensuring stable incorporation of the fluorescent probe within the nanocarrier.
-
Polyethylene Glycol (PEG) Linker (often included): A hydrophilic polymer that acts as a spacer between the DSPE anchor and the Rhodamine dye.[1] This PEG linker extends the fluorophore away from the nanoparticle surface, which can reduce quenching and steric hindrance, thereby improving fluorescence signal and interaction with the biological environment. The length of the PEG chain can be varied to optimize the nanoparticle's properties, such as circulation time and cellular uptake.[1]
-
Rhodamine: A bright and photostable fluorophore that provides the means for fluorescent detection. Rhodamine dyes, such as Rhodamine B, have excitation and emission maxima in the visible range, making them compatible with standard fluorescence microscopy and flow cytometry instrumentation.[2][3]
The combination of these components results in a versatile tool for non-invasively tracking the fate of drug delivery systems in vitro and in vivo, providing invaluable insights into their pharmacokinetics, biodistribution, and cellular internalization.[1]
Synthesis and Characterization of DSPE-PEG-Rhodamine
The synthesis of DSPE-PEG-Rhodamine typically involves the covalent coupling of a reactive derivative of Rhodamine to a DSPE-PEG molecule with a terminal reactive group, such as an amine (NH2) or a carboxyl (COOH) group.
Experimental Protocol: Amine-Reactive Conjugation
This protocol describes a common method for conjugating DSPE-PEG-NH2 with a Rhodamine B isothiocyanate (RBITC) derivative.
Materials:
-
DSPE-PEG-Amine (e.g., DSPE-PEG2000-NH2)
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer and/or NMR Spectrometer
Procedure:
-
Dissolution of Reactants: Dissolve DSPE-PEG-NH2 and a slight molar excess of RBITC in anhydrous DMF.
-
Reaction Initiation: Add triethylamine to the solution to act as a base catalyst.
-
Reaction Incubation: Stir the reaction mixture overnight at room temperature in the dark to prevent photobleaching of the Rhodamine dye.
-
Purification by Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours with frequent water changes to remove unreacted RBITC, DMF, and TEA.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the DSPE-PEG-Rhodamine conjugate as a solid.
-
Characterization:
-
HPLC: Confirm the purity of the conjugate and the removal of free dye using a suitable HPLC method.
-
Mass Spectrometry/NMR: Confirm the molecular weight and structure of the final product.
-
Diagram of the DSPE-PEG-Rhodamine Synthesis Workflow:
Quantitative Data on this compound Conjugates
The following tables summarize key quantitative data for this compound and DSPE-PEG-Rhodamine conjugates, compiled from various sources. These values can vary depending on the specific experimental conditions, PEG linker length, and the specific Rhodamine derivative used.
Table 1: Physicochemical Properties of this compound Conjugates
| Property | This compound B | DSPE-PEG(1000)-Rhodamine | DSPE-PEG(2000)-Rhodamine | DSPE-PEG(5000)-Rhodamine |
| Molecular Weight (approx. g/mol ) | ~1200 | ~2200 | ~3200 | ~6200 |
| Excitation Max (nm) | ~546 | ~570 | ~570 | ~546 |
| Emission Max (nm) | ~610 | ~595 | ~595 | ~610 |
| Purity (typical) | >90% | >95% | >95% | >95% |
Data compiled from commercial supplier information and literature.
Table 2: Characteristics of Liposomes Incorporating DSPE-PEG-Rhodamine
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPE-PEG(2000) | 100 - 150 | < 0.2 | -20 to -40 |
| DSPE-PEG(2000)-Rhodamine | 110 - 160 | < 0.2 | -25 to -45 |
These are representative values and can be influenced by the overall lipid composition and preparation method.
Formulation of Rhodamine-Labeled Liposomes
The most common method for preparing liposomes incorporating this compound conjugates is the thin-film hydration technique. This method allows for the efficient and reproducible formation of liposomes with the fluorescent probe integrated into the lipid bilayer.
Experimental Protocol: Thin-Film Hydration for Liposome Preparation
Materials:
-
Primary lipid (e.g., DSPC, DPPC, or DOPC)
-
Cholesterol
-
DSPE-PEG(2000)-Rhodamine
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DSPE-PEG-Rhodamine in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-Rhodamine).
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (pre-warmed to above the phase transition temperature of the primary lipid) to the flask.
-
Vesicle Formation: Agitate the flask by vortexing or sonicating to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes).
-
Characterization: Analyze the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Diagram of the Thin-Film Hydration Workflow:
Cellular Uptake and Trafficking of DSPE-PEG-Rhodamine Labeled Nanoparticles
Once formulated, DSPE-PEG-Rhodamine labeled nanoparticles can be used to visualize their interaction with cells. The primary mechanism for the internalization of many nanoparticles, including those coated with PEG, is endocytosis. The specific endocytic pathway can depend on the nanoparticle's size, surface charge, and the cell type. For many lipid-based nanoparticles in the 100 nm size range, clathrin-mediated endocytosis is a major route of entry.
Experimental Protocol: Live-Cell Imaging of Liposome Uptake
Materials:
-
Cells cultured on glass-bottom dishes
-
Rhodamine-labeled liposome suspension
-
Live-cell imaging medium
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Confocal or fluorescence microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to an appropriate confluency.
-
Liposome Incubation: Replace the cell culture medium with live-cell imaging medium containing the Rhodamine-labeled liposomes at a desired concentration. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Nuclear Staining: If desired, add a nuclear counterstain like Hoechst 33342 for the last 15-30 minutes of incubation.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove non-internalized liposomes.
-
Imaging: Add fresh live-cell imaging medium and immediately image the cells using a confocal or fluorescence microscope. Use appropriate filter sets for Rhodamine (red fluorescence) and the nuclear stain (blue fluorescence).
Diagram of the Clathrin-Mediated Endocytosis Pathway for Labeled Nanoparticles:
Conclusion
The conjugation of Rhodamine to DSPE, particularly with the inclusion of a PEG linker, provides a robust and versatile platform for the fluorescent labeling of lipid-based nanoparticles. This technical guide has outlined the fundamental principles, detailed experimental protocols, and key quantitative data associated with the synthesis, formulation, and application of this compound conjugates. By leveraging this information, researchers can confidently employ these powerful tools to advance their understanding of drug delivery systems and their interactions with biological systems, ultimately contributing to the development of more effective nanomedicines.
References
An In-depth Technical Guide to the Applications of DSPE-Rhodamine in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with Rhodamine is a fluorescent phospholipid that has become an indispensable tool in biomedical research and drug development. Its unique amphiphilic structure allows for stable incorporation into lipid-based nanocarriers, while the Rhodamine fluorophore provides a robust and easily detectable signal for imaging and tracking. This guide provides a comprehensive overview of the core applications, physicochemical properties, experimental protocols, and underlying mechanisms related to the use of DSPE-Rhodamine in advanced biomedical studies.
Core Concepts and Physicochemical Properties
This compound is a conjugate molecule combining a phospholipid (DSPE) with a fluorescent dye (Rhodamine). The DSPE portion consists of a hydrophilic phosphoethanolamine head group and two saturated 18-carbon stearoyl acyl chains, providing a strong hydrophobic anchor for insertion into lipid bilayers.[1] Rhodamine, a bright red-orange fluorophore, is covalently linked to the head group, often via a spacer like polyethylene glycol (PEG).[1]
The addition of a PEG linker (creating DSPE-PEG-Rhodamine) significantly enhances the utility of the molecule. The PEG chain imparts "stealth" characteristics to nanocarriers, improving their stability and increasing blood circulation time by reducing non-specific binding to biological components.[2][3] This modification is crucial for in vivo applications.
Visualization of DSPE-PEG-Rhodamine Structure
The logical structure of this versatile lipid conjugate can be visualized as three key functional units.
Caption: Molecular components of DSPE-PEG-Rhodamine.
Quantitative Data and Photophysical Properties
The selection of a fluorescent probe is critically dependent on its photophysical characteristics. Rhodamine derivatives are valued for their high quantum yields and photostability.[4] The specific properties can vary slightly based on the Rhodamine isomer (e.g., Rhodamine B, TAMRA) and the local microenvironment.
| Property | Value | Source |
| Molecular Weight (this compound B) | ~1209.1 g/mol | |
| Molecular Weight (DSPE-PEG(2000)-Rhodamine) | ~3000-3400 g/mol | |
| Excitation Wavelength (λex) | 546 - 570 nm | |
| Emission Wavelength (λem) | 570 - 595 nm | |
| Appearance | Red/Pink Solid | |
| Solubility | DMSO, DMF | |
| Storage Conditions | -20°C, Protect from light |
Key Applications in Biomedical Research
This compound's primary function is to serve as a fluorescent tracer for lipid-based drug delivery systems. Its incorporation allows for direct visualization and quantification of these systems in various biological settings.
Drug Delivery Systems: Liposomes and Micelles
This compound is commonly incorporated into the lipid bilayer of liposomes or the core-shell structure of polymeric micelles during their formulation. Because it mimics the structure of natural phospholipids, it integrates seamlessly without significantly altering the carrier's physicochemical properties at low concentrations.
-
Biodistribution and Pharmacokinetics: By tracking the fluorescence of this compound in animal models, researchers can determine where a drug carrier accumulates, how long it circulates in the bloodstream, and its clearance rate. This information is vital for assessing the efficacy and safety of a drug delivery system.
-
Stability and Integrity: Fluorescence Resonance Energy Transfer (FRET) assays can be employed using this compound as an acceptor in combination with a donor fluorophore. This technique helps to verify that the nanocarrier remains intact during circulation and transport across biological barriers.
Targeted Drug Delivery
In targeted therapies, nanocarriers are often functionalized with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on diseased cells. For instance, DSPE-PEG can be modified with an RGD peptide sequence, which targets integrin receptors on cancer cells. Incorporating this compound into these targeted liposomes allows for:
-
Confirmation of target binding.
-
Visualization of receptor-mediated endocytosis.
-
Assessment of drug accumulation specifically within the target tissue.
Visualization of a Targeted Delivery Mechanism
The following diagram illustrates the process by which a ligand-targeted, this compound-labeled liposome delivers its payload to a specific cell.
Caption: Workflow of targeted drug delivery and cellular uptake.
Bioimaging and Cellular Tracking
This compound is a powerful tool for cell imaging studies, enabling researchers to track the fate of nanoparticles after administration.
-
Cellular Uptake: Flow cytometry and fluorescence microscopy are used to quantify the internalization of Rhodamine-labeled nanoparticles by cells. This helps determine the efficiency of different formulations and targeting strategies.
-
In Vivo Imaging: In preclinical studies, whole-animal imaging systems can track the accumulation of this compound-labeled carriers in tumors or other tissues in real-time.
Experimental Protocols
The following are representative protocols for common experiments involving this compound. Researchers should optimize concentrations and incubation times based on their specific nanoparticle formulation and cell lines.
Protocol: Preparation of this compound Labeled Liposomes
This protocol describes the thin-film hydration method, a common technique for liposome preparation.
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary lipids (e.g., DSPC, Cholesterol) and DSPE-PEG in a chloroform/methanol solvent mixture. Add this compound at a molar ratio of 0.1-1.0 mol%.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by vortexing or sonicating the flask. This will cause the lipids to self-assemble into multilamellar vesicles.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated material or free dye by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final liposome formulation for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
| Parameter | Typical Value | Technique |
| Mean Diameter | ~100 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -2 to -15 mV | Electrophoretic Light Scattering |
Protocol: In Vitro Cellular Uptake Assay by Flow Cytometry
This protocol outlines how to quantify the uptake of labeled nanoparticles by cells.
-
Cell Seeding: Seed cells (e.g., cancer cell line) in a 24-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with this compound labeled nanoparticles at a predetermined concentration in cell culture media. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using a gentle enzyme like trypsin.
-
Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer and analyze them using a flow cytometer. The Rhodamine fluorescence intensity in the cell population is proportional to the amount of nanoparticle uptake.
Visualization of the Cellular Uptake Workflow
This diagram outlines the key steps in quantifying nanoparticle uptake using this compound.
Caption: Experimental workflow for a cellular uptake assay.
Conclusion and Future Outlook
This compound remains a cornerstone fluorescent probe for the preclinical development of nanomedicines. Its ability to be stably integrated into lipid carriers provides a reliable method for tracking their in vitro and in vivo behavior, from cellular internalization to whole-body biodistribution. The continued development of new Rhodamine derivatives with improved photophysical properties, combined with advanced imaging modalities, will further enhance the precision and quantitative power of this essential research tool. Future applications will likely focus on multimodal imaging by combining this compound with other contrast agents (e.g., for MRI) and advancing its use in theranostic platforms that integrate diagnostics and therapy.
References
- 1. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 2. DSPE-PEG-RhB - CD Bioparticles [cd-bioparticles.net]
- 3. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Rhodamine for In Vivo Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] labeled with rhodamine (DSPE-PEG-Rhodamine), a fluorescent phospholipid conjugate widely utilized for in vivo imaging studies. Its unique properties make it an invaluable tool for visualizing the biodistribution, pharmacokinetics, and cellular uptake of liposomes, micelles, and other nanoparticle-based drug delivery systems.[1][2][3][4][5]
Core Concepts
DSPE-PEG-Rhodamine is an amphiphilic molecule composed of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of nanoparticles.
-
PEG (Polyethylene Glycol): A hydrophilic polymer that forms a protective layer on the nanoparticle surface. This "stealth" coating reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time in vivo.
-
Rhodamine: A bright, photostable fluorescent dye that enables sensitive detection and visualization of the labeled nanoparticles using various imaging modalities. Rhodamine has a maximum absorption at approximately 570 nm and an emission peak around 595 nm, making it easily traceable.
The combination of these components allows researchers to non-invasively track the fate of drug delivery vehicles in real-time, providing critical insights into their efficacy and safety.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving DSPE-PEG-labeled nanoparticles. While specific values can vary based on nanoparticle formulation, animal model, and other experimental conditions, these tables provide a general understanding of the biodistribution and pharmacokinetic profiles.
Table 1: Biodistribution of DSPE-PEG Labeled Nanoparticles in Mice (4 hours post-injection)
| Organ | Percent Injected Dose (%ID) |
| Liver | 15 - 40% |
| Spleen | 5 - 20% |
| Lungs | 1 - 5% |
| Kidneys | 1 - 5% |
| Tumor | 2 - 10% |
| Blood | 10 - 30% |
Note: Data is compiled from representative studies of PEGylated nanoparticles and may not be specific to DSPE-PEG-Rhodamine but reflects the expected distribution profile. Higher tumor accumulation is often observed at later time points (24-48 hours).
Table 2: Pharmacokinetic Parameters of DSPE-PEG Labeled Nanoparticles in Mice
| Parameter | Value | Unit |
| Half-life (t½) | 6 - 24 | hours |
| Area Under the Curve (AUC) | 1500 - 5000 | (ng·h)/mL |
| Peak Plasma Concentration (Cmax) | 200 - 500 | ng/mL |
| Time to Peak Concentration (Tmax) | 1 - 4 | hours |
Note: These values are illustrative and highly dependent on the specific nanoparticle characteristics, including size, charge, and the molecular weight of the PEG chain.
Experimental Protocols
Preparation of DSPE-PEG-Rhodamine Labeled Liposomes
This protocol describes a common method for preparing rhodamine-labeled liposomes using the thin-film hydration and extrusion technique.
Materials:
-
Primary lipid (e.g., DSPC, DOPC)
-
Cholesterol
-
DSPE-PEG
-
DSPE-PEG-Rhodamine
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Methodology:
-
Lipid Film Hydration:
-
Dissolve the primary lipid, cholesterol, DSPE-PEG, and DSPE-PEG-Rhodamine in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:4.5:0.5 (Lipid:Cholesterol:DSPE-PEG:DSPE-PEG-Rhodamine).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Equilibrate a handheld or benchtop extruder to the same temperature as the hydration buffer.
-
Load the MLV suspension into a syringe and pass it through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). This process results in the formation of unilamellar vesicles (ULVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the concentration of rhodamine to confirm incorporation.
-
In Vivo Imaging of DSPE-PEG-Rhodamine Labeled Nanoparticles in a Murine Tumor Model
This protocol outlines the general steps for performing in vivo fluorescence imaging.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
DSPE-PEG-Rhodamine labeled nanoparticles suspended in sterile PBS
-
In vivo imaging system (e.g., IVIS, Kodak In-Vivo Imaging System) with appropriate filters for rhodamine
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline fluorescence image before injecting the nanoparticles.
-
-
Administration:
-
Inject a defined dose of the DSPE-PEG-Rhodamine labeled nanoparticle suspension intravenously (e.g., via the tail vein).
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and tumor accumulation. Use an excitation filter around 535-550 nm and an emission filter around 580-620 nm for rhodamine.
-
-
Ex Vivo Imaging and Analysis:
-
At the final time point, euthanize the mouse and dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Arrange the organs in the imaging system and acquire a final ex vivo fluorescence image to confirm biodistribution.
-
Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and each organ.
-
Visualizations
Signaling and Uptake Pathway
The following diagram illustrates the passive targeting of DSPE-PEG-Rhodamine labeled nanoparticles to a tumor site via the Enhanced Permeability and Retention (EPR) effect and subsequent cellular uptake.
Experimental Workflow
This diagram outlines the key steps in a typical in vivo imaging study using DSPE-PEG-Rhodamine labeled nanoparticles.
References
The Integration of DSPE-Rhodamine into Nanoparticle Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and methodologies behind the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with Rhodamine into various nanoparticle platforms. This document details the fundamental principles of incorporation, presents experimental protocols, summarizes key quantitative data, and illustrates the underlying processes through detailed diagrams.
Core Concept: The Amphiphilic Nature of DSPE-Rhodamine
This compound and its commonly used polyethylene glycol (PEG)ylated form, DSPE-PEG-Rhodamine, are amphiphilic molecules. This dual characteristic is central to their utility in nanoparticle formulation. The molecule consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid with two long, saturated C18 hydrocarbon chains (distearoyl). This portion of the molecule is highly hydrophobic and serves as the anchor for integration into lipidic or hydrophobic regions of a nanoparticle.[1][2]
-
PEG (Polyethylene Glycol): Often included as a linker, the PEG chain is hydrophilic. It acts as a spacer that extends from the nanoparticle surface, providing a protective hydrophilic corona. This "stealth" layer enhances colloidal stability, prevents non-specific protein binding (opsonization), and prolongs circulation time in vivo.[1][3]
-
Rhodamine: A fluorescent dye that serves as a robust probe for tracking and visualization.[1] It is covalently attached to the DSPE-PEG conjugate, allowing researchers to monitor the localization, trafficking, and biodistribution of the nanoparticles without affecting the primary incorporation mechanism.
The primary mechanism of incorporation is driven by the hydrophobic effect. The DSPE lipid tail spontaneously inserts itself into the hydrophobic core of a nanoparticle or the lipid bilayer of a liposome to minimize its exposure to the aqueous environment.
Incorporation into Different Nanoparticle Platforms
This compound can be incorporated into a wide array of nanoparticle systems. The specific method of incorporation depends on the nanoparticle's composition and formulation process.
Lipid-Based Nanoparticles (Liposomes, LNPs)
In lipid-based systems, such as liposomes and lipid nanoparticles (LNPs), the this compound conjugate integrates directly into the lipid bilayer that forms the shell of the particle. During the formulation process, as the lipids self-assemble in an aqueous solution, the hydrophobic DSPE tails partition into the hydrophobic core of the bilayer, alongside the other phospholipid components. The hydrophilic PEG-Rhodamine portion remains exposed on the nanoparticle surface, facing the aqueous exterior. This method is highly efficient due to the structural similarity between DSPE and the primary lipids used in these formulations.
Polymeric Nanoparticles and Micelles
For polymeric nanoparticles, such as those made from Poly(D,L-lactic-co-glycolic acid) (PLGA), or for polymeric micelles, the incorporation of this compound also relies on hydrophobic interactions.
-
In Polymeric Micelles: These structures self-assemble from amphiphilic block copolymers. The DSPE anchor co-assembles with the hydrophobic blocks of the polymers, becoming part of the micelle's core. The hydrophilic PEG-Rhodamine moiety aligns with the hydrophilic blocks, forming part of the micelle's corona.
-
In Polymeric Nanoparticles (e.g., PLGA): During formulation methods like emulsion-solvent evaporation, the this compound is dissolved along with the primary polymer (e.g., PLGA) in an organic solvent. As the solvent is removed and the nanoparticles precipitate, the hydrophobic DSPE tails become entrapped within the solid, hydrophobic polymer matrix.
Experimental Protocols for Incorporation
The following sections detail common laboratory-scale methods for formulating nanoparticles with this compound.
Protocol 1: Thin-Film Hydration (for Liposomes)
The hydration method is a standard technique for preparing liposomes and other lipid-based nanoparticles.
Methodology:
-
Lipid Dissolution: The primary lipids (e.g., DSPC, cholesterol), the drug (if applicable), and DSPE-PEG-Rhodamine are co-dissolved in a suitable organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask.
-
Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. The flask is agitated, causing the lipid film to swell and self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To achieve a uniform size distribution of unilamellar vesicles, the resulting suspension is subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.
Protocol 2: Single Emulsion-Solvent Evaporation (for PLGA Nanoparticles)
This technique is widely used for encapsulating agents within polymeric nanoparticles.
Methodology:
-
Organic Phase Preparation: The polymer (e.g., PLGA) and DSPE-PEG-Rhodamine are dissolved in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Emulsification: The organic phase is added to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). This mixture is then subjected to high-energy homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The emulsion is stirred for several hours under ambient or reduced pressure to allow the organic solvent to evaporate. As the solvent diffuses out of the oil droplets, the polymer and the embedded DSPE-PEG-Rhodamine precipitate, forming solid nanoparticles.
-
Purification: The nanoparticles are collected by ultracentrifugation, washed multiple times with deionized water to remove excess surfactant and unincorporated materials, and then lyophilized for storage.
References
DSPE-Rhodamine for Tracking Drug Delivery Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[rhodamine(polyethylene glycol)] (DSPE-Rhodamine) as a fluorescent probe for tracking drug delivery systems. It covers the core principles of its application, detailed experimental protocols, and quantitative data to aid in the design and execution of research in this field.
Introduction to this compound
This compound is a versatile phospholipid conjugate widely used for fluorescently labeling liposomes, nanoparticles, and other lipid-based drug delivery systems.[1][2] Its structure consists of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a hydrophobic anchor, allowing for stable incorporation into the lipid bilayer of a drug carrier.[1][2]
-
Rhodamine: A bright and photostable fluorescent dye that enables visualization and tracking of the labeled carrier.[1]
-
PEG (Polyethylene Glycol) Linker (often present): A hydrophilic spacer that enhances the stability of the carrier by preventing nonspecific binding and provides a flexible linkage for the rhodamine molecule.
The amphiphilic nature of this compound facilitates its integration into drug delivery vehicles, allowing for robust and reliable tracking in both in vitro and in vivo settings. This enables researchers to gain valuable insights into the pharmacokinetics, biodistribution, cellular uptake, and intracellular trafficking of their delivery systems.
Quantitative Data
The photophysical properties of the rhodamine fluorophore are crucial for its application in fluorescence-based tracking. While the exact properties can vary depending on the specific rhodamine derivative and the local microenvironment, the following tables summarize key quantitative data for Rhodamine B, a common rhodamine derivative used in these conjugates.
Table 1: Fluorescence Properties of Rhodamine B
| Property | Value | Solvent/Conditions | Reference(s) |
| Excitation Maximum (λex) | ~543 - 570 nm | Ethanol/Aqueous Buffer | |
| Emission Maximum (λem) | ~570 - 595 nm | Ethanol/Aqueous Buffer | |
| Quantum Yield (Φ) | 0.31 - 0.7 | Water, Ethanol | |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹M⁻¹ | Ethanol |
Note: The fluorescence quantum yield of rhodamine dyes can be sensitive to environmental factors such as solvent polarity and temperature. Conjugation to DSPE and incorporation into a lipid bilayer may influence these properties.
Experimental Protocols
This section provides detailed methodologies for the formulation of this compound labeled drug delivery systems and their subsequent tracking in experimental models.
Formulation of this compound Labeled Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration technique.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application, with this compound typically included at 0.1-1 mol%.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the lipid phase transition temperature. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. Pass the liposome suspension through the extruder multiple times (e.g., 10-20 passes) to form small unilamellar vesicles (SUVs).
-
Purification (Optional): To remove any unencapsulated material or free this compound, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of this compound can be quantified using fluorescence spectroscopy.
Experimental Workflow for Liposome Formulation
Workflow for this compound liposome preparation.
Formulation of this compound Labeled PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
This protocol details the preparation of fluorescently labeled poly(lactic-co-glycolic acid) (PLGA) nanoparticles incorporating this compound.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2-5% w/v)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane. The amount of this compound can be varied to optimize labeling intensity.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication in an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (power, time) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by ultracentrifugation. Wash the nanoparticles multiple times with deionized water to remove excess PVA and any free this compound.
-
Lyophilization (Optional): For long-term storage, the washed nanoparticles can be lyophilized, often with a cryoprotectant.
-
Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using DLS. The morphology can be assessed by scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The incorporation of this compound can be confirmed by fluorescence spectroscopy.
Experimental Workflow for Nanoparticle Formulation
Workflow for this compound nanoparticle preparation.
In Vitro Cellular Uptake Analysis by Flow Cytometry
This protocol outlines a method to quantify the cellular uptake of this compound labeled liposomes or nanoparticles using flow cytometry.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound labeled liposomes/nanoparticles
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the this compound labeled liposomes or nanoparticles at various concentrations. Include an untreated control group. Incubate the cells for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound particles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifugation and Resuspension: Centrifuge the cells and resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for Rhodamine detection (e.g., excitation at ~561 nm, emission at ~585 nm).
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Use a histogram of the fluorescence channel to analyze the fluorescence intensity of the cells.
-
-
Controls:
-
Unstained Control: Untreated cells to set the background fluorescence.
-
Positive Control (Optional): Cells treated with a known fluorescent compound to ensure instrument settings are correct.
-
-
-
Data Analysis: Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population. The percentage of fluorescently positive cells can also be determined.
Flow Cytometry Gating Strategy
Gating strategy for flow cytometry analysis.
In Vivo Imaging of Biodistribution
This protocol provides a general guideline for in vivo imaging of this compound labeled drug carriers in a mouse model using an in vivo imaging system (IVIS).
Materials:
-
Tumor-bearing mice (or other relevant animal model)
-
This compound labeled liposomes/nanoparticles
-
Anesthesia (e.g., isoflurane)
-
In Vivo Imaging System (IVIS) or similar fluorescence imaging system
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mice before injecting the labeled carriers to determine the level of autofluorescence.
-
Administration: Administer the this compound labeled liposomes or nanoparticles to the mice via the desired route (e.g., intravenous tail vein injection).
-
In Vivo Imaging: Place the anesthetized mice in the imaging chamber of the IVIS. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution of the carriers in real-time. Use the appropriate excitation and emission filters for Rhodamine.
-
Ex Vivo Imaging: At the final time point, euthanize the mice and excise the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart). Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image to confirm the biodistribution and quantify the signal in each organ.
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumor and major organs in both the in vivo and ex vivo images. Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI to determine the relative accumulation of the drug carriers.
Cellular Uptake Mechanisms
The primary mechanism by which cells internalize liposomes and nanoparticles is endocytosis. Two of the most well-characterized endocytic pathways are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a receptor-mediated process that involves the formation of clathrin-coated pits on the cell membrane. This pathway is a major route for the uptake of many nanoparticles. The process can be summarized in the following steps:
-
Initiation: The process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane.
-
Cargo Recognition: Transmembrane receptors, which may bind to the nanoparticles, are recognized by adaptor proteins.
-
Coat Assembly: Clathrin triskelia assemble into a polygonal lattice on the cytosolic side of the plasma membrane, inducing membrane curvature.
-
Invagination and Scission: The clathrin-coated pit invaginates, and the GTPase dynamin is recruited to the neck of the budding vesicle, where it mediates scission from the plasma membrane.
-
Uncoating: The newly formed clathrin-coated vesicle is rapidly uncoated by cellular machinery.
-
Trafficking: The uncoated vesicle then fuses with early endosomes, where the cargo is sorted for recycling back to the cell surface or for degradation in lysosomes.
Clathrin-Mediated Endocytosis Pathway
Clathrin-mediated endocytosis of nanoparticles.
Caveolae-Mediated Endocytosis
Caveolae are small, flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids. This pathway is also involved in the cellular uptake of nanoparticles, particularly smaller ones. The key steps are:
-
Binding: Nanoparticles may bind to receptors or other molecules localized within the caveolae.
-
Invagination: The caveolae invaginate to form vesicles. This process is dependent on the protein caveolin.
-
Scission: Dynamin is also involved in the pinching off of caveolae from the plasma membrane to form caveosomes.
-
Trafficking: Caveosomes can be transported to various intracellular destinations. A key feature of this pathway is its potential to bypass the degradative lysosomal pathway, which can be advantageous for drug delivery.
Caveolae-Mediated Endocytosis Pathway
Caveolae-mediated endocytosis of nanoparticles.
Conclusion
This compound is an invaluable tool for researchers in drug delivery. Its stable incorporation into lipid-based carriers and robust fluorescence properties provide a reliable means to track these systems in vitro and in vivo. By understanding the quantitative aspects of its fluorescence and employing detailed experimental protocols, researchers can effectively elucidate the fate of their drug delivery systems, leading to more rational design and optimization of novel therapeutics. The choice of endocytic pathway for cellular uptake is a critical determinant of the intracellular fate of the drug carrier and its payload, and this compound serves as a key enabling technology for these investigations.
References
Safety and Toxicity of DSPE-Rhodamine in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with rhodamine dyes, such as DSPE-Rhodamine B, are fluorescent lipids widely utilized in biomedical research.[1][2][3][4] These molecules are frequently incorporated into lipid-based nanoparticles, such as liposomes and micelles, to facilitate the tracking and visualization of these delivery systems in vitro and in vivo.[5] While valued for their fluorescent properties, a thorough understanding of their safety and potential toxicity in cell culture is paramount for the accurate interpretation of experimental results and the development of safe and effective nanomedicines.
This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of this compound in cell culture. It details the potential toxicity of its constituent components, outlines key assays for evaluating its cytotoxic effects, and discusses the potential molecular mechanisms and signaling pathways involved.
Components and Potential for Toxicity
The toxicological profile of this compound is a composite of the effects of its two primary components: the DSPE lipid anchor and the rhodamine fluorescent dye.
2.1 DSPE and Lipid Nanoparticle Toxicity
DSPE is a phospholipid commonly used in the formulation of lipid nanoparticles. Generally, lipids are considered biocompatible. However, when formulated as nanoparticles, their physicochemical properties can be altered, potentially leading to unexpected biological interactions. While DSPE-PEG, a related compound, is generally considered non-toxic, some studies have reported unexpected cytotoxicity at concentrations below the critical micelle concentration. The toxicity of lipid nanoparticles can be influenced by factors such as size, surface charge, and concentration.
2.2 Rhodamine-Mediated Toxicity
Rhodamine dyes, including Rhodamine B and Rhodamine 123, are known to exhibit cytotoxic effects. The primary mechanism of rhodamine-induced toxicity involves its accumulation in mitochondria, the powerhouses of the cell. This accumulation can disrupt the mitochondrial membrane potential, inhibit the electron transport chain, and lead to the generation of reactive oxygen species (ROS). The subsequent oxidative stress can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death. Studies have shown that Rhodamine B can induce lipid peroxidation and activate the NF-κB signaling pathway, which is involved in cellular stress responses.
Quantitative Assessment of this compound Toxicity
Table 1: Summary of Potential Toxic Effects of this compound Components
| Component | Potential Toxic Effect | Key Cellular Targets | Reported Effects |
| DSPE (in lipid nanoparticles) | Cytotoxicity | Cell membrane | Generally low, but can be formulation-dependent |
| Rhodamine B | Cytotoxicity, Oxidative Stress, Apoptosis | Mitochondria | Disruption of mitochondrial membrane potential, inhibition of electron transport chain, ROS generation, activation of NF-κB pathway |
Experimental Protocols for Safety and Toxicity Assessment
To evaluate the safety and toxicity of this compound in a specific cell culture model, a panel of assays targeting different aspects of cellular health is recommended.
4.1 Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4.2 Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
-
Protocol:
-
Treat cells with this compound as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
4.3 Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Load cells with DCFH-DA (typically 10-25 µM) by incubating them for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
4.4 Assessment of Mitochondrial Membrane Potential (ΔΨm): JC-1 Assay
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence microplate reader.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.
-
Visualization of Key Experimental Workflows and Signaling Pathways
5.1 Experimental Workflow for Toxicity Assessment
References
- 1. This compound B | BroadPharm [broadpharm.com]
- 2. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. DSPE-PEG-Rhodamine, MW 2,000 | BroadPharm [broadpharm.com]
- 5. Fluorescent liposomal nanocarriers for targeted drug delivery in ischemic stroke therapy - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00951C [pubs.rsc.org]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of DSPE-Rhodamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DSPE-Rhodamine). Understanding these core physicochemical properties is critical for the successful formulation of lipid-based drug delivery systems, fluorescent imaging probes, and other advanced nanomedicines. This guide consolidates available data, presents detailed experimental protocols, and offers visual workflows to aid researchers in their formulation development efforts.
Solubility of this compound
This compound, an amphiphilic molecule, exhibits solubility characteristics dictated by its lipophilic distearoyl lipid tails and the more polar rhodamine B headgroup. Its solubility is a crucial parameter for the preparation of stock solutions and the successful incorporation into lipid nanoparticles.
Qualitative Solubility
This compound is generally soluble in a range of organic solvents. Manufacturer datasheets and scientific literature consistently report its solubility in the following solvents:
While this compound is essential for labeling lipid-based formulations in aqueous environments, it possesses very low solubility in purely aqueous solutions and is prone to aggregation.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, data for structurally similar rhodamine-conjugated lipids and related compounds provide valuable insights and a practical starting point for formulation development.
| Compound | Solvent | Solubility (approx.) |
| 18:1 Lissamine Rhodamine PE | Ethanol | 5 mg/mL |
| 18:1 Lissamine Rhodamine PE | DMSO | 5 mg/mL |
| 18:1 Lissamine Rhodamine PE | Chloroform:Methanol:Water (65:25:4, v/v/v) | 5 mg/mL |
| Rhodamine 123 (chloride) | Ethanol | 10 mg/mL |
| Rhodamine 123 (chloride) | DMSO | 10 mg/mL |
| Rhodamine 123 (chloride) | Dimethylformamide (DMF) | 10 mg/mL |
Note: This data is for related compounds and should be used as a guideline. It is recommended to empirically determine the solubility of this compound for specific applications.
Stability of this compound
The stability of this compound is paramount for ensuring the shelf-life of formulations and the reproducibility of experimental results. Key factors influencing its stability include temperature, light exposure, and pH.
Storage and Thermal Stability
Recommended Storage: this compound, both in solid form and in organic solvent stock solutions, should be stored at -20°C to minimize degradation[1][2]. It is also advisable to protect it from light[3].
Thermal Degradation: While specific studies on the thermal degradation of this compound are limited, the stability of the rhodamine B fluorophore is known to be temperature-dependent. Increased temperatures can lead to dynamic quenching of fluorescence. For liposomal formulations containing rhodamine-lipids, it is crucial to avoid freezing, as the formation of ice crystals can disrupt the lipid bilayer integrity. The melting transition of the DSPE lipid core in micelles occurs at approximately 12.8°C for DSPE-PEG(2000). Below this temperature, the micelle core is in a "glassy" phase, which can enhance stability.
Photostability
Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light, which can lead to a loss of fluorescence signal. This is a critical consideration for applications involving fluorescence microscopy and imaging. Formulations containing this compound should be protected from light during preparation, storage, and handling to maintain their fluorescent properties.
pH Stability
The fluorescence and stability of rhodamine dyes can be influenced by the pH of the surrounding medium. The rhodamine spirolactam structure is sensitive to pH changes, which can affect its fluorescence intensity. Studies on Rhodamine B have shown that its degradation can be pH-dependent, with varying stability in acidic, neutral, and basic conditions. For instance, the cationic form of Rhodamine B is predominant in acidic pH, while a zwitterionic form exists at basic pH. These structural changes can impact the interaction of the dye with other molecules and its overall stability. When formulating this compound in aqueous buffers, it is essential to consider the optimal pH range to ensure both the stability of the lipid conjugate and the integrity of the overall formulation.
Aggregation and Self-Quenching
In aqueous environments, rhodamine dyes have a tendency to form non-fluorescent H-dimers and fluorescent J-dimers, which can significantly impact their photophysical properties. The aggregation of this compound in aqueous solutions is a critical factor to control during the formulation of nanoparticles. At high concentrations within a lipid bilayer, this compound can exhibit self-quenching, where the fluorescence intensity decreases due to energy transfer between adjacent rhodamine molecules. This phenomenon can be utilized in assays to study membrane fusion or drug release.
Experimental Protocols
Protocol for Preparation of this compound Labeled Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes incorporating this compound.
Materials:
-
Primary lipid (e.g., DSPC, DOPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
This compound
-
Chloroform
-
Methanol (if required for lipid dissolution)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the primary lipid, cholesterol (if using), and this compound in chloroform. A common molar ratio for fluorescently labeled liposomes is 95-99% primary lipid and 1-5% this compound.
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature of the water bath is above the phase transition temperature of the primary lipid.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.
-
Vesicle Formation: Agitate the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Extrusion (Sizing): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 10-20 passes through a 100 nm membrane). This step should also be performed at a temperature above the lipid's phase transition temperature.
-
Purification (Optional): To remove any unencapsulated material or free this compound, the liposome suspension can be purified using size exclusion chromatography or dialysis.
Protocol for Assessing Liposome Stability using Fluorescence Self-Quenching
This protocol utilizes the self-quenching property of this compound to assess the stability of liposomes in the presence of a destabilizing agent (e.g., a detergent like Triton X-100).
Materials:
-
This compound labeled liposomes (prepared with a self-quenching concentration of this compound, typically 5-10 mol%)
-
Aqueous buffer (same as the liposome hydration buffer)
-
Detergent solution (e.g., Triton X-100)
-
Fluorometer
Procedure:
-
Sample Preparation: Dilute the this compound labeled liposome suspension in the aqueous buffer to a suitable concentration for fluorescence measurement.
-
Baseline Measurement: Place the diluted liposome suspension in a cuvette and measure the initial fluorescence intensity. This represents the self-quenched state.
-
Detergent Addition: Add a small aliquot of the detergent solution to the cuvette to initiate the disruption of the liposomes.
-
Kinetic Measurement: Immediately start recording the fluorescence intensity over time. As the detergent disrupts the liposomes, the this compound molecules will become diluted, leading to a decrease in self-quenching and an increase in fluorescence intensity.
-
Maximum Fluorescence: After the fluorescence signal has stabilized, add a high concentration of the detergent to completely solubilize the liposomes and measure the maximum fluorescence intensity.
-
Data Analysis: The rate of the increase in fluorescence is indicative of the rate of liposome destabilization. The results can be plotted as fluorescence intensity versus time to determine the kinetics of leakage.
Visualizations
Caption: Workflow for the preparation of this compound labeled liposomes.
Caption: Logical flow for assessing liposome stability via fluorescence de-quenching.
References
Unveiling the Photophysical Characteristics of DSPE-Rhodamine in Aqueous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine) in aqueous solutions. Understanding these characteristics is paramount for the effective design and implementation of this compound in various applications, particularly in the realm of drug delivery, bio-imaging, and diagnostics. This document provides a comprehensive overview of its spectral properties, fluorescence quantum yield, and lifetime, along with the influence of environmental factors. Detailed experimental protocols and visual representations of key processes are included to facilitate practical application and a deeper understanding of the underlying principles.
Core Photophysical Properties
The photophysical behavior of this compound is predominantly governed by its rhodamine B moiety, a well-characterized and highly fluorescent xanthene dye. The DSPE lipid anchor, while not directly participating in the fluorescence process, plays a crucial role in the molecule's behavior in aqueous environments, primarily through its propensity for self-assembly into micelles. This aggregation can, in turn, influence the observed photophysical parameters.
Spectral Characteristics
This compound exhibits strong absorption in the green region of the visible spectrum and emits bright orange-red fluorescence.
-
Absorption: The maximum absorption wavelength (λ_abs_) is typically observed around 560 nm.
-
Emission: The maximum emission wavelength (λ_em_) is found at approximately 580 nm.
These values can experience slight shifts depending on the local environment, such as solvent polarity and micelle formation.
Quantum Yield and Fluorescence Lifetime
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F_), while the duration of the excited state is described by the fluorescence lifetime (τ).
-
Fluorescence Quantum Yield (Φ_F_): In aqueous solutions, the quantum yield of the rhodamine B fluorophore is approximately 0.31[1]. This value represents the ratio of photons emitted to photons absorbed.
-
Fluorescence Lifetime (τ): The fluorescence lifetime of rhodamine B in water is typically in the range of 1.5 to 1.7 nanoseconds.
It is important to note that these values are for the free rhodamine B fluorophore. When incorporated into this compound and forming micelles, these parameters can be subject to change due to alterations in the local environment and intermolecular interactions.
Factors Influencing Photophysical Properties
The fluorescence of this compound is sensitive to several environmental factors, which can be both a challenge and an opportunity for sensing applications.
Concentration and Self-Quenching
At low concentrations, the fluorescence intensity of this compound is proportional to its concentration. However, as the concentration increases, particularly above the critical micelle concentration (CMC), the fluorescence intensity may decrease due to self-quenching. This phenomenon occurs when excited fluorophores interact with ground-state fluorophores, leading to non-radiative decay. The DSPE anchor facilitates aggregation into micelles, which can locally concentrate the rhodamine moieties and enhance self-quenching.
pH Dependence
The fluorescence of the rhodamine B moiety is highly dependent on pH. In acidic to neutral conditions, it exists predominantly in its fluorescent zwitterionic ("open") form. Under basic conditions, it can convert to a non-fluorescent spirolactone ("closed") form. This equilibrium is a critical consideration for applications in biological systems where pH can vary.
Temperature Effects
An increase in temperature generally leads to a decrease in fluorescence intensity and lifetime. This is primarily due to an increased rate of non-radiative decay processes, such as internal conversion and collisional quenching with solvent molecules.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical properties of the rhodamine B moiety in this compound in aqueous solutions.
| Property | Value | Notes |
| Maximum Absorption Wavelength (λ_abs_) | ~560 nm | In aqueous solution. |
| Maximum Emission Wavelength (λ_em_) | ~580 nm | In aqueous solution. |
| Molar Extinction Coefficient (ε) | ~110,000 M⁻¹cm⁻¹ | At λ_abs_ in ethanol (as a reference). |
| Fluorescence Quantum Yield (Φ_F_) | 0.31 | In water[1]. Can be affected by micelle formation. |
| Fluorescence Lifetime (τ) | 1.5 - 1.7 ns | In water. Can be influenced by quenching and local environment. |
Table 1: Core Photophysical Properties of this compound in Aqueous Solution.
| Factor | Effect on Fluorescence | Mechanism |
| Increasing Concentration | Decrease (above CMC) | Self-quenching due to intermolecular interactions within micelles. |
| pH | Decreases significantly in basic conditions | Equilibrium shifts from the fluorescent zwitterionic form to the non-fluorescent spirolactone form. |
| Increasing Temperature | Decrease in intensity and lifetime | Increased rates of non-radiative decay pathways. |
Table 2: Influence of Environmental Factors on this compound Fluorescence.
Experimental Protocols
Accurate characterization of this compound's photophysical properties requires precise experimental methodologies. Below are detailed protocols for key measurements.
Measurement of Absorption and Emission Spectra
Objective: To determine the maximum absorption and emission wavelengths.
Materials:
-
This compound solution in a suitable aqueous buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Prepare a dilute solution of this compound in the desired aqueous buffer. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the aqueous buffer as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of the this compound solution over a wavelength range of 400-700 nm.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_.
-
Set the emission wavelength range to scan from λ_abs_ + 10 nm to 750 nm.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λ_em_).
-
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound solution
-
Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_F_ = 0.95)
-
Aqueous buffer
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Prepare a series of five dilutions for both the this compound sample and the standard solution. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength[2].
-
Measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots (Grad) is used to calculate the quantum yield of the sample (Φ_X_) using the following equation[2]:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
where Φ_ST_ is the quantum yield of the standard, Grad_X_ and Grad_ST_ are the gradients for the sample and standard respectively, and η is the refractive index of the solvent (if different solvents are used)[2].
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime of this compound.
Materials:
-
This compound solution
-
TCSPC system (pulsed light source, detector, timing electronics)
-
A scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox)
Protocol:
-
Prepare a dilute solution of this compound in the desired aqueous buffer.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the emission wavelength to the excitation wavelength.
-
Acquire the IRF, which represents the time profile of the excitation pulse and the response of the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Set the excitation wavelength to λ_abs_ and the emission wavelength to λ_em_.
-
Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000).
-
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the resulting decay curve to an exponential decay model (mono- or multi-exponential) to determine the fluorescence lifetime(s) (τ).
-
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to the photophysical properties of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Caption: Chemical equilibrium of the Rhodamine B moiety at different pH values.
Caption: Simplified Jablonski diagram illustrating fluorescence self-quenching.
References
A Researcher's Guide to Fluorescent Lipids in Membrane Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cell membrane, a fluid mosaic of lipids and proteins, orchestrates a multitude of cellular processes, from signal transduction to molecular transport. Understanding the intricate dynamics and organization of this vital barrier is paramount in both fundamental biological research and the development of novel therapeutics. Fluorescent lipids have emerged as indispensable tools for illuminating the complexities of membrane biology, offering a window into the real-time behavior of individual lipid molecules and their collective organization. This guide provides a comprehensive overview of commonly used fluorescent lipids, detailed experimental protocols for their application, and a framework for interpreting the data to unravel the secrets of the cell membrane.
Core Concepts in Fluorescent Lipid Probes
Fluorescent lipids are analogs of natural lipids where a fluorophore is covalently attached to either the polar headgroup or one of the acyl chains. The choice of fluorophore and its point of attachment are critical considerations, as they can influence the probe's photophysical properties and its ability to faithfully mimic the behavior of its natural counterpart. Ideally, a fluorescent lipid analog should exhibit minimal perturbation of the membrane structure and dynamics while providing a strong and stable fluorescent signal.
Classes of Fluorescent Lipid Probes
A diverse arsenal of fluorescent probes is available to researchers, each with unique spectral properties and applications. The selection of a particular probe depends on the specific biological question, the instrumentation available, and the desired experimental outcome.
1. Nitrobenzoxadiazole (NBD) Lipids: NBD-labeled lipids are widely used due to their environmental sensitivity, with their fluorescence quantum yield increasing in hydrophobic environments. This property makes them useful for studying lipid transport and metabolism.
2. Boron-dipyrromethene (BODIPY) Lipids: BODIPY-based probes, such as TopFluor™, are known for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[1][] These characteristics make them ideal for single-molecule imaging and quantitative techniques like Fluorescence Correlation Spectroscopy (FCS).[1]
3. Laurdan and C-Laurdan: These probes are sensitive to the polarity of their environment, which correlates with the packing of lipid acyl chains.[3] This sensitivity allows for the visualization of membrane domains with different lipid order, such as lipid rafts, through the calculation of Generalized Polarization (GP).[4]
4. Intrinsically Fluorescent Sterol Analogs: Dehydroergosterol (DHE) and cholestatrienol (CTL) are naturally fluorescent analogs of cholesterol that cause minimal perturbation to the membrane. However, their low quantum yield and UV excitation have limited their widespread use.
Quantitative Properties of Common Fluorescent Lipids
The selection of an appropriate fluorescent lipid probe is guided by its spectral properties. The following tables summarize the key photophysical parameters for a selection of commonly used fluorescent lipids.
| Probe Family | Specific Probe Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Features & Applications |
| NBD | NBD-PE | ~463 | ~536 | Environment-dependent | ~22,000 | Environmentally sensitive, membrane fusion (FRET donor), lipid trafficking. |
| BODIPY / TopFluor™ | TopFluor™-PC | ~500 | ~510-530 | ~0.9-1.0 | >80,000 | Bright, photostable, minimal membrane perturbation, single-molecule studies. |
| BODIPY-Cholesterol | ~500 | ~510 | High | High | Cholesterol trafficking and distribution studies. | |
| Laurdan | Laurdan | ~366 | ~440 (ordered), ~490 (disordered) | ~0.61 | ~19,500 | Polarity sensitive, lipid order and raft imaging (GP). |
| C-Laurdan | ~348 | ~423 | ~0.43 | ~12,200 | Improved water solubility and membrane incorporation compared to Laurdan. | |
| Intrinsic Sterols | Dehydroergosterol (DHE) | ~325 | ~375 | Low | - | Minimal perturbation, mimics cholesterol behavior. |
| Cholestatrienol (CTL) | ~325 | ~375 | Low | - | Minimal perturbation, mimics cholesterol behavior. | |
| Anthrylvinyl | AV-Cholesterol | 386, 368, 350 | 412-435 | - | - | Fluorescent cholesterol analog for membrane studies. |
Experimental Protocols
The successful application of fluorescent lipids in membrane studies relies on robust and well-controlled experimental procedures. The following sections provide detailed protocols for common applications.
Protocol 1: General Labeling of Live Cells with Fluorescent Lipids
This protocol describes a general method for labeling the plasma membrane of live cells with fluorescent lipid analogs.
Materials:
-
Fluorescent lipid probe (e.g., NBD-PE, TopFluor-PC)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare a stock solution of the fluorescent lipid: Dissolve the lyophilized fluorescent lipid in DMSO to a final concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare the labeling solution: Dilute the fluorescent lipid stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.
-
Cell labeling:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate at 4°C or 37°C. Incubation at 4°C slows down endocytosis, leading to preferential labeling of the plasma membrane. Incubation at 37°C allows for the study of lipid trafficking to internal organelles. Incubation times can range from 5 to 60 minutes.
-
-
Wash: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound probe.
-
Imaging: Replace the PBS with pre-warmed live-cell imaging medium and proceed with fluorescence microscopy.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) for Lipid Diffusion
FRAP is a powerful technique to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Materials:
-
Cells labeled with a photostable fluorescent lipid (e.g., TopFluor-PC).
-
Confocal laser scanning microscope equipped for FRAP.
Procedure:
-
Microscope Setup:
-
Select an appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the laser power, detector gain, and pinhole to obtain a good signal-to-noise ratio with minimal photobleaching during pre- and post-bleach imaging.
-
-
Image Acquisition:
-
Pre-bleach: Acquire 5-10 images of the region of interest (ROI) at a low laser power to establish the baseline fluorescence intensity.
-
Bleaching: Use a high-intensity laser pulse to photobleach a defined region within the cell membrane. The bleach time should be as short as possible to minimize diffusion during the bleach pulse.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. The frequency and duration of image acquisition should be optimized to capture the fluorescence recovery curve accurately.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity in the bleached ROI, a control region outside the bleached area, and a background region over time.
-
Correct for photobleaching during image acquisition by normalizing the intensity in the bleached ROI to the intensity in the control region.
-
Normalize the corrected intensity data to the pre-bleach intensity.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Protocol 3: Laurdan Generalized Polarization (GP) Imaging for Membrane Order
Laurdan GP imaging allows for the visualization of lipid packing and membrane domains.
Materials:
-
Laurdan or C-Laurdan
-
Ethanol or DMSO
-
Cells cultured on glass-bottom dishes
-
Two-photon or confocal microscope with appropriate filter sets
Procedure:
-
Prepare Laurdan Stock Solution: Dissolve Laurdan in ethanol or DMSO to a concentration of 1-5 mM.
-
Cell Labeling:
-
Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Incubate the cells with the Laurdan solution for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
-
Image Acquisition:
-
Excite the Laurdan-labeled cells at ~405 nm (for one-photon) or ~780-800 nm (for two-photon).
-
Simultaneously collect fluorescence emission in two channels: one centered around 440 nm (for the ordered phase) and the other around 490 nm (for the disordered phase).
-
-
GP Calculation:
-
For each pixel in the image, calculate the GP value using the following formula: GP = (I440 - G * I490) / (I440 + G * I490) where I440 and I490 are the fluorescence intensities in the respective channels, and G is a correction factor determined from a solution of the dye in a solvent of known polarity.
-
Generate a pseudo-colored GP map of the cell, where different colors represent different GP values and thus different degrees of membrane order. GP values range from +1 (highly ordered) to -1 (highly disordered).
-
Visualizing Cellular Processes with Fluorescent Lipids
Diagrams generated using the DOT language can effectively illustrate the complex relationships and workflows in membrane biology research.
Caption: Experimental workflow for studying membrane dynamics using fluorescent lipids.
Caption: Simplified signaling pathway involving lipid raft clustering.
Conclusion
Fluorescent lipids are powerful and versatile tools that have revolutionized our ability to study the intricate world of cellular membranes. By carefully selecting the appropriate probe and employing robust experimental techniques, researchers can gain unprecedented insights into lipid dynamics, membrane organization, and the signaling events that govern cellular function. As microscopy techniques continue to advance, the application of fluorescent lipids will undoubtedly continue to illuminate new frontiers in membrane biology and drug discovery.
References
DSPE-Rhodamine as a Tool for Studying Lipid Raft Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(Lissamine rhodamine B sulfonyl) (DSPE-Rhodamine) as a fluorescent probe for investigating the intricate and dynamic nature of lipid rafts. These specialized membrane microdomains play a crucial role in a multitude of cellular processes, including signal transduction and membrane trafficking, making them a key area of research in cell biology and a target for novel therapeutic strategies.
Introduction to Lipid Rafts
Lipid rafts are dynamic, nanoscale assemblies in the plasma membrane enriched in cholesterol and sphingolipids.[1][2] These lipids, with their largely saturated hydrocarbon chains, pack together more tightly than the surrounding unsaturated phospholipids, forming a distinct liquid-ordered (Lo) phase that floats within the more fluid liquid-disordered (Ld) phase of the membrane.[1][3] This unique environment allows for the selective inclusion or exclusion of specific proteins, effectively creating platforms that organize and regulate cellular signaling pathways.[4]
The integrity of lipid rafts is critical for a variety of physiological and pathophysiological processes, including immune responses, neurotransmission, and cancer progression. Consequently, the ability to study the dynamics of these domains—their formation, size, stability, and interaction with proteins—is of paramount importance.
This compound: A Fluorescent Probe for Lipid Raft Analysis
Fluorescently labeled lipids are indispensable tools for visualizing and quantifying the behavior of lipid molecules in membranes. This compound is a phospholipid-based probe where the hydrophilic headgroup is labeled with the fluorophore rhodamine. Its 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor consists of two saturated 18-carbon acyl chains, which gives it a preference for partitioning into the more ordered environment of lipid rafts. However, it's important to note that many fluorescent lipid analogs, including some rhodamine-labeled lipids, have been observed to partition into the liquid-disordered phase. The specific partitioning behavior of this compound can be influenced by the surrounding lipid composition and the presence of a PEG linker.
The rhodamine fluorophore offers robust photostability and bright fluorescence, making it suitable for a range of advanced microscopy techniques used to study lipid raft dynamics.
Quantitative Data on this compound and Related Probes
The behavior of fluorescent probes within lipid membranes is quantifiable, providing valuable insights into the properties of different membrane environments. The following tables summarize key quantitative data for rhodamine-labeled lipids and related probes in liquid-ordered (Lo) and liquid-disordered (Ld) phases.
| Probe | Parameter | Lo Phase Value | Ld Phase Value | System/Comments |
| Rhodamine-DOPE | Partition Coefficient (Kp) | ~0.5 | 1 (Reference) | Represents partitioning preference. A value < 1 indicates preference for the Ld phase. |
| NBD-DSPE | Partition Coefficient (P_ordered) | Enriched | Depleted | NBD-DSPE is a common marker for ordered domains. Lipid peroxidation was found to increase its ordering. |
| DiI (Carbocyanine dye) | Diffusion Coefficient (D) | 0.1 µm²/s | 0.5 µm²/s | Typical diffusion coefficients for lipids in ordered and disordered phases, respectively. |
| Rhodamine B | Partition Coefficient (Kp) | 1.5 x 10⁴ | 1 (Reference) | Measured in POPC Large Unilamellar Vesicles (LUVs). |
| Rhodamine 123 | Partition Coefficient (Kp) | 1.9 x 10² | 1 (Reference) | Measured in POPC LUVs. |
| Various Rhodamine dyes | Fluorescence Lifetime (τ) | Varies | Varies | Lifetimes are sensitive to the local chemical environment, including pH and solvent polarity. |
| BODIPY-labeled lipids | Fluorescence Lifetime (τ) | Longer | Shorter | Lifetime increases in more viscous/ordered environments. |
| NBD-PE/Rhodamine-PE (FRET pair) | FRET Efficiency (E) | Varies | Varies | Dependent on probe concentration and the size of lipid domains. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in studying lipid raft dynamics. Below are protocols for key experimental techniques.
Preparation of Labeled Liposomes (LUVs)
Large Unilamellar Vesicles (LUVs) are commonly used model membrane systems.
Materials:
-
This compound
-
Matrix lipids (e.g., DOPC for Ld phase, DPPC/Cholesterol for Lo phase)
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired lipids and this compound (typically at 0.1-1 mol%) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing or gentle agitation above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To form LUVs, subject the MLV suspension to multiple passes (e.g., 10-20 times) through a polycarbonate membrane with a defined pore size using a lipid extruder.
Cell Labeling with this compound
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound stock solution (e.g., in ethanol or DMSO)
-
Cell culture medium or imaging buffer (e.g., HBSS)
Procedure:
-
Prepare Labeling Solution: Dilute the this compound stock solution in serum-free medium or imaging buffer to the final desired concentration (typically 1-5 µg/mL).
-
Cell Incubation: Remove the culture medium from the cells and wash with PBS. Add the this compound labeling solution to the cells.
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 5-30 minutes) at the desired temperature (e.g., 37°C or on ice to inhibit endocytosis).
-
Washing: After incubation, remove the labeling solution and wash the cells several times with fresh medium or buffer to remove unbound probe.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Experimental Workflow:
Caption: Workflow for a FRAP experiment.
Procedure:
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a high-power laser for bleaching and a sensitive detector.
-
Image Acquisition: Acquire a few images of the labeled sample at low laser power to determine the initial fluorescence intensity (pre-bleach).
-
Photobleaching: Use a high-intensity laser beam to photobleach a defined region of interest (ROI) in the membrane.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores (a donor and an acceptor) that can be used to study molecular proximity and lipid domain size. For studying lipid rafts, a FRET pair of lipid probes with different partitioning preferences can be used.
Experimental Workflow:
Caption: Workflow for a FRET experiment.
Procedure:
-
Probe Selection: Choose a suitable FRET pair of lipid probes, for instance, NBD-PE (donor) and Rhodamine-PE (acceptor).
-
Sample Preparation: Prepare liposomes or label cells with both the donor and acceptor probes at appropriate concentrations.
-
Microscopy and Spectroscopy: Use a fluorescence microscope or a spectrofluorometer to excite the donor fluorophore and measure the emission spectra of both the donor and the acceptor.
-
FRET Efficiency Calculation: The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor or from the sensitized emission of the acceptor.
-
Data Interpretation: A high FRET efficiency indicates close proximity of the donor and acceptor molecules, which can provide information about the size and organization of lipid domains.
Lipid Raft Signaling Pathways
Lipid rafts serve as organizing centers for various signaling cascades by concentrating or separating signaling molecules.
Example: A Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway in a Lipid Raft
Caption: A simplified RTK signaling pathway organized within a lipid raft.
In this model, ligand binding induces receptor dimerization and activation within the lipid raft. This recruits adaptor and effector proteins, initiating a downstream signaling cascade. The raft environment facilitates these interactions by bringing the components into close proximity.
Applications in Drug Development
The involvement of lipid rafts in disease pathogenesis makes them an attractive target for therapeutic intervention. This compound can be a valuable tool in drug development for several reasons:
-
Studying Drug-Membrane Interactions: It can be used to investigate how a drug candidate partitions into or alters the properties of lipid rafts. Changes in fluorescence anisotropy or lifetime of this compound upon drug addition can indicate alterations in membrane fluidity and organization.
-
Visualizing Nanoparticle-Cell Interactions: this compound can be incorporated into drug delivery vehicles like liposomes or nanoparticles. This allows for the visualization of their binding to and internalization by cells, and to study whether these processes are mediated by lipid rafts.
-
High-Throughput Screening: The fluorescent properties of this compound can be adapted for high-throughput screening assays to identify compounds that disrupt or modulate lipid raft integrity.
Conclusion
This compound is a versatile and powerful fluorescent probe for the investigation of lipid raft dynamics. Its favorable photophysical properties, combined with advanced fluorescence microscopy techniques, enable researchers to gain quantitative insights into the organization, dynamics, and function of these important membrane microdomains. A thorough understanding of the experimental methodologies and the quantitative behavior of this probe is essential for its effective application in both fundamental cell biology research and the development of novel therapeutic strategies targeting lipid raft-mediated processes.
References
Methodological & Application
Preparation of DSPE-Rhodamine Labeled Liposomes for Research and Drug Delivery Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal vehicles for drug delivery and diagnostic imaging. The incorporation of fluorescently labeled lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine), into the liposomal bilayer enables real-time visualization and tracking of the liposomes in vitro and in vivo. This application note provides a detailed protocol for the preparation of this compound labeled liposomes using the thin-film hydration method followed by extrusion. This method is widely used due to its simplicity and reproducibility in generating unilamellar liposomes with a defined size distribution.[1][2][3][4]
Key Principles
The preparation of this compound labeled liposomes involves several key steps. Initially, the lipids, including the this compound conjugate, are dissolved in an organic solvent. This solvent is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask.[2] The subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to a downsizing process, typically extrusion through polycarbonate membranes of a defined pore size. The inclusion of polyethylene glycol (PEG) conjugated lipids, such as DSPE-PEG, is a common strategy to enhance the stability and circulation time of liposomes by providing a hydrophilic "stealth" coating that reduces clearance by the immune system.
Experimental Protocol
This protocol describes the preparation of this compound labeled liposomes using the thin-film hydration and extrusion method.
Materials:
-
Lipids:
-
Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Rhodamine B] (this compound B)
-
-
Solvents:
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS), or other suitable aqueous buffer.
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes (1 mL)
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of the main structural lipid, cholesterol, DSPE-PEG2000, and this compound B in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40°C). The slow and consistent evaporation will result in the formation of a thin, uniform lipid film on the inner wall of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the Tc of the lipids. b. Add the warm buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask by vortexing or gentle shaking until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This process should be performed at a temperature above the lipid Tc.
-
Extrusion (Downsizing): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tc. b. Load the MLV suspension into one of the syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles.
-
Characterization and Storage: a. Determine the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is indicative of a monodisperse population. b. Measure the zeta potential to assess the surface charge and stability of the liposomes. c. Store the prepared this compound labeled liposomes at 4°C, protected from light. For long-term storage, -20°C may be suitable.
Experimental Workflow
Data Presentation
The physicochemical properties of liposomes are highly dependent on their lipid composition and preparation parameters. The following tables summarize representative quantitative data from various studies.
Table 1: Example Lipid Formulations and Molar Ratios
| Main Lipid(s) | Cholesterol (mol%) | DSPE-PEG (mol%) | Fluorescent Probe (mol%) | Reference |
| DC-Cholesterol, DOPE | - | 1 | - | |
| DC-Cholesterol, DOPE | - | 5 | - | |
| DSPC, DOPE | - | 14.7 | - | |
| Phospholipids, Cholesterol | - | - | Rhodamine-PE |
Table 2: Physicochemical Characterization of Labeled Liposomes
| Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 1 mol% PEGylated | 129.7 | < 0.2 | +32.0 ± 1.3 | > 96 | |
| 5 mol% PEGylated | 147.2 | < 0.2 | +25.3 ± 1.0 | > 96 | |
| 1 mol% RGD-PEGylated | 156.4 | < 0.2 | +24.9 ± 1.5 | 98.83 ± 0.01 | |
| 5 mol% RGD-PEGylated | 230.7 | < 0.2 | +17.3 ± 0.6 | > 96 | |
| Generic Liposomes | 150 - 194 | < 0.2 | Variable | - | |
| 5BDBD + Dye Loaded | ~60 | - | - | > 80 |
Signaling Pathways and Logical Relationships
The utility of this compound labeled liposomes is often demonstrated in their interaction with cells. For targeted drug delivery, liposomes can be functionalized with ligands (e.g., RGD peptides) that bind to specific receptors on target cells, leading to receptor-mediated endocytosis.
Conclusion
The protocol detailed in this application note provides a reliable method for the preparation of this compound labeled liposomes. The thin-film hydration followed by extrusion technique allows for the consistent production of unilamellar liposomes with controlled size and characteristics. The incorporation of this compound enables fluorescent tracking, which is invaluable for studying the biodistribution, cellular uptake, and drug delivery mechanisms of these nanocarriers. By carefully selecting the lipid composition and preparation parameters, researchers can tailor the properties of these liposomes to suit a wide range of applications in biomedical research and drug development.
References
- 1. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of DSPE-Rhodamine into PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[rhodamine B] (DSPE-Rhodamine) into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The inclusion of this fluorescent lipid anchor allows for robust and stable labeling of the nanoparticles, making them suitable for a wide range of applications including cellular uptake studies, in vivo imaging, and biodistribution analysis.
This document outlines three common methods for nanoparticle formulation: single emulsion-solvent evaporation, double emulsion-solvent evaporation, and nanoprecipitation. Each method is presented with a detailed protocol, a summary of expected nanoparticle characteristics, and a visual workflow diagram.
Overview of Formulation Methods
The choice of method for incorporating this compound into PLGA nanoparticles largely depends on the properties of the therapeutic agent to be encapsulated.
-
Single Emulsion-Solvent Evaporation: This method is ideal for encapsulating hydrophobic drugs. An organic phase containing PLGA, the hydrophobic drug, and this compound is emulsified in an aqueous phase containing a stabilizer. The organic solvent is then evaporated, leading to the formation of solid nanoparticles.
-
Double Emulsion-Solvent Evaporation: This technique is suited for encapsulating hydrophilic drugs. A primary water-in-oil (w/o) emulsion is formed by sonicating an aqueous solution of the drug with an organic solution of PLGA and this compound. This primary emulsion is then added to a larger aqueous phase containing a stabilizer to form a water-in-oil-in-water (w/o/w) double emulsion. Evaporation of the organic solvent results in the formation of nanoparticles with an aqueous core.
-
Nanoprecipitation (Solvent Displacement): This method is a rapid and simple technique for forming PLGA nanoparticles. A solution of PLGA and this compound in a water-miscible organic solvent is injected into an aqueous phase under stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles. This method is generally used for encapsulating hydrophobic drugs.
Experimental Protocols
Method 1: Single Emulsion-Solvent Evaporation
This protocol is adapted for the incorporation of this compound and the encapsulation of a model hydrophobic drug.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio, MW 30,000–60,000)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 13,000–23,000) or another suitable surfactant
-
Deionized water
-
Model hydrophobic drug (optional)
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA, 1-2 mg of this compound, and the desired amount of hydrophobic drug in 1 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2.5% (w/v) PVA solution in 10 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture using a probe sonicator (e.g., at 20 W for 10 minutes) on an ice bath to form an oil-in-water (o/w) emulsion.[1][2]
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator and remove the organic solvent under reduced pressure for approximately 45 minutes.[1][2]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm for 15-20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension to remove excess PVA and unincorporated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and use. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., sucrose or trehalose).
Method 2: Double Emulsion-Solvent Evaporation
This protocol is designed for the incorporation of this compound and the encapsulation of a model hydrophilic drug.
Materials:
-
PLGA
-
This compound
-
DCM or Ethyl Acetate
-
PVA
-
Deionized water
-
Model hydrophilic drug
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 1-2 mg of this compound in 1 mL of DCM.
-
Inner Aqueous Phase Preparation: Dissolve the hydrophilic drug in 200 µL of deionized water.
-
Primary Emulsion (w/o): Add the inner aqueous phase to the organic phase and sonicate at high power for 1-2 minutes on an ice bath to form a water-in-oil emulsion.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of deionized water.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to the 10 mL PVA solution and sonicate again for 2-5 minutes on an ice bath to form the double emulsion.[3]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or by stirring the emulsion at room temperature for several hours.
-
Nanoparticle Collection and Washing: Follow steps 5 and 6 from the Single Emulsion-Solvent Evaporation protocol.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. Lyophilize for long-term storage if necessary.
Method 3: Nanoprecipitation
This protocol offers a straightforward method for preparing this compound labeled PLGA nanoparticles, particularly for hydrophobic payloads.
Materials:
-
PLGA
-
This compound
-
Acetone or Acetonitrile
-
Tween 80® or Poloxamer 188
-
Deionized water
-
Model hydrophobic drug (optional)
Protocol:
-
Organic Phase Preparation: Dissolve 12 mg of PLGA and 0.5-1 mg of this compound (and optional hydrophobic drug) in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 0.1% (w/v) Tween 80® solution in 2 mL of a water/ethanol mixture (1:1 v/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring at room temperature. A milky suspension will form immediately.
-
Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator.
-
Nanoparticle Purification: The nanoparticle suspension can be purified by dialysis against deionized water using a dialysis membrane (e.g., MWCO 12-14 kDa) to remove the surfactant and unincorporated components. Alternatively, centrifugation can be used.
-
Storage: Store the purified nanoparticle suspension at 4°C for short-term use or lyophilize for long-term stability.
Data Presentation: Nanoparticle Characterization
The following tables summarize typical quantitative data obtained for PLGA nanoparticles prepared by the different methods. The exact values will depend on the specific formulation parameters used.
Table 1: Influence of Formulation Method on Nanoparticle Properties
| Formulation Method | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Single Emulsion | 150 - 250 | < 0.2 | -15 to -30 | 40 - 70 (hydrophobic drug) |
| Double Emulsion | 200 - 350 | < 0.3 | -10 to -25 | 30 - 60 (hydrophilic drug) |
| Nanoprecipitation | 100 - 200 | < 0.2 | -5 to -20 | 50 - 90 (hydrophobic drug) |
Table 2: Effect of Key Parameters on Nanoparticle Characteristics (Single Emulsion Method)
| Parameter Varied | Change | Effect on Size | Effect on PDI | Effect on Encapsulation Efficiency |
| PVA Concentration | Increase | Decrease | Decrease | Decrease |
| Sonication Time | Increase | Decrease | Decrease | Increase |
| Organic:Aqueous Ratio | Increase | Decrease then Increase | Decrease then Increase | Decrease |
Visualization of Experimental Workflows
Caption: Workflow for Single Emulsion-Solvent Evaporation.
Caption: Workflow for Double Emulsion-Solvent Evaporation.
Caption: Workflow for Nanoprecipitation.
References
- 1. Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Formulation and In vitro Interaction of Rhodamine-B Loaded PLGA Nanoparticles with Cardiac Myocytes [frontiersin.org]
- 3. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
Application Note: Optimizing DSPE-Rhodamine Concentration for Liposome Labeling
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide to determining the optimal concentration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DSPE-Rhodamine) for fluorescently labeling liposomes. It includes recommended concentration ranges, detailed experimental protocols, and key factors to consider for achieving robust and reliable labeling for tracking and imaging applications.
Introduction
Fluorescently labeled liposomes are indispensable tools in pharmaceutical research for visualizing drug delivery pathways, studying cellular uptake mechanisms, and assessing biodistribution in vivo. This compound is a widely used fluorescent lipid for this purpose.[1][2] It consists of a DSPE lipid anchor, which readily incorporates into the lipid bilayer of liposomes, and a bright, photostable rhodamine B fluorophore.[1][2]
Achieving optimal labeling is a critical step. Insufficient labeling leads to poor signal and inaccurate tracking, while excessive labeling can cause fluorescence self-quenching and potentially alter the physicochemical properties and stability of the liposomes. This note provides a systematic approach to optimizing this compound concentration.
Key Factors for Optimization
The ideal concentration of this compound is a balance between maximizing the fluorescent signal and maintaining the structural integrity and biological performance of the liposome.
-
Fluorescence Self-Quenching: As the concentration of fluorophores increases within the bilayer, they can interact in a way that quenches their own fluorescence, leading to a decrease in signal intensity despite a higher dye content. This phenomenon, known as self- or concentration-quenching, becomes more pronounced at higher molar percentages. Studies have shown that self-quenching of rhodamine in lipid vesicles increases significantly as the probe concentration is raised towards 10 mol%.[3] This effect appears to be primarily due to energy transfer to non-fluorescent rhodamine dimers.
-
Liposome Stability: The incorporation of bulky, charged fluorophore-lipid conjugates can influence the packing of the lipid bilayer. While low concentrations (0.1-2 mol%) are generally well-tolerated, higher concentrations could potentially affect membrane fluidity, particle stability, and drug retention. The physical properties of molecules incorporated into the bilayer can play a role in the overall stability of the liposome formulation.
-
Application-Specific Signal Requirements: The required signal intensity depends on the application.
-
In Vitro Cellular Uptake: Live-cell imaging or flow cytometry often requires a bright signal for clear visualization. Concentrations in the range of 0.5 to 1 mol% are common.
-
In Vivo Biodistribution: In vivo imaging requires a strong signal to overcome tissue autofluorescence and scattering. However, the formulation must also remain stable in circulation. Studies have successfully used concentrations from 0.5 mol% to 1 mol% for in vivo tracking.
-
Recommended Concentration Ranges
Based on published literature, a starting concentration of 0.5 to 1.0 mol% this compound relative to the total lipid content is recommended for most applications. Researchers should perform a titration to find the optimal ratio for their specific lipid composition and experimental needs.
Table 1: this compound Concentrations Used in Liposome Research
| Molar Concentration | Lipid System Components (Examples) | Application | Reference |
| 0.1 mol% | POPC, DOPG | Liposome stability studies | |
| 0.5 mol% | DSPE-PEG, Cholesterol, other lipids | In vitro cellular uptake and in vivo tumor imaging | |
| 1.0 mol% | Egg PC, DSPE-PEG | In vivo tracking by confocal microscopy | |
| 1.0 - 5.0 mol% | DC-Cholesterol, DOPE, DSPE-PEG-RGD | siRNA delivery and cellular uptake | |
| Up to 10 mol% | Egg PC, Cholesterol | Fluorescence quenching studies |
Experimental Protocols
Protocol 1: Liposome Formulation and Labeling (Thin-Film Hydration)
This protocol describes the most common method for preparing rhodamine-labeled liposomes.
Materials:
-
Primary phospholipids (e.g., DSPC, DPPC, Egg PC)
-
Cholesterol
-
DSPE-PEG (for "stealth" liposomes)
-
This compound
-
Organic solvent (e.g., Chloroform or a Chloroform:Methanol mixture)
-
Aqueous hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
-
Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Preparation: In a clean round-bottom flask, add the desired amounts of primary lipids, cholesterol, DSPE-PEG, and this compound from stock solutions. For a starting point, use 0.5 mol% this compound.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. A water bath set above the phase transition temperature (Tm) of the lipids can facilitate solvent removal and ensure a uniform film. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration: Add the aqueous hydration buffer, pre-heated to above the lipid Tm, to the flask. The volume should result in the desired final total lipid concentration (e.g., 10-20 mg/mL).
-
Vesicle Formation: Gently agitate the flask by hand or using the rotary evaporator (with vacuum turned off) for 30-60 minutes. The lipid film will gradually disperse to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane using a liposome extruder. For a 100 nm final size, extrude the suspension 11-21 times through a 100 nm pore-size membrane. Ensure the extruder assembly is heated above the Tm of the lipids throughout the process.
Protocol 2: Purification of Labeled Liposomes
To ensure that fluorescence is associated only with the liposomes, unincorporated this compound must be removed.
Materials:
-
Labeled liposome suspension
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or pre-packed spin columns
-
Elution buffer (same as hydration buffer)
Procedure:
-
Column Equilibration: Equilibrate the SEC or spin column with the elution buffer according to the manufacturer's instructions.
-
Sample Loading: Carefully load the liposome suspension onto the top of the gel bed.
-
Elution:
-
For SEC: Begin eluting with the buffer. The larger liposomes will pass through the column in the void volume and elute first, appearing as a colored, turbid fraction. The smaller, free this compound molecules will be retained by the gel and elute later.
-
For Spin Columns: Centrifuge the column according to the manufacturer's protocol (e.g., 1000 x g for 2 minutes). The purified liposomes will be collected in the eluate.
-
-
Fraction Collection: Collect the liposome-containing fractions and store them at 4°C.
Protocol 3: Characterization of Labeled Liposomes
1. Size, Polydispersity, and Zeta Potential:
-
Dilute a small aliquot of the purified liposome suspension in buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Electrophoretic Light Scattering (ELS).
2. Determination of Labeling Efficiency:
-
Prepare a Standard Curve: Create a series of known concentrations of free this compound in a buffer containing 1% Triton X-100 (or another suitable detergent). Measure the fluorescence intensity of each standard at the appropriate excitation/emission wavelengths for rhodamine (approx. 560 nm / 580 nm).
-
Measure Liposome Sample: Dilute a known volume of the purified liposome suspension in the same detergent-containing buffer. The detergent will disrupt the liposomes, releasing the dye.
-
Quantify: Measure the fluorescence of the disrupted liposome sample. Use the standard curve to determine the concentration of this compound in the sample. The labeling efficiency can be expressed as the molar ratio of dye to lipid.
Application Example: Cellular Uptake
Rhodamine-labeled liposomes are frequently used to study the process of cellular internalization. The general pathway involves binding to the cell membrane followed by endocytosis.
Conclusion
The optimal concentration of this compound for labeling liposomes typically falls between 0.5 and 1.0 mol% . However, this must be empirically validated for each specific lipid formulation and application. By carefully considering the interplay between signal intensity, self-quenching, and liposome stability, researchers can generate reliably labeled vesicles for robust and reproducible imaging and tracking studies. The protocols provided herein offer a standard framework for the preparation, purification, and characterization of these essential research tools.
References
Step-by-Step Guide to DSPE-Rhodamine Cell Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-Rhodamine is a fluorescent phospholipid conjugate widely utilized in biomedical research for the labeling and tracking of lipid-based nanoparticles, such as liposomes and micelles, in drug delivery systems.[1][2] This lipophilic dye incorporates a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, which facilitates its insertion into the lipid bilayers of cell membranes and nanoparticles. The appended rhodamine fluorophore allows for vibrant and stable red-orange fluorescence, enabling visualization and quantification of cellular uptake, trafficking, and biodistribution of labeled entities.[3] These application notes provide a comprehensive guide to utilizing this compound for cell staining, including detailed protocols for live and fixed cells, recommendations for optimal concentrations, and methods for assessing potential cytotoxicity.
Principle of this compound Cell Staining
The mechanism of this compound cell staining is based on the amphipathic nature of the molecule. The hydrophobic DSPE lipid moiety readily inserts into the phospholipid bilayer of the cell membrane, while the hydrophilic rhodamine dye remains exposed to the aqueous environment. This stable integration allows for long-term labeling of the cell surface, making it an excellent tool for tracking cell movement, membrane dynamics, and the interaction of labeled delivery vehicles with cells.
Quantitative Data Summary
Optimizing the concentration and incubation time of this compound is critical for achieving bright, specific staining with minimal cytotoxicity. The following tables provide a summary of key quantitative parameters for this compound and recommended starting concentrations for cell staining experiments.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | Varies by specific Rhodamine conjugate | |
| Excitation Maximum (Ex) | ~546 - 570 nm | |
| Emission Maximum (Em) | ~570 - 650 nm | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, protect from light |
Table 2: Recommended Starting Concentrations for Cell Staining
| Cell Type | Concentration Range (µg/mL) | Incubation Time | Application |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 5 - 20 | 30 min - 2 hr | Live & Fixed Cell Imaging |
| Suspension Mammalian Cells (e.g., Jurkat) | 5 - 20 | 30 min - 2 hr | Flow Cytometry, Live Cell Imaging |
| Note: It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol describes the staining of live adherent or suspension cells for fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Adherent Cells: Seed cells on sterile glass coverslips or in imaging-compatible plates and culture until they reach the desired confluency (typically 60-80%).
-
Suspension Cells: Culture cells in appropriate flasks to the desired density.
-
-
Preparation of Staining Solution:
-
Warm the complete cell culture medium to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to the desired final concentration (e.g., 5-20 µg/mL). It is recommended to test a range of concentrations to find the optimal signal-to-noise ratio.
-
-
Cell Staining:
-
Adherent Cells: Remove the culture medium and gently wash the cells once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the this compound staining solution.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Adherent Cells: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound dye.
-
Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cells 2-3 times by resuspending in pre-warmed PBS or complete culture medium followed by centrifugation.
-
-
Imaging:
-
After the final wash, add fresh pre-warmed culture medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Ex: ~560 nm, Em: ~580 nm).
-
Protocol 2: Fixed-Cell Staining with this compound
This protocol is suitable for experiments where cell fixation is required prior to imaging.
Materials:
-
Stained cells from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Optional: DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Staining: Follow steps 1-5 from Protocol 1 to stain the cells.
-
Fixation:
-
After the final wash, add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells 2-3 times with PBS.
-
-
Optional: Nuclear Counterstaining:
-
If desired, incubate the fixed cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's protocol.
-
Wash the cells 2-3 times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Protocol 3: Cytotoxicity Assay
It is essential to assess the potential cytotoxicity of this compound at the optimal staining concentration. A common method is the MTT assay, which measures cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of this compound concentrations in complete culture medium.
-
Remove the medium from the cells and add the different concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for a period relevant to your staining protocol (e.g., 2-24 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Caption: Experimental workflow for this compound cell staining.
Caption: Mechanism of this compound membrane labeling.
References
Application Notes and Protocols for Fluorescence Microscopy of Vesicles using DSPE-Rhodamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine) for the fluorescent labeling of vesicles, such as liposomes and extracellular vesicles (EVs), for fluorescence microscopy studies. This document includes detailed protocols, quantitative data, and conceptual diagrams to facilitate successful experimental design and execution.
Introduction
This compound is a fluorescent phospholipid conjugate widely employed for labeling lipid-based vesicles.[1][2] The molecule consists of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a covalently attached Rhodamine B fluorophore.[3] The DSPE portion facilitates spontaneous insertion and stable integration into the lipid bilayer of vesicles, while the Rhodamine B provides a bright and relatively photostable fluorescent signal, making it an excellent tool for visualizing, tracking, and quantifying vesicles in various biological applications, including drug delivery and cellular uptake studies.[2][4]
Principle of Vesicle Labeling
The labeling of vesicles with this compound is based on the hydrophobic interactions between the acyl chains of the DSPE and the lipid bilayer of the vesicle. When this compound is introduced to a suspension of vesicles, the hydrophobic DSPE anchor spontaneously inserts into the vesicle membrane, leaving the hydrophilic Rhodamine B fluorophore exposed to the aqueous environment. This process is self-inserting and does not typically require harsh conditions, preserving the integrity of the vesicles.
Diagram: Mechanism of this compound Insertion
Caption: Hydrophobic insertion of the DSPE anchor into the vesicle lipid bilayer.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound B (MW: ~1284.15 g/mol )
-
Solvent: Dissolve the this compound powder in a suitable organic solvent such as Dimethyl sulfoxide (DMSO) or chloroform.
-
Concentration: Prepare a stock solution of 1 mg/mL.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Fluorescent Labeling of Pre-formed Vesicles
This protocol is suitable for labeling existing populations of vesicles, such as isolated extracellular vesicles or previously formulated liposomes.
-
Vesicle Suspension: Prepare a suspension of vesicles in a buffered solution such as Phosphate-Buffered Saline (PBS). A typical concentration for extracellular vesicles is 1x10¹⁰ particles/mL.
-
Dilution of this compound: Dilute the this compound stock solution in the same buffer as the vesicles. The final concentration of the labeling solution should be determined based on the desired labeling density.
-
Incubation: Add the diluted this compound solution to the vesicle suspension. The final concentration of this compound can range from 0.5 µM to 8 µM.
-
Incubation Time and Temperature: Incubate the mixture for 10-30 minutes at room temperature or 37°C.
-
Removal of Free Dye: It is crucial to remove any unincorporated this compound to avoid background fluorescence and the formation of fluorescent micelles that can be mistaken for vesicles. This can be achieved through:
-
Ultracentrifugation: Pellet the labeled vesicles by ultracentrifugation (e.g., 100,000 x g for 70 minutes) and resuspend the pellet in fresh buffer.
-
Size Exclusion Chromatography (SEC): Pass the labeling mixture through an SEC column to separate the larger labeled vesicles from the smaller free dye molecules.
-
Filtration: For larger vesicles, syringe filtration with an appropriate pore size (e.g., 0.2 µm) can be used to remove dye aggregates.
-
Diagram: Experimental Workflow for Vesicle Labeling
Caption: Step-by-step workflow for fluorescently labeling vesicles.
Quantitative Data Summary
The optimal conditions for labeling can vary depending on the type of vesicle and the specific application. The following tables summarize key quantitative parameters from various studies.
| Parameter | Recommended Range | Source |
| This compound Concentration | 0.5 µM - 8 µM | |
| Vesicle Concentration | ~1.5 x 10¹⁰ particles/mL | |
| Incubation Time | 10 - 30 minutes | |
| Incubation Temperature | Room Temperature or 37°C |
| Vesicle Type | DSPE-PEG-Biotin Concentration | Labeling Efficiency | Source |
| Very-Low-Density Lipoprotein (VLDL) | 1-8 µM | ~76.5% | |
| Platelet-Free Plasma EVs (PFP-EVs) | 1-8 µM | ~41.9% - 61.8% |
Note: The labeling efficiency can be influenced by the purity of the EV sample and the presence of other lipid structures like lipoproteins.
Considerations and Troubleshooting
-
Dye Aggregates: Lipophilic dyes like this compound can form micelles or aggregates in aqueous solutions, which can be mistaken for labeled vesicles. Efficient removal of free dye is critical to minimize this artifact.
-
Photostability: While Rhodamine dyes are generally photostable, prolonged exposure to high-intensity light during microscopy can lead to photobleaching. Use appropriate neutral density filters and minimize exposure times.
-
Labeling Efficiency: The efficiency of this compound incorporation can vary between different types of vesicles and may not always result in 100% labeling of the vesicle population.
-
Cytotoxicity: For live-cell imaging applications, it is important to assess the potential cytotoxicity of the this compound concentration used.
Conclusion
This compound is a valuable tool for the fluorescent labeling of vesicles for microscopy. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can achieve robust and reliable labeling of their vesicles for a wide range of downstream applications in basic research and drug development. Careful optimization of labeling conditions and thorough removal of unbound dye are essential for obtaining high-quality, artifact-free fluorescence microscopy data.
References
In Vivo Tracking of DSPE-Rhodamine Labeled Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to non-invasively track cells in vivo is a cornerstone of modern biological research and therapeutic development. It provides invaluable insights into cell fate, migration, biodistribution, and persistence, which are critical for evaluating the efficacy and safety of cell-based therapies, understanding disease progression, and developing targeted drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to Rhodamine is a lipophilic fluorescent dye that serves as a powerful tool for this purpose.[1] This molecule readily inserts into the lipid bilayer of cell membranes, providing a stable and bright fluorescent signal for long-term tracking.[2] These application notes provide detailed protocols for labeling cells with DSPE-Rhodamine, tracking them in vivo, and quantifying their distribution.
Principle of this compound Labeling
This compound consists of a DSPE lipid anchor and a Rhodamine fluorophore. The DSPE portion, with its two long acyl chains, hydrophobically integrates into the cell's plasma membrane, while the hydrophilic Rhodamine group remains exposed, providing the fluorescent signal.[1] This labeling method is generally well-tolerated by cells and, due to the stable insertion into the membrane, allows for extended tracking studies.
Experimental Protocols
1. Cell Labeling with this compound
This protocol outlines the steps for labeling your cells of interest with this compound prior to in vivo administration. Optimization of dye and cell concentration is crucial to ensure bright, uniform labeling without affecting cell viability.
Materials:
-
Cells of interest (suspension or adherent)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO or ethanol)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin or a non-enzymatic cell dissociation solution. Neutralize with complete medium.
-
For suspension cells, collect them from the culture flask.
-
Count the cells and determine the viability (should be >95%).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed serum-free medium or PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
-
Staining Solution Preparation:
-
Prepare a fresh dilution of the this compound stock solution in a suitable buffer (e.g., serum-free medium or PBS) to achieve the desired final concentration. A typical starting concentration is 1-10 µM. It is highly recommended to perform a titration to find the optimal concentration for your specific cell type.
-
-
Cell Staining:
-
Add the cell suspension to the this compound staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.
-
-
Washing:
-
Stop the staining reaction by adding an equal volume of complete medium containing 10% FBS. The protein in the serum will bind to any unincorporated dye.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Repeat the wash step 2-3 times to ensure the removal of all unbound dye.
-
-
Verification of Labeling:
-
After the final wash, resuspend the cells in a small volume of medium.
-
Take an aliquot of the cell suspension and view it under a fluorescence microscope to confirm successful and uniform labeling.
-
Proceed with cell counting and viability assessment before in vivo administration.
-
2. In Vivo Tracking of Labeled Cells
This protocol describes the administration of this compound labeled cells into an animal model and subsequent non-invasive imaging.
Materials:
-
This compound labeled cells
-
Animal model (e.g., mouse, rat)
-
Sterile saline or appropriate vehicle for injection
-
Syringes and needles for administration (e.g., intravenous, intraperitoneal, subcutaneous)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Protocol:
-
Preparation for Injection:
-
Resuspend the final washed pellet of this compound labeled cells in a sterile, biocompatible vehicle (e.g., PBS or saline) at the desired concentration for injection.
-
Keep the cell suspension on ice until injection.
-
-
Cell Administration:
-
Anesthetize the animal according to your institution's approved protocols.
-
Administer the labeled cells via the desired route (e.g., tail vein injection for systemic distribution).
-
-
In Vivo Imaging:
-
At predetermined time points (e.g., 1h, 24h, 48h, 7d, etc.), anesthetize the animal.
-
Place the animal in the in vivo fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Rhodamine (e.g., Excitation: ~550 nm, Emission: ~580 nm).
-
Acquire a photographic image of the animal for anatomical reference.
-
Overlay the fluorescence and photographic images to visualize the location of the labeled cells.
-
3. Ex Vivo Biodistribution Analysis
This protocol provides a method for quantitative analysis of cell distribution in various organs after the final in vivo imaging time point.
Materials:
-
In vivo fluorescence imaging system
-
Surgical tools for dissection
-
PBS
-
Petri dishes or 1.5 mL tubes
-
Tissue homogenizer (optional)
Protocol:
-
Euthanasia and Organ Harvest:
-
Following the final in vivo imaging session, humanely euthanize the animal according to approved institutional protocols.
-
Immediately dissect the organs of interest (e.g., lungs, liver, spleen, kidneys, tumor).
-
Rinse the organs briefly in PBS to remove excess blood.
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs in a petri dish.
-
Place the dish in the in vivo fluorescence imaging system and acquire fluorescence images.
-
-
Quantitative Analysis:
-
Use the analysis software provided with the imaging system to draw regions of interest (ROIs) around each organ.
-
Measure the total radiant efficiency or average radiant efficiency within each ROI. This value is proportional to the number of fluorescently labeled cells in the organ.
-
Normalize the fluorescence signal to the weight or size of the organ if necessary.
-
Data Presentation
Quantitative data from biodistribution studies should be presented in a clear and organized manner to facilitate comparison between different experimental groups.
Table 1: Optimization of this compound Labeling Concentration
| This compound Concentration (µM) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 (Unlabeled Control) | 98 ± 2 | 50 ± 10 |
| 1 | 97 ± 3 | 5,000 ± 450 |
| 5 | 96 ± 2 | 25,000 ± 2,100 |
| 10 | 95 ± 4 | 48,000 ± 3,500 |
| 20 | 85 ± 6 | 55,000 ± 4,200 |
Table 2: Ex Vivo Biodistribution of Labeled Cells 24 Hours Post-Injection
| Organ | Average Radiant Efficiency [p/s/cm²/sr] / [µW/cm²] (x 10^8) |
| Lungs | 9.5 ± 1.2 |
| Liver | 25.8 ± 3.5 |
| Spleen | 18.2 ± 2.1 |
| Kidneys | 3.1 ± 0.5 |
| Tumor | 5.6 ± 0.9 |
| Muscle (Control) | 0.5 ± 0.1 |
Important Considerations and Troubleshooting
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before labeling for optimal results.
-
Dye Concentration: High concentrations of this compound can be cytotoxic and may lead to fluorescence quenching. Always perform a titration to determine the optimal concentration that provides a bright signal with minimal impact on cell viability and function.
-
Dye Transfer: Lipophilic dyes can potentially transfer between cells in close contact. It is important to include appropriate controls to account for this possibility, especially in mixed cell population studies.
-
Signal Persistence: The fluorescence signal will be diluted with each cell division. This can be used as an advantage to track cell proliferation but is a limitation for very long-term tracking of rapidly dividing cells.
-
Altered Biodistribution: The labeling process itself can sometimes alter the biodistribution of cells. It is crucial to be aware of this potential artifact and, if possible, validate findings with a label-free tracking method.
-
Autofluorescence: Some tissues, like the liver and spleen, have high levels of natural autofluorescence. It is important to include unlabeled control animals to establish baseline fluorescence levels.
By following these detailed protocols and considering the key aspects of the experimental design, researchers can effectively utilize this compound for robust and reliable in vivo cell tracking.
References
Application Notes and Protocols: DSPE-Rhodamine in FRET Assays for Membrane Fusion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Membrane fusion is a fundamental biological process essential for events such as neurotransmitter release, viral entry, and intracellular trafficking. The ability to accurately monitor and quantify membrane fusion in real-time is crucial for understanding these mechanisms and for the development of novel therapeutics that target these pathways. Fluorescence Resonance Energy Transfer (FRET) based assays provide a powerful and sensitive tool for studying the kinetics of membrane fusion.
This document provides detailed application notes and protocols for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to Rhodamine (a red fluorescent dye) in FRET-based assays to monitor membrane fusion. In a common FRET pair setup, DSPE-Rhodamine acts as the acceptor fluorophore, while a phospholipid conjugated to a donor fluorophore, such as nitrobenzoxadiazole (NBD), is also incorporated into the lipid bilayer.
The principle of this assay relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor fluorophore.[1][2] When donor and acceptor-labeled lipids are in close proximity within the same membrane, FRET is high. Upon fusion with an unlabeled membrane, the probes are diluted, increasing the average distance between them and leading to a decrease in FRET efficiency. This change in fluorescence is directly proportional to the extent of lipid mixing and, therefore, membrane fusion.[1][3]
Principle of the this compound FRET Assay for Membrane Fusion
The most common application of this compound in membrane fusion assays involves its use as a FRET acceptor in conjunction with a suitable donor, typically a phospholipid labeled with NBD, such as NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)phosphatidylethanolamine).
The underlying mechanism is as follows:
-
Initial State (High FRET): Labeled vesicles are prepared containing both the donor (e.g., NBD-PE) and the acceptor (this compound) probes at a sufficient concentration (typically 0.5-1 mol% each) to ensure efficient FRET.[4] In this state, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission and quenching of the donor fluorescence.
-
Fusion Event: The labeled vesicles are induced to fuse with a population of unlabeled vesicles.
-
Final State (Low FRET): Upon fusion, the lipid components of the labeled and unlabeled vesicles mix, leading to a dilution of the donor and acceptor probes within the newly formed, larger membrane. This increases the average distance between the donor and acceptor molecules.
-
Signal Detection: The increased distance between the probes reduces the efficiency of FRET. This is observed as an increase in the donor fluorescence intensity (dequenching) and a decrease in the acceptor's sensitized emission. The change in fluorescence intensity over time provides a real-time kinetic measurement of membrane fusion.
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in and obtained from this compound FRET-based membrane fusion assays.
Table 1: Typical Fluorophore Specifications and Concentrations
| Parameter | Value | Reference |
| Donor Fluorophore | NBD-PE | |
| Acceptor Fluorophore | This compound B | |
| Donor Excitation Wavelength | ~460-470 nm | |
| Donor Emission Wavelength | ~535 nm | |
| Acceptor Emission Wavelength | ~585-595 nm | |
| Molar Ratio in Labeled Vesicles | 0.5 - 1.0 mol% each | |
| Labeled to Unlabeled Vesicle Ratio | 1:1 to 1:9 |
Table 2: Example Calculation of Fusion Percentage
The percentage of lipid mixing (% Fusion) at a given time (t) can be calculated using the following equation:
% Fusion(t) = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100
| Variable | Description | How to Measure |
| F(t) | Fluorescence intensity of the donor at time 't' after initiating fusion. | Continuous measurement during the experiment. |
| F₀ | Initial fluorescence intensity of the donor before the addition of the fusion trigger. This represents 0% fusion. | Measured at the beginning of the kinetic scan. |
| Fₘₐₓ | Maximum fluorescence intensity of the donor, representing 100% fusion. | Determined by disrupting all vesicles with a detergent (e.g., Triton X-100 or C12E8) to achieve complete probe dilution. |
Experimental Protocols
This section provides a detailed protocol for a lipid-mixing assay using NBD-PE and this compound labeled liposomes.
Preparation of Labeled and Unlabeled Liposomes
Materials:
-
Phospholipids of choice (e.g., POPC, DOPE, POPS)
-
NBD-PE (donor)
-
This compound (acceptor)
-
Chloroform
-
Appropriate buffer (e.g., HEPES buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids, NBD-PE (e.g., 0.8 mol%), and this compound (e.g., 0.8 mol%) in chloroform for the labeled liposomes.
-
For unlabeled liposomes, use only the desired lipids.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.
-
Membrane Fusion Assay
Instrumentation:
-
Fluorometer with temperature control and stirring capabilities.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to ~465 nm and the emission wavelength to ~535 nm to monitor the NBD (donor) fluorescence.
-
Equilibrate the fluorometer cuvette with the reaction buffer at the desired temperature.
-
-
Baseline Measurement (F₀):
-
Add the labeled liposomes and unlabeled liposomes to the cuvette at the desired ratio (e.g., 1:9 labeled to unlabeled).
-
Record the stable baseline fluorescence (F₀).
-
-
Initiation of Fusion:
-
Inject the fusogenic agent (e.g., Ca²⁺ for PS-containing vesicles, polyethylene glycol (PEG), or specific proteins) into the cuvette with continuous stirring.
-
Immediately start recording the fluorescence intensity over time.
-
-
Kinetic Measurement (F(t)):
-
Monitor the increase in NBD fluorescence as a function of time.
-
-
Maximum Fluorescence Measurement (Fₘₐₓ):
-
At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to completely disrupt the liposomes and cause maximal dilution of the fluorescent probes.
-
Record the final, stable fluorescence intensity (Fₘₐₓ).
-
Applications in Research and Drug Development
-
Elucidating Fusion Mechanisms: This assay is widely used to study the mechanisms of viral fusion, SNARE-mediated vesicle fusion, and other protein-mediated membrane fusion events.
-
Drug Screening: It can be adapted for high-throughput screening of compounds that inhibit or promote membrane fusion, such as antiviral drugs or fusion-enhancing agents for drug delivery.
-
Liposome and Nanoparticle Characterization: The assay is valuable for assessing the fusogenic properties of liposomal drug delivery systems and nanoparticles designed to fuse with cellular membranes for targeted cargo release.
-
Investigating Lipid Rafts and Membrane Domains: FRET-based assays can provide insights into the role of specific lipid compositions and membrane microdomains in the fusion process.
Considerations and Troubleshooting
-
Probe Concentration: The concentration of the FRET pair should be optimized to ensure a good signal-to-noise ratio without causing artifacts due to self-quenching or membrane perturbation.
-
Choice of Detergent: Some detergents, like Triton X-100, can affect the quantum yield of NBD. It is advisable to use alternative detergents or apply a correction factor.
-
Spontaneous Probe Transfer: While less of a concern for DSPE-anchored probes compared to single-chain probes, the potential for spontaneous transfer of lipid probes between vesicles should be considered, which can lead to a false-positive signal.
-
Content vs. Lipid Mixing: This assay specifically measures the mixing of lipids in the outer leaflets of the vesicles. It does not directly confirm the mixing of aqueous contents, which defines full fusion. For a complete picture, it is often recommended to perform a parallel content mixing assay.
References
- 1. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Frontiers | FRET in Membrane Biophysics: An Overview [frontiersin.org]
- 3. Use of resonance energy transfer to monitor membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Membrane Fusion: Interplay of Lipid and Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of DSPE-Rhodamine Labeling Efficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to Rhodamine B is a fluorescent lipid commonly used to label liposomes, micelles, and other nanoparticle-based drug delivery systems.[1][2] This labeling enables researchers to track the nanoparticles in vitro and in vivo, providing critical data on biodistribution, cellular uptake, and intracellular trafficking.[2][3][4] Accurate quantification of the DSPE-Rhodamine labeling efficiency is paramount for ensuring the reproducibility of experiments and for the precise interpretation of fluorescence-based assays. This document provides detailed protocols and data presentation guidelines for quantifying the incorporation of this compound into lipid-based nanoparticles.
The primary methods for quantifying this compound labeling efficiency are UV-Vis spectroscopy and fluorescence spectroscopy. These techniques rely on the intrinsic photophysical properties of the Rhodamine B fluorophore. High-performance liquid chromatography (HPLC) can also be employed for a more detailed analysis of the lipid composition of the final nanoparticle formulation.
Key Spectroscopic Data for this compound B
Accurate quantification is dependent on the specific spectroscopic properties of Rhodamine B. These values are essential for the calculations outlined in the protocols below.
| Parameter | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | Methanol | |
| Maximum Absorption (λmax) | ~546 nm | Methanol/Ethanol | |
| Maximum Emission (λem) | ~567 nm | Methanol/Ethanol | |
| Quantum Yield | ~0.7 | Ethanol |
Note: Spectroscopic properties can be solvent-dependent. It is recommended to determine the molar extinction coefficient in the same solvent system used for analysis if high accuracy is required.
Experimental Protocols
Protocol 1: Quantification of this compound by UV-Vis Spectroscopy
This protocol determines the concentration of this compound in a solution by measuring its absorbance and applying the Beer-Lambert law.
Materials:
-
This compound labeled nanoparticle suspension
-
Appropriate solvent for dissolving nanoparticles (e.g., Methanol, Ethanol, or a buffer containing a solubilizing agent like Triton X-100)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Standard Curve (Optional but Recommended): a. Prepare a stock solution of free this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Perform a serial dilution to create a series of standards with concentrations ranging from approximately 1 µM to 25 µM. c. Measure the absorbance of each standard at the λmax of Rhodamine B (~546 nm). d. Plot absorbance versus concentration and perform a linear regression to obtain the molar extinction coefficient (ε) from the slope.
-
Sample Preparation: a. Disrupt the this compound labeled nanoparticles to release the fluorescent lipid. This can be achieved by adding a solvent like methanol or a detergent. Ensure the final solution is clear and homogenous. b. Prepare a "blank" sample using unlabeled nanoparticles treated with the same solvent/detergent.
-
Absorbance Measurement: a. Set the spectrophotometer to measure the absorbance spectrum from 400 nm to 650 nm. b. Blank the spectrophotometer using the prepared blank sample. c. Measure the absorbance of the this compound labeled nanoparticle sample. d. Record the absorbance at the λmax (~546 nm). The absorbance value should ideally be between 0.1 and 1.0 for optimal accuracy. Dilute the sample if necessary.
-
Calculation of this compound Concentration: a. Use the Beer-Lambert law to calculate the molar concentration of this compound: Concentration (M) = Absorbance / (ε * l) Where:
- Absorbance is the value measured at λmax.
- ε is the molar extinction coefficient of Rhodamine B (106,000 cm⁻¹M⁻¹ in methanol).
- l is the path length of the cuvette (typically 1 cm).
-
Calculation of Labeling Efficiency: a. Determine the total lipid concentration of your nanoparticle formulation. This can be done using a phosphate assay (for phospholipids) or by calculation based on the initial amounts of lipids used for preparation. b. Calculate the molar ratio of this compound to total lipid: Molar Ratio (%) = (Moles of this compound / Total Moles of Lipid) * 100
Protocol 2: Quantification of this compound by Fluorescence Spectroscopy
This method is more sensitive than UV-Vis spectroscopy and is suitable for samples with low concentrations of this compound.
Materials:
-
This compound labeled nanoparticle suspension
-
Appropriate solvent/buffer
-
Fluorescence spectrophotometer/plate reader
-
Quartz cuvettes or microplates
Procedure:
-
Prepare a Standard Curve: a. Prepare a stock solution of free this compound in the chosen solvent/buffer. b. Create a series of standards with concentrations ranging from nanomolar to low micromolar. c. Set the excitation wavelength to ~546 nm and the emission wavelength to ~567 nm. Optimize these settings for your instrument. d. Measure the fluorescence intensity of each standard. e. Plot fluorescence intensity versus concentration and perform a linear regression. The resulting equation will be used to determine the concentration of unknown samples.
-
Sample Preparation: a. Dilute the this compound labeled nanoparticle suspension in the same solvent/buffer used for the standard curve. The fluorescence intensity should fall within the linear range of the standard curve. b. Prepare a blank sample using unlabeled nanoparticles at the same dilution.
-
Fluorescence Measurement: a. Excite the sample at ~546 nm and measure the emission spectrum or the intensity at ~567 nm. b. Subtract the fluorescence of the blank sample from the labeled sample measurement.
-
Calculation of this compound Concentration: a. Use the equation from the standard curve to calculate the concentration of this compound in the diluted sample. b. Account for the dilution factor to determine the concentration in the original nanoparticle suspension.
-
Calculation of Labeling Efficiency: a. Follow the same procedure as in Protocol 1, step 5.
Data Presentation
Summarize the quantitative data in a structured table for clear comparison and reporting.
| Formulation ID | Total Lipid Conc. (mM) | Absorbance at λmax | Calculated this compound Conc. (µM) | Molar Ratio (this compound/Total Lipid) (%) |
| Liposome_A | 10 | 0.53 | 5.0 | 0.05 |
| Micelle_B | 5 | 0.27 | 2.5 | 0.05 |
| Nanoparticle_C | 15 | 0.80 | 7.5 | 0.05 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | - Inefficient incorporation during formulation.- Degradation of this compound. | - Optimize formulation parameters (e.g., incubation time, temperature).- Ensure proper storage of this compound (-20°C, protected from light). |
| High Background Fluorescence | - Presence of unbound this compound. | - Purify nanoparticles using size exclusion chromatography or dialysis to remove free dye. |
| Fluorescence Quenching | - High concentration of this compound leading to self-quenching. | - Reduce the molar ratio of this compound in the formulation.- Dilute the sample before measurement. |
| Precipitation of Labeled Nanoparticles | - Alteration of surface properties due to the bulky dye. | - Lower the molar ratio of the fluorescent lipid. |
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
- 3. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of a rhodamine B conjugated polymer for nanoparticle trafficking both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging with DSPE-Rhodamine Labeled Exosomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exosomes, nano-sized extracellular vesicles released by virtually all cell types, are emerging as critical mediators of intercellular communication in both healthy and diseased states. Their role in transporting bioactive cargo, such as proteins, lipids, and nucleic acids, makes them attractive as potential biomarkers and therapeutic delivery vehicles. Visualizing the dynamic interactions of exosomes with recipient cells is crucial for understanding their function and optimizing their use in drug development. This document provides detailed application notes and protocols for labeling exosomes with the lipophilic fluorescent dye 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[rhodamine(polyethylene glycol)] (DSPE-Rhodamine) and their subsequent use in live-cell imaging to monitor their uptake and intracellular trafficking.
This compound is a phospholipid conjugate that readily inserts into the lipid bilayer of exosome membranes, providing a stable and bright fluorescent signal for tracking. The polyethylene glycol (PEG) linker enhances the dye's solubility and reduces non-specific binding. Rhodamine, a well-characterized fluorophore, offers excellent photostability, making it suitable for long-term imaging studies.[1][2][3][4][5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~2800 g/mol (for PEG 2000) | |
| Excitation Maximum (λex) | ~560 nm | |
| Emission Maximum (λem) | ~590 nm | |
| Color | Red-Orange | |
| Solvent | Chloroform, DMSO | N/A |
Table 2: Comparison of Common Lipophilic Dyes for Exosome Labeling
While direct comparative data for this compound is limited, this table provides a summary of quantitative data for commonly used lipophilic dyes like PKH26, PKH67, and DiI, which share a similar mechanism of membrane intercalation. This information can serve as a valuable reference for optimizing this compound labeling experiments.
| Parameter | PKH26 | PKH67 | DiI | DSPE-PEG-Biotin | Notes | Reference |
| Labeling Efficiency | ~67.9% (at 4 µM) | ~65.5% (at 4 µM) | ~70-100% (at 8 µM) | ~50% (plasma EVs) | Labeling efficiency can be cell and exosome source-dependent. | |
| Effect on Vesicle Size | Significant increase (~100 nm to ~200 nm) | Significant increase | Less prone to aggregation than PKH dyes | Less prone to form self-aggregated micelles compared to PKH dyes. | Lipophilic dyes can induce aggregation; proper controls are essential. | |
| Optimal Concentration | 4 µM | 4 µM | 8 µM | Not specified | Recommended starting concentration for lipophilic dyes is often higher for exosomes than for cells. | |
| Incubation Time | 3 minutes | 3 minutes | 10 minutes | Not specified | Short incubation times are typical for lipophilic dyes. |
Experimental Protocols
Protocol 1: Labeling of Exosomes with this compound
This protocol is adapted from established methods for labeling exosomes with other lipophilic dyes. Optimization of dye concentration and incubation time may be necessary for specific exosome types and experimental conditions.
Materials:
-
Isolated and purified exosomes (resuspended in PBS)
-
This compound (e.g., DSPE-PEG(2000)-Rhodamine B)
-
Phosphate-buffered saline (PBS), sterile
-
Exosome-depleted fetal bovine serum (FBS)
-
Ultracentrifuge or size-exclusion chromatography columns for purification
-
Micro-centrifuge tubes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Store at -20°C, protected from light.
-
Prepare Exosome Suspension: Resuspend the isolated exosome pellet in 100 µL of sterile PBS. The amount of exosomes should be determined based on protein quantification (e.g., 50-100 µg of exosomal protein).
-
Labeling Reaction:
-
Dilute the this compound stock solution in PBS to a working concentration. A starting concentration of 10 µM is recommended, but a titration from 1-20 µM may be necessary for optimal labeling.
-
Add the diluted this compound solution to the exosome suspension. A 1:1 volume ratio is a good starting point (e.g., 100 µL of dye to 100 µL of exosomes).
-
Incubate the mixture for 20-30 minutes at 37°C, protected from light. Gently mix the suspension every 5-10 minutes.
-
-
Removal of Unbound Dye: It is critical to remove excess this compound to avoid artifacts in imaging. Two common methods are:
-
Ultracentrifugation:
-
Add 1 mL of PBS to the labeled exosome suspension.
-
Centrifuge at 100,000 x g for 70 minutes at 4°C.
-
Carefully aspirate the supernatant containing unbound dye.
-
Resuspend the labeled exosome pellet in sterile PBS or cell culture medium for immediate use or storage.
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate an appropriate SEC column (e.g., qEVoriginal) with sterile PBS.
-
Load the labeling reaction mixture onto the column.
-
Collect the fractions containing the labeled exosomes, which will elute in the void volume, while the smaller, unbound dye molecules are retained.
-
-
-
Characterization of Labeled Exosomes (Optional but Recommended):
-
Assess the labeling efficiency using a fluorometer or fluorescence nanoparticle tracking analysis (NTA).
-
Analyze the size distribution and concentration of the labeled exosomes using NTA to ensure that the labeling process has not caused significant aggregation.
-
-
Storage: Store the labeled exosomes at 4°C for short-term use (up to 24 hours) or at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.
Protocol 2: Live-Cell Imaging of this compound Labeled Exosomes
This protocol outlines the steps for visualizing the uptake of labeled exosomes by recipient cells using confocal or fluorescence microscopy.
Materials:
-
This compound labeled exosomes
-
Recipient cells (e.g., cancer cell line, primary cells)
-
Cell culture medium (with exosome-depleted FBS)
-
Glass-bottom dishes or chamber slides suitable for live-cell imaging
-
Hoechst 33342 or other suitable nuclear stain (optional)
-
Cell membrane stain (e.g., CellMask™ Green) (optional)
-
Confocal or high-resolution fluorescence microscope with appropriate filter sets for Rhodamine (Ex/Em: ~560/590 nm) and other stains.
Procedure:
-
Cell Seeding: Seed the recipient cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Addition of Labeled Exosomes:
-
Thaw the this compound labeled exosomes (if frozen) and dilute them in pre-warmed cell culture medium. The optimal concentration of exosomes will need to be determined empirically, but a starting point of 1-10 µg of exosomal protein per mL of medium is common.
-
Remove the existing medium from the cells and replace it with the medium containing the labeled exosomes.
-
-
Incubation and Imaging:
-
Incubate the cells with the labeled exosomes at 37°C.
-
For time-lapse imaging, place the dish on the microscope stage equipped with a live-cell incubation chamber. Acquire images at regular intervals (e.g., every 5-15 minutes) for a desired period (e.g., 1-24 hours).
-
For endpoint assays, incubate the cells for a specific duration (e.g., 1, 4, 12, 24 hours).
-
-
Counterstaining (Optional):
-
To visualize the nucleus, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes before imaging.
-
To delineate the cell membrane, a live-cell membrane stain can be used according to the manufacturer's instructions.
-
-
Image Acquisition:
-
Use a confocal microscope to acquire z-stacks of the cells to distinguish between exosomes bound to the cell surface and those that have been internalized.
-
Acquire images in the brightfield/DIC channel to visualize cell morphology.
-
Acquire images in the appropriate fluorescence channels for Rhodamine and any other stains used.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process and analyze the acquired images.
-
Quantify exosome uptake by measuring the integrated fluorescence intensity of Rhodamine per cell or by counting the number of fluorescent puncta within the cells.
-
Co-localization analysis with endosomal or lysosomal markers can be performed to track the intracellular fate of the exosomes.
-
Visualizations
Concluding Remarks
The use of this compound for labeling exosomes offers a robust method for tracking their dynamics in live cells. The protocols provided herein serve as a comprehensive guide for researchers to visualize and quantify exosome uptake. Careful optimization of labeling conditions and appropriate controls are paramount to ensure the integrity of the exosomes and the validity of the experimental findings. The insights gained from such live-cell imaging studies are invaluable for advancing our understanding of exosome biology and for the development of exosome-based diagnostics and therapeutics.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Labeled with DSPE-Rhodamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSPE-Rhodamine is a fluorescent phospholipid conjugate widely utilized in biomedical research, particularly in the fields of drug delivery and cellular imaging. This molecule consists of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to a rhodamine fluorophore. The DSPE portion, a lipid, facilitates the incorporation of the probe into the lipid bilayers of cell membranes or liposomal drug carriers. The rhodamine moiety provides a strong and stable fluorescent signal, enabling the tracking and quantification of labeled cells or nanoparticles.
Flow cytometry is a powerful technique that allows for the rapid analysis of single cells in a heterogeneous population. When combined with this compound labeling, it provides a high-throughput method to quantitatively assess the efficiency of cell labeling, cellular uptake of rhodamine-labeled liposomes, and to study the effects of drug delivery systems on cells. This document provides detailed protocols for labeling cells with this compound and their subsequent analysis by flow cytometry.
Principle of this compound Cell Labeling
This compound can be used to label cells in two primary ways:
-
Direct Cell Membrane Labeling: The lipophilic DSPE anchor can spontaneously insert into the plasma membrane of cells, leading to fluorescent labeling of the cell surface. This method is useful for tracking cell populations.
-
Liposome-Mediated Labeling: this compound is incorporated into the lipid bilayer of liposomes or other lipid-based nanoparticles.[] These fluorescently tagged carriers can then be incubated with cells to study the kinetics and mechanisms of cellular uptake.
Flow cytometry can then be used to measure the fluorescence intensity of individual cells, providing a quantitative measure of labeling efficiency or nanoparticle uptake.
Experimental Protocols
Protocol 1: Direct Labeling of Suspension Cells with this compound
This protocol describes the direct labeling of suspension cells. It is recommended to optimize the this compound concentration and incubation time for each cell type to achieve optimal labeling with minimal cytotoxicity.
Materials:
-
This compound
-
Cells in suspension (e.g., Jurkat, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a density of 1 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL. Vortex thoroughly.
-
Labeling:
-
Centrifuge the required number of cells (e.g., 1 x 10^6 cells per condition) at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of pre-warmed serum-free culture medium.
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting range of 1-10 µg/mL is recommended).
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 10 mL of complete culture medium containing 10% FBS to the cell suspension to stop the labeling reaction. The serum proteins will help to quench the activity of any unincorporated this compound.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 0.5 mL of cold PBS with 1% BSA (FACS buffer).
-
Analyze the cells on a flow cytometer. Rhodamine B is typically excited by a blue (488 nm) or yellow-green (561 nm) laser and its emission is collected in the PE or PE-Texas Red channel (typically around 575-620 nm).
-
Include an unlabeled cell sample as a negative control to set the background fluorescence.
-
Protocol 2: Analysis of Cellular Uptake of this compound Labeled Liposomes
This protocol is designed to quantify the uptake of fluorescently labeled liposomes by adherent or suspension cells.
Materials:
-
This compound labeled liposomes
-
Adherent or suspension cells
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Adherent Cells: Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Suspension Cells: Culture cells to a density of 1 x 10^6 cells/mL.
-
-
Liposome Treatment:
-
Dilute the this compound labeled liposomes to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the liposomes.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours) at 37°C.
-
-
Cell Harvesting and Washing:
-
Adherent Cells: Wash the cells twice with PBS. Detach the cells using Trypsin-EDTA, and then neutralize with complete medium.
-
Suspension Cells: Proceed directly to washing.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet three times with cold PBS to remove any unbound liposomes.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 0.5 mL of FACS buffer.
-
Analyze the cells using a flow cytometer with the appropriate laser and filter settings for rhodamine.
-
Include untreated cells as a negative control.
-
Data Presentation
Quantitative data from flow cytometry analysis should be summarized for clarity and ease of comparison.
Table 1: Optimization of this compound Concentration for Direct Cell Labeling
| This compound Concentration (µg/mL) | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) | Cell Viability (%) |
| 0 (Control) | 50 ± 5 | 0.1 ± 0.05 | 98 ± 1 |
| 1 | 500 ± 30 | 85 ± 4 | 97 ± 2 |
| 5 | 2500 ± 150 | 98 ± 1 | 95 ± 3 |
| 10 | 6000 ± 400 | 99 ± 0.5 | 90 ± 4 |
| 20 | 8500 ± 600 | 99.5 ± 0.2 | 75 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Dependent Uptake of this compound Labeled Liposomes
| Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |
| 0 (Control) | 60 ± 8 | 0.2 ± 0.1 |
| 1 | 800 ± 50 | 60 ± 5 |
| 4 | 3200 ± 200 | 90 ± 3 |
| 12 | 7500 ± 500 | 98 ± 1 |
| 24 | 9800 ± 650 | 99 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments using a liposome concentration of 50 µg/mL.
Visualizations
Experimental Workflow for Direct Cell Labeling
Caption: Workflow for direct labeling of suspension cells with this compound.
Gating Strategy for Flow Cytometry Analysis
Caption: A typical gating strategy for analyzing this compound labeled cells.
Investigating Cellular Uptake Pathways
This compound labeled liposomes can be used to investigate the mechanisms of cellular uptake, such as endocytosis. By using pharmacological inhibitors of specific pathways, the contribution of each pathway to liposome internalization can be quantified by flow cytometry.
References
Application Notes and Protocols for DSPE-Rhodamine in Nanomedicine Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DSPE-Rhodamine) for the fluorescent labeling of nanomedicines to facilitate biodistribution studies. Detailed protocols for nanoparticle formulation, in vivo imaging, and ex vivo organ analysis are provided to ensure reliable and reproducible results.
Introduction
This compound is a phospholipid-based fluorescent probe widely employed in the field of nanomedicine research and development.[1] It consists of a DSPE lipid anchor, which readily incorporates into the lipid bilayer of nanoparticles such as liposomes and solid lipid nanoparticles (SLNs), and a rhodamine B fluorescent dye.[1][2] This stable labeling allows for the visualization and tracking of nanomedicines in vitro and in vivo, providing critical insights into their pharmacokinetics and biodistribution.[1] The inherent fluorescent properties of rhodamine enable researchers to monitor the systemic fate of nanocarriers, their accumulation in target tissues, and their clearance from the body.[3]
Properties of this compound
This compound is a red fluorescent dye with spectral properties that are well-suited for biological imaging. However, it is important to note that the exact excitation and emission maxima can vary slightly depending on the specific product and the local microenvironment.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) | Source |
| Maximum Absorption/Excitation | 570 | |
| Maximum Absorption/Excitation | 546 | |
| Maximum Absorption/Excitation | 552 | |
| Maximum Emission | 595 | |
| Maximum Emission | 570 | |
| Maximum Emission | 636 |
Note: Researchers should always confirm the optimal excitation and emission wavelengths for their specific this compound conjugate and imaging system.
Experimental Protocols
Protocol 1: Formulation of Rhodamine-Labeled Liposomes
This protocol describes the preparation of rhodamine-labeled liposomes using the thin-film hydration method.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. A typical molar ratio is 54:45:1 (primary lipid:cholesterol:this compound).
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C) to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid's phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform the extrusion at a temperature above the lipid's phase transition temperature. Pass the suspension through the extruder 10-20 times to ensure a homogenous liposome population.
-
-
Purification:
-
Remove any unencapsulated rhodamine or other impurities by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the labeled liposomes using dynamic light scattering (DLS).
-
Quantify the amount of incorporated this compound using fluorescence spectroscopy against a standard curve.
-
Protocol 2: In Vivo Biodistribution Imaging of Rhodamine-Labeled Nanomedicines
This protocol outlines the procedure for real-time in vivo imaging of small animals injected with rhodamine-labeled nanomedicines.
Materials:
-
Rhodamine-labeled nanomedicine suspension
-
Small animal model (e.g., BALB/c mice)
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation:
-
Acclimatize the animals for at least one week before the experiment.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
-
Administration of Labeled Nanomedicine:
-
Administer a defined dose of the rhodamine-labeled nanomedicine suspension to the animal via the desired route (e.g., intravenous tail vein injection). A typical dose might be 10 mg of nanoparticles per mouse.
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the imaging chamber of the IVIS.
-
Acquire fluorescent images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution of the nanomedicine in real-time. Use the appropriate excitation and emission filters for rhodamine.
-
Maintain the animal under anesthesia throughout the imaging process.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescent signal intensity in different regions of interest (ROIs) corresponding to major organs.
-
Analyze the temporal changes in fluorescence intensity to understand the pharmacokinetic profile of the nanomedicine.
-
Protocol 3: Ex Vivo Organ Biodistribution Analysis
This protocol details the steps for quantitative analysis of nanomedicine accumulation in various organs after the final in vivo imaging time point.
Materials:
-
Surgical instruments for dissection
-
Homogenizer (e.g., bead beater or rotor-stator)
-
Lysis buffer (e.g., RIPA buffer)
-
Microplate reader with fluorescence detection
-
Black 96-well plates
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Organ Harvesting:
-
At the end of the in vivo study, euthanize the animal.
-
Perfuse the circulatory system with PBS to remove blood from the organs.
-
Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescent image using the IVIS. This provides a qualitative overview of nanomedicine accumulation.
-
-
Organ Homogenization:
-
Weigh each organ.
-
Homogenize a known weight of each organ in a specific volume of lysis buffer to create a tissue homogenate.
-
-
Fluorescence Quantification:
-
Pipette the tissue homogenates into a black 96-well plate.
-
Measure the fluorescence intensity of each sample using a microplate reader with the appropriate excitation and emission wavelengths for rhodamine.
-
-
Data Normalization and Quantification:
-
Create a standard curve by serially diluting the injected rhodamine-labeled nanomedicine formulation in the homogenate of an untreated control animal's organ.
-
Use the standard curve to convert the fluorescence intensity of the experimental samples into the amount of nanomedicine per gram of tissue.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Quantitative Biodistribution Data
The following table summarizes representative quantitative biodistribution data for rhodamine-labeled nanoparticles in mice. It is important to note that the biodistribution profile can be significantly influenced by the physicochemical properties of the nanomedicine (e.g., size, surface charge, and composition) and the route of administration.
Table 2: Representative Biodistribution of Rhodamine-Labeled Nanoparticles in Mice
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Liver | 30 - 54 | |
| Spleen | 15 | |
| Lungs | Variable | |
| Kidneys | 11 - 30 | |
| Tumor | 5 - 22.9 |
Note: The values presented are illustrative and may vary depending on the specific nanoparticle formulation and experimental conditions. Researchers should generate their own quantitative data for their specific nanomedicine.
Conclusion
This compound is a valuable tool for preclinical biodistribution studies of nanomedicines. The protocols outlined in these application notes provide a framework for the successful formulation, in vivo imaging, and ex vivo quantification of rhodamine-labeled nanoparticles. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance the development of targeted and effective nanomedicines.
References
Application Notes and Protocols for Functionalizing Nanoparticles with DSPE-PEG-Rhodamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG) conjugated to Rhodamine. This fluorescently labeled lipid-PEG conjugate is a critical tool for researchers developing nanomedicine platforms, enabling the tracking and visualization of nanoparticles in vitro and in vivo.[1][2] This document outlines detailed protocols for the preparation of lipid-based and polymeric nanoparticles, methods for their characterization, and applications in studying cellular processes.
Introduction to DSPE-PEG-Rhodamine
DSPE-PEG-Rhodamine is an amphiphilic molecule composed of a hydrophobic DSPE lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a fluorescent rhodamine dye.[1][2] The DSPE portion readily inserts into the lipid bilayer of liposomes or adsorbs onto the surface of polymeric nanoparticles. The PEG chain provides a "stealth" characteristic, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time in vivo. The rhodamine tag allows for straightforward visualization and quantification of nanoparticles using fluorescence-based techniques.[1]
Experimental Protocols
Functionalization of Liposomes with DSPE-PEG-Rhodamine (Thin-Film Hydration Method)
This protocol describes the preparation of rhodamine-labeled liposomes using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
DSPE-PEG(2000)-Rhodamine
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG, and DSPE-PEG-Rhodamine in chloroform at the desired molar ratio (e.g., 55:40:4:1).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask. The volume of PBS should be chosen to achieve the desired final lipid concentration.
-
The hydration process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a water bath sonicator above the lipid phase transition temperature (for DSPC, >55°C) for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder. Ensure the extruder is heated above the lipid phase transition temperature.
-
-
Purification (Optional):
-
To remove unincorporated DSPE-PEG-Rhodamine or other components, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Functionalization of PLGA Nanoparticles with DSPE-PEG-Rhodamine (Nanoprecipitation Method)
This protocol details the preparation of rhodamine-labeled poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation method.
Materials:
-
PLGA
-
DSPE-PEG-Rhodamine
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and DSPE-PEG-Rhodamine in acetone. The concentration of each component should be optimized based on the desired nanoparticle characteristics.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into a vigorously stirring aqueous PVA solution. The PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
The rapid diffusion of acetone into the aqueous phase leads to the precipitation of PLGA and the self-assembly of DSPE-PEG-Rhodamine on the nanoparticle surface, forming a core-shell structure.
-
-
Solvent Evaporation:
-
Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the acetone.
-
-
Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unincorporated DSPE-PEG-Rhodamine.
-
Resuspend the final nanoparticle pellet in the desired buffer (e.g., PBS).
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and reproducibility of the functionalized nanoparticles.
| Parameter | Method | Typical Results and Interpretation |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Nanoparticles for drug delivery typically range from 50-200 nm. A PDI value < 0.2 indicates a monodisperse population. Increasing DSPE-PEG concentration can lead to a decrease in nanoparticle size. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | The zeta potential indicates the surface charge of the nanoparticles and is a predictor of colloidal stability. PEGylation typically results in a near-neutral zeta potential, which can help to reduce non-specific interactions with cells. A low absolute zeta potential may indicate a tendency for aggregation. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Provides direct visualization of the nanoparticle shape and size distribution, confirming the results obtained from DLS. |
| Functionalization Efficiency | Fluorescence Spectroscopy | The amount of DSPE-PEG-Rhodamine incorporated can be quantified by measuring the fluorescence intensity of the nanoparticle suspension and comparing it to a standard curve of the free fluorescent lipid. |
| Drug Loading and Encapsulation Efficiency | UV-Vis Spectroscopy / HPLC | For drug-loaded nanoparticles, these techniques are used to determine the amount of drug successfully encapsulated within the nanoparticles. The encapsulation efficiency of rhodamine in nanoparticles can range from 10% to over 80%, depending on the formulation. |
Quantitative Data Summary
The following table summarizes typical characterization data for nanoparticles functionalized with DSPE-PEG.
| Nanoparticle Type | DSPE-PEG Molar Ratio (%) | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipid-Calcium-Phosphate | 20 | ~30 | < 0.2 | -10 to +15 | |
| DSPE-PEG/Soluplus | 10:1 (w/w) | 36.5 | 0.900 | -28.5 | |
| DSPE-PEG/Soluplus | 5:1 (w/w) | 80.8 | 0.644 | -29.2 | |
| DSPE-PEG/Soluplus | 4:1 (w/w) | 128.1 | 0.295 | -28.1 | |
| DSPE-PEG/Soluplus | 1:1 (w/w) | 116.6 | 0.112 | -13.7 | |
| Curcumin-loaded DSPE-PEG | Not Specified | 81.93 | Not Specified | -11.1 |
Applications and Cellular Studies
DSPE-PEG-Rhodamine functionalized nanoparticles are invaluable tools for a wide range of applications in biomedical research.
Cellular Uptake and Intracellular Trafficking
The fluorescent properties of rhodamine allow for the direct visualization of nanoparticle uptake and trafficking within cells using techniques such as confocal microscopy and flow cytometry.
Protocol for Cellular Uptake Analysis by Confocal Microscopy:
-
Cell Culture: Seed cells of interest in a glass-bottom dish or on coverslips and allow them to adhere overnight.
-
Incubation: Treat the cells with DSPE-PEG-Rhodamine labeled nanoparticles at a desired concentration for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular staining).
-
Stain the cell nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and image using a confocal microscope. The red fluorescence of rhodamine will indicate the location of the nanoparticles within the cells.
Studying Drug-Induced Effects on Signaling Pathways
By encapsulating a therapeutic agent within DSPE-PEG-Rhodamine labeled nanoparticles, researchers can track the delivery of the drug to the target cells and subsequently investigate its effect on specific cellular signaling pathways.
Example Application: Investigating the Effect of Gefitinib-Loaded Nanoparticles on the EGFR Signaling Pathway
Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Nanoparticles can be used to enhance the delivery of gefitinib to cancer cells overexpressing EGFR.
-
Experimental Approach:
-
Prepare gefitinib-loaded, DSPE-PEG-Rhodamine functionalized nanoparticles.
-
Treat EGFR-overexpressing cancer cells (e.g., A549 lung cancer cells) with the nanoparticles.
-
Use confocal microscopy to confirm the uptake of the rhodamine-labeled nanoparticles by the cancer cells.
-
At various time points post-treatment, lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the EGFR signaling pathway, such as EGFR, Akt, and ERK. A decrease in the phosphorylation of these proteins would indicate successful delivery of gefitinib and inhibition of the signaling pathway.
-
Example Application: Doxorubicin-Loaded Liposomes and Apoptosis
Doxorubicin is a chemotherapeutic agent known to induce apoptosis. DSPE-PEG-Rhodamine labeled liposomes can be used to deliver doxorubicin to tumor cells and study the induction of apoptosis.
-
Experimental Approach:
-
Prepare doxorubicin-loaded, DSPE-PEG-Rhodamine functionalized liposomes.
-
Treat cancer cells with the liposomes.
-
Confirm liposome uptake via fluorescence microscopy.
-
Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) staining and flow cytometry to quantify apoptotic and necrotic cells.
-
Western blotting for key apoptotic proteins like cleaved caspase-3 and PARP.
-
TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and cellular application of DSPE-PEG-Rhodamine functionalized nanoparticles.
Caption: Simplified diagram of the EGFR signaling pathway and the inhibitory action of Gefitinib delivered by nanoparticles.
References
Application Notes and Protocols for DSPE-Rhodamine as a Tracer in Animal Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to Rhodamine is a fluorescent phospholipid commonly utilized as a tracer in preclinical animal imaging studies. Its integration into the lipid bilayer of nanoparticles, particularly liposomes, allows for the visualization and quantification of their biodistribution and pharmacokinetics in vivo.[1] The addition of a polyethylene glycol (PEG) linker (DSPE-PEG-Rhodamine) enhances the stability and circulation time of these nanoparticles by reducing non-specific binding.[1] This document provides detailed application notes and experimental protocols for the use of DSPE-Rhodamine as a tracer in animal imaging, with a focus on cancer and lymphatic system imaging.
Key Applications
-
Pharmacokinetics and Biodistribution: this compound serves as a fluorescent probe to track the in vivo fate of liposomal and nanoparticulate drug delivery systems.[1] This allows for the assessment of accumulation in target tissues (e.g., tumors) and clearance by organs such as the liver and spleen.
-
Tumor Imaging: The enhanced permeability and retention (EPR) effect in solid tumors leads to the passive accumulation of this compound labeled nanoparticles, enabling tumor visualization and the evaluation of targeted drug delivery strategies.
-
Lymphatic System Imaging: Following subcutaneous or intradermal injection, this compound labeled nanoparticles can be used to map lymphatic drainage pathways and identify sentinel lymph nodes.[2][3]
Data Presentation
Table 1: Biodistribution of Rhodamine-Labeled Liposomes in Tumor-Bearing Mice
| Organ/Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 5.5 - 7.5 |
| Liver | 10 - 25 |
| Spleen | 5 - 15 |
| Kidney | 8 - 10 |
| Heart | 2 - 4 |
| Lungs | 1.5 - 3 |
| Blood | < 1 (at 24h post-injection) |
Data compiled from studies using various tumor models and liposomal formulations. Actual values will vary based on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of DSPE-PEG-Rhodamine Labeled Liposomes
| Parameter | Value |
| Blood Circulation Half-life (t½) | 2 - 6 hours |
| Area Under the Curve (AUC) | Varies with formulation and dose |
| Clearance | Primarily through the reticuloendothelial system (liver and spleen) |
These values are representative and can be significantly influenced by the size, charge, and surface modifications of the liposomes.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating this compound for in vivo imaging.
Materials:
-
Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, DSPE-PEG(2000), and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:4.9:0.1 (DSPC:Cholesterol:DSPE-PEG:this compound). b. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 60°C) to form a thin, uniform lipid film on the flask wall. c. Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydration: a. Hydrate the lipid film with the desired volume of pre-warmed hydration buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication and Extrusion): a. To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. b. For a more uniform size distribution, pass the liposome suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform an odd number of passes (e.g., 11-21) to ensure a homogenous population of liposomes.
-
Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. Quantify the amount of incorporated Rhodamine using fluorescence spectroscopy.
Protocol 2: In Vivo Imaging of this compound Labeled Liposomes in a Murine Tumor Model
This protocol outlines the procedure for intravenous administration and subsequent fluorescence imaging of this compound labeled liposomes in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound labeled liposome suspension
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile saline
-
Insulin syringes with 27-30G needles
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). b. If necessary, shave the area of interest (e.g., around the tumor) to minimize fluorescence signal obstruction.
-
Administration of Labeled Liposomes: a. Dilute the this compound labeled liposome suspension in sterile saline to the desired concentration. b. Inject the liposome suspension intravenously (i.v.) via the tail vein. A typical injection volume for a mouse is 100-200 µL.
-
In Vivo Fluorescence Imaging: a. Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. b. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the liposomes. c. Use appropriate excitation and emission filters for Rhodamine (Excitation: ~550 nm, Emission: ~575 nm). d. Acquire a photographic image of the mouse for anatomical reference.
-
Ex Vivo Organ Imaging and Analysis: a. At the final time point, euthanize the mouse according to institutional guidelines. b. Dissect the tumor and major organs (liver, spleen, kidneys, heart, lungs). c. Arrange the organs in the imaging system and acquire ex vivo fluorescence images to confirm and quantify liposome accumulation. d. The fluorescence intensity in regions of interest (ROIs) can be quantified using the imaging software.
Visualizations
Caption: Experimental workflow for in vivo imaging using this compound labeled liposomes.
Caption: Workflow for lymphatic system imaging using this compound labeled nanoparticles.
References
Troubleshooting & Optimization
How to prevent DSPE-Rhodamine photobleaching during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the photobleaching of DSPE-Rhodamine during fluorescence microscopy experiments.
Troubleshooting Guide: Rapid Signal Loss of this compound
Issue: The fluorescence signal of this compound is fading quickly during image acquisition.
Follow this step-by-step guide to identify and resolve the cause of rapid photobleaching.
Caption: Troubleshooting workflow for this compound photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound imaging?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a progressive loss of the fluorescent signal during an experiment. This is problematic as it reduces the signal-to-noise ratio, making it difficult to visualize and quantify the localization of this compound. For quantitative studies, photobleaching can introduce significant inaccuracies in the data.
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: The main drivers of photobleaching for rhodamine dyes are high-intensity excitation light and prolonged exposure times. The presence of molecular oxygen can also significantly accelerate photobleaching by reacting with the excited fluorophore to generate reactive oxygen species (ROS), which can chemically damage the fluorophore.
Q3: How does the lipid (DSPE) component of this compound affect its photostability?
A3: The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) component anchors the rhodamine fluorophore to lipid bilayers. The local microenvironment of the lipid membrane can influence the photophysical properties of the rhodamine dye. For instance, the organization of lipids into different phases (e.g., liquid-ordered vs. liquid-disordered) can affect the fluorescence lifetime of rhodamine-labeled lipids.[1] While the fundamental mechanisms of photobleaching remain the same, the lipid environment may alter the susceptibility of the fluorophore to these processes.
Q4: Are there rhodamine derivatives that are inherently more photostable?
A4: Yes, the molecular structure of the rhodamine dye influences its photostability. Some derivatives have been specifically engineered for enhanced photostability. Additionally, some studies suggest that certain dealkylation states of rhodamine B can exhibit different photobleaching lifetimes.
Q5: Can the choice of mounting medium affect this compound photostability?
A5: Absolutely. For fixed samples, the mounting medium is critical. A glycerol-based medium is common, but it's important to be aware that it may be incompatible with lipophilic stains like this compound, potentially causing the dye to leach.[2][3] It is crucial to use a mounting medium containing an antifade reagent.
Quantitative Data on Antifade Reagent Performance
The selection of an appropriate antifade reagent is crucial for minimizing photobleaching. The following tables provide a summary of the performance of various antifade reagents with rhodamine dyes.
Table 1: Comparison of Commercial Antifade Reagents for Rhodamine Dyes
| Antifade Reagent | Key Features | Best For | Considerations |
| Vectashield® | Offers excellent antifade properties for tetramethylrhodamine.[4] | Fixed cells, quantitative microscopy. | May cause some initial quenching of fluorescence.[4] Can exhibit blue autofluorescence with UV excitation. |
| ProLong™ Live | Formulated for live-cell imaging, utilizing an enzymatic oxygen scavenging system. | Live-cell time-lapse imaging. | Requires an incubation period before imaging. |
| SlowFade™ Diamond | Provides robust photobleaching resistance across the visible spectrum. | Fixed cells, compatible with a wide range of dyes. | Non-curing formulation. |
| n-Propyl gallate (NPG) | A common component of homemade antifade recipes. Can be used with live cells. | Fixed and live cells. | Can be difficult to dissolve and may have anti-apoptotic effects. |
| Trolox | A vitamin E derivative that acts as an antioxidant. | Live-cell imaging. | Cell-permeable. |
| p-Phenylenediamine (PPD) | Very effective antifade agent. | Fixed cells. | Can react with cyanine dyes and may result in diffuse fluorescence after storage. |
Table 2: Photobleaching Half-Life of Tetramethylrhodamine with Different Antifade Agents
| Mounting Medium | Photobleaching Half-Life (seconds) |
| 90% Glycerol in PBS (pH 8.5) | 7 |
| Vectashield® | 330 |
This data is for tetramethylrhodamine and serves as a reference for the expected performance with this compound.
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound with an Antifade Reagent
This protocol provides a general framework for labeling live cells with this compound and imaging with an antifade reagent.
Materials:
-
This compound
-
Live-cell imaging medium (phenol red-free)
-
ProLong™ Live Antifade Reagent (or other live-cell compatible antifade)
-
Cells cultured on imaging-compatible dishes or coverslips
Procedure:
-
Prepare this compound solution: Prepare a working solution of this compound in the live-cell imaging medium at the desired concentration. The optimal concentration should be determined empirically for your cell type and experimental goals.
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate under appropriate conditions (e.g., 37°C, 5% CO2) for the desired labeling time.
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
-
Antifade Reagent Incubation:
-
Prepare the antifade reagent according to the manufacturer's instructions. For ProLong™ Live, dilute it in the imaging medium.
-
Add the antifade-containing medium to the cells.
-
Incubate for the recommended time (e.g., 90 minutes for ProLong™ Live) before imaging.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine (Excitation/Emission ~550/570 nm).
-
Crucially, minimize light exposure by:
-
Using the lowest possible laser power or excitation intensity.
-
Employing the shortest exposure time that provides an adequate signal.
-
Using neutral density filters if available.
-
Focusing on a region of interest adjacent to your target area before moving to the target area for image acquisition.
-
-
Protocol 2: Fixed-Cell Imaging of this compound with an Antifade Mounting Medium
This protocol outlines the steps for labeling, fixing, and mounting cells with this compound for high-resolution imaging.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Antifade mounting medium (e.g., Vectashield®)
-
Microscope slides and coverslips
Procedure:
-
Cell Culture and Labeling:
-
Plate cells on sterile coverslips.
-
Label the cells with this compound as described in Protocol 1 (Steps 1 and 2).
-
-
Washing:
-
Remove the this compound solution.
-
Wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.
-
Gently press to remove any air bubbles.
-
Seal the edges of the coverslip with nail polish to prevent drying and movement.
-
-
Imaging:
-
Image the samples using a fluorescence or confocal microscope.
-
Adhere to the principles of minimizing light exposure as outlined in Protocol 1.
-
Visualization of Key Concepts
Caption: Key factors and preventative measures for photobleaching.
References
- 1. The photophysics of a Rhodamine head labeled phospholipid in the identification and characterization of membrane lipid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. What are some common components of an antifade mounting medium? | AAT Bioquest [aatbio.com]
- 4. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting DSPE-Rhodamine aggregation in liposome formulations
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of DSPE-Rhodamine labeled liposomes. The following sections are designed to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to dye aggregation and formulation instability.
Troubleshooting Guide: this compound Aggregation
This guide addresses specific issues related to the aggregation of this compound in liposome formulations, a common problem that can lead to fluorescence quenching and inaccurate experimental results.
Issue: Low or No Fluorescent Signal from Liposomes
-
Question: My this compound labeled liposomes are showing a significantly weaker fluorescent signal than expected, or no signal at all. What could be the cause?
-
Answer: This is a classic sign of aggregation-induced quenching (AIQ), where the close proximity of rhodamine molecules in aggregates leads to a loss of fluorescence.[1][2] High local concentrations of the dye within the liposome bilayer are a primary cause.[3][4]
Troubleshooting Steps:
-
Reduce this compound Concentration: The most direct way to combat aggregation is to lower the molar percentage of this compound in your lipid formulation. Start with a low concentration (e.g., 0.1 mol%) and titrate upwards to find the optimal balance between signal intensity and quenching.
-
Optimize Lipid Composition: The lipid environment significantly impacts dye aggregation.
-
Incorporate Cholesterol: Cholesterol can increase the spacing between phospholipid molecules, thereby reducing the likelihood of dye-dye interactions.[5] Including 30-50 mol% cholesterol is a common strategy to enhance liposome stability and reduce aggregation.
-
Include PEGylated Lipids: Incorporating DSPE-PEG can create a hydrophilic shield on the liposome surface, which can prevent inter-liposomal aggregation.
-
-
Control Hydration and Formulation Conditions:
-
Buffer pH: The pH of the hydration buffer can influence the charge and aggregation state of both the liposomes and the rhodamine dye. Maintain a pH within a stable range for your lipid formulation, typically around pH 7.4 for many applications.
-
Ionic Strength: High ionic strength can sometimes promote aggregation. If possible, experiment with buffers of lower ionic strength.
-
Issue: Visible Precipitates or Cloudy Liposome Suspension
-
Question: My liposome suspension appears cloudy, or I can see visible precipitates. What does this indicate?
-
Answer: Cloudiness or precipitation is a strong indicator of significant liposome aggregation or fusion. This can be caused by several factors, including improper lipid film hydration, suboptimal extrusion, or inappropriate buffer conditions.
Troubleshooting Steps:
-
Ensure Complete Hydration: The lipid film must be fully hydrated above the phase transition temperature (Tc) of all lipid components to ensure proper liposome formation. Incomplete hydration can lead to the formation of large, unstable multilamellar vesicles that are prone to aggregation.
-
Optimize Extrusion: Passing the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) is crucial for obtaining a homogenous population of unilamellar vesicles. Ensure an adequate number of passes (typically 11-21) to achieve a uniform size distribution.
-
Check Buffer Compatibility: Ensure that the chosen buffer does not induce aggregation. For instance, high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes cause aggregation of negatively charged liposomes.
Data Summary Tables
The following tables summarize the expected impact of key formulation parameters on this compound liposome characteristics.
Table 1: Effect of this compound Concentration on Aggregation
| This compound (mol%) | Expected Particle Size (nm) | Polydispersity Index (PDI) | Relative Fluorescence Intensity |
| 0.1 - 0.5 | 100 - 120 | < 0.2 | High |
| 0.5 - 1.0 | 110 - 140 | < 0.25 | Moderate |
| > 1.0 | > 150 (potential for aggregation) | > 0.3 | Low (due to quenching) |
Note: These are representative values and can vary based on the overall lipid composition and preparation method.
Table 2: Influence of Cholesterol on Liposome Stability
| Cholesterol (mol%) | Effect on Bilayer Rigidity | Impact on this compound Aggregation | Expected Liposome Stability |
| 0 | Low | Higher potential for dye aggregation | Lower |
| 10 - 30 | Moderate | Reduced dye aggregation | Improved |
| 30 - 50 | High | Significantly reduced dye aggregation | Optimal |
Table 3: Impact of Buffer Conditions on Liposome Aggregation
| Buffer Parameter | Condition | Potential Impact on this compound Liposomes | Recommendation |
| pH | Acidic (< 6.0) or Basic (> 8.0) | Can alter surface charge and lead to instability. | Maintain pH in the neutral range (6.5-7.5) unless your application requires otherwise. |
| Ionic Strength | High (> 150 mM NaCl) | Can screen surface charges and promote aggregation. | Use buffers with physiological ionic strength (e.g., PBS at 150 mM) or lower if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
Cholesterol
-
DSPE-PEG2000
-
This compound
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of the primary phospholipid, cholesterol, DSPE-PEG2000, and this compound in the chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). c. Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface. d. Dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to the same temperature as the water bath used for film formation. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid's phase transition temperature. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 to 21 times). e. The resulting translucent suspension contains unilamellar liposomes of a size defined by the membrane pore size.
-
Storage: a. Store the final liposome formulation at 4°C, protected from light. Do not freeze, as this can disrupt the liposome structure.
Protocol 2: Characterization of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the size distribution of nanoparticles in suspension.
Materials:
-
This compound liposome suspension
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes compatible with the DLS instrument
-
Hydration buffer for dilution
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension with the same buffer used for hydration to a suitable concentration for DLS measurement (this prevents multiple scattering effects).
-
Instrument Setup: a. Set the instrument parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.
-
Measurement: a. Transfer the diluted liposome sample to a clean cuvette. b. Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. c. Perform the measurement according to the instrument's software instructions. The instrument will report the average particle size (Z-average diameter) and the Polydispersity Index (PDI). A PDI value below 0.2 indicates a monodisperse (homogenous) sample.
Protocol 3: Assessing this compound Aggregation by Fluorescence Spectroscopy
This protocol allows for the semi-quantitative assessment of rhodamine aggregation through the measurement of fluorescence quenching.
Materials:
-
This compound liposome formulations with varying dye concentrations
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: a. Prepare a series of liposome formulations with increasing molar percentages of this compound (e.g., 0.1, 0.2, 0.5, 1.0 mol%). b. Dilute each formulation to the same total lipid concentration in the hydration buffer.
-
Fluorescence Measurement: a. Set the fluorometer to the excitation and emission wavelengths of Rhodamine B (approximately 560 nm excitation and 580 nm emission). b. Measure the fluorescence intensity of each diluted liposome sample.
-
Data Analysis: a. Plot the fluorescence intensity as a function of the this compound molar percentage. b. A linear increase in fluorescence is expected at low concentrations. A plateau or decrease in fluorescence intensity at higher concentrations is indicative of self-quenching due to aggregation.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Aggregation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overcoming aggregation-induced quenching in DNA-assembled rhodamine dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Characteristics of self-quenching of the fluorescence of lipid-conjugated rhodamine in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DSPE-Rhodamine Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSPE-Rhodamine. The content is designed to address specific issues related to the effect of pH on this compound fluorescence intensity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the pH-dependent fluorescence of this compound?
A1: The fluorescence of the rhodamine B moiety in this compound is dependent on its molecular structure, which is influenced by pH. In acidic environments, the rhodamine B structure exists in a fluorescent "open" or zwitterionic form. As the pH becomes more alkaline, the molecule undergoes a structural change to a non-fluorescent "closed" or spirolactam form. This reversible, pH-dependent equilibrium is the basis for its use as a pH-sensitive fluorescent probe.[1][2][3]
Q2: What is the typical excitation and emission wavelength for this compound B?
A2: this compound B typically has an excitation maximum around 560 nm and an emission maximum around 581 nm.[] However, it is always recommended to determine the optimal excitation and emission wavelengths experimentally for your specific setup and buffer conditions.
Q3: How does the incorporation of this compound into a lipid bilayer affect its fluorescence properties?
A3: The lipid environment can influence the fluorescence of this compound. The local pH at the surface of the lipid bilayer can differ from the bulk solution pH, potentially shifting the apparent pKa of the rhodamine dye.[1] Additionally, high concentrations of this compound in the membrane can lead to self-quenching, which reduces the overall fluorescence intensity.
Data Presentation
pH-Dependent Fluorescence Intensity of this compound B in Liposomes
The following table provides representative data on the relative fluorescence intensity of this compound B incorporated into liposomes at various pH values. The data is normalized to the maximum fluorescence intensity observed at the lowest pH.
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 100 |
| 5.0 | 95 |
| 6.0 | 80 |
| 7.0 | 50 |
| 7.4 | 35 |
| 8.0 | 15 |
| 9.0 | 5 |
Note: This data is illustrative and the exact fluorescence profile may vary depending on the liposome composition, buffer system, and instrument settings.
Experimental Protocols
Protocol for Measuring pH-Dependent Fluorescence of this compound B in Liposomes
This protocol outlines the steps to measure the fluorescence intensity of this compound B incorporated into liposomes across a range of pH values using a fluorescence plate reader.
Materials:
-
This compound B
-
Lipid of choice (e.g., DOPC, DSPC)
-
Chloroform
-
Phosphate-citrate buffer or other suitable buffer system for a range of pH values (e.g., pH 4.0 to 9.0)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorescence plate reader with appropriate filters for rhodamine B (e.g., Excitation: 540-560 nm, Emission: 570-590 nm)
-
Black, clear-bottom 96-well plates
Procedure:
-
Liposome Preparation (Thin-Film Hydration Method):
-
In a round-bottom flask, dissolve the desired lipids and this compound B (e.g., at a 0.5 mol% ratio to the total lipid) in chloroform.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a buffer of a specific pH by vortexing. This will form multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Pass the suspension through the extruder an odd number of times (e.g., 11 times) to ensure a homogenous size distribution.
-
-
pH Titration:
-
Prepare a series of buffers with a range of pH values (e.g., from 4.0 to 9.0).
-
Dilute the this compound B liposome suspension in each of the pH buffers to the desired final concentration in the wells of a 96-well plate.
-
Include control wells containing buffer only to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for rhodamine B.
-
Subtract the background fluorescence from the sample readings.
-
Normalize the fluorescence intensity values, for example, by setting the highest fluorescence reading (typically at the most acidic pH) to 100%.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring the pH-dependent fluorescence of this compound in liposomes.
Caption: pH-dependent equilibrium of the rhodamine B moiety in this compound between its fluorescent and non-fluorescent forms.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | pH is too high (alkaline). | Verify the pH of your buffer system. The fluorescence of this compound is significantly quenched at neutral to alkaline pH. Ensure your experiment is conducted in the appropriate acidic pH range for a strong signal. |
| Low concentration of this compound. | Ensure that the concentration of this compound in the liposomes is sufficient for detection. A typical starting point is 0.5-1.0 mol%. | |
| Photobleaching. | Minimize the exposure of your samples to the excitation light source. Use neutral density filters if the light source is too intense and only expose the sample during image acquisition. | |
| High Background Fluorescence | Autofluorescence from media or other components. | Image a control sample without this compound to assess the level of autofluorescence. If possible, use a phenol red-free medium for live-cell imaging. |
| Precipitation of this compound. | Ensure that this compound is fully dissolved in the organic solvent with the other lipids before forming the lipid film. Aggregates can cause non-specific fluorescence. | |
| Fluorescence Signal Decreases Over Time (Not due to photobleaching) | Self-quenching at high concentrations. | If you are using a high concentration of this compound in the lipid bilayer (e.g., > 2 mol%), you may be observing self-quenching. Reduce the molar ratio of this compound in your liposome formulation. |
| Instability of liposomes. | Ensure the stability of your liposomes in the experimental buffer. Changes in liposome integrity can affect the local environment of the this compound and its fluorescence. | |
| Inconsistent or Irreproducible Results | Inaccurate pH of buffers. | Calibrate your pH meter before preparing your buffers. Small variations in pH, especially around the pKa of the dye, can lead to significant changes in fluorescence. |
| Inhomogeneous distribution of this compound. | Ensure proper mixing of the lipids in the organic solvent and thorough hydration of the lipid film to promote a uniform distribution of this compound in the liposomes. |
References
Technical Support Center: Incorporation of DSPE-Rhodamine into Lipid Membranes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of DSPE-Rhodamine into lipid membranes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lipid membrane studies?
This compound is a fluorescently labeled phospholipid. It consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor covalently linked to a Rhodamine B fluorophore. The DSPE portion integrates into the lipid bilayer of liposomes or cell membranes, while the Rhodamine B provides a fluorescent signal for visualization and tracking. It is commonly used to label liposomes for studies on drug delivery, membrane fusion, and cellular uptake.
Q2: What are the common methods for incorporating this compound into liposomes?
There are two primary methods for incorporating this compound into liposomes:
-
Direct Incorporation (Thin-Film Hydration Method): this compound is mixed with other lipids in an organic solvent before the formation of the lipid film. Upon hydration, the this compound is incorporated into the resulting liposomal bilayer.
-
Post-Insertion Method: this compound is introduced to pre-formed, unlabeled liposomes. The DSPE anchor spontaneously inserts into the outer leaflet of the liposome bilayer.
Q3: What factors can influence the efficiency of this compound incorporation?
Several factors can affect how well this compound incorporates into a lipid membrane:
-
Lipid Composition: The type of lipids used in the formulation plays a crucial role. The acyl chain length and saturation of the surrounding lipids can impact the stability and packing of the bilayer, thereby influencing the accommodation of the this compound molecule. For instance, lipids with longer saturated acyl chains, like DSPE, may lead to a more ordered and rigid membrane, which can sometimes hinder the incorporation of bulky fluorescently labeled lipids.
-
Cholesterol Concentration: Cholesterol is a key modulator of membrane fluidity. Its presence can affect the packing of the lipid bilayer and, consequently, the insertion of this compound.[1][2][3]
-
DSPE-PEG Concentration: The presence of PEGylated lipids (like DSPE-PEG) can influence the surface properties of the liposome and may impact the insertion of other lipid components.[4][5]
-
Method of Incorporation: The choice between direct incorporation and post-insertion can significantly affect the final location and efficiency of labeling.
-
Physicochemical Properties of this compound: Aggregation of the this compound itself can prevent its effective incorporation into the lipid bilayer.
Troubleshooting Guide
Issue 1: Poor or Low Incorporation of this compound
Symptoms:
-
Low fluorescence intensity of the final liposome suspension.
-
Presence of fluorescent aggregates in the solution, observable by microscopy.
-
Low quantification of this compound in the liposome fraction after purification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Aggregation of this compound | This compound can self-aggregate in aqueous solutions, preventing its insertion into the lipid bilayer. To mitigate this, ensure that the this compound is fully dissolved in the organic solvent during the thin-film preparation. If using the post-insertion method, prepare the this compound micelles carefully and use them immediately. Sonication of the this compound solution before addition to the liposomes may also help to break up aggregates. |
| Suboptimal Lipid Composition | The acyl chain length of DSPE is 18 carbons. A significant mismatch with the acyl chain length of the bulk lipids can create packing defects and hinder stable incorporation. Consider using lipids with similar acyl chain lengths. For example, DPPE (16:0) has been shown to be a more suitable anchor for fluorescent probes in some cases compared to DSPE (18:0) due to better matching with common phospholipids. |
| Incorrect Molar Ratio | A high concentration of this compound can lead to aggregation and phase separation within the bilayer. It is recommended to start with a low molar percentage of this compound, typically in the range of 0.1 to 1 mol%. |
| Inefficient Incorporation Method | For some lipid compositions, the direct incorporation method may result in the entrapment of this compound in the aqueous core or in multilamellar structures rather than the bilayer. The post-insertion method can be a more efficient alternative as it specifically labels the outer leaflet of pre-formed vesicles. |
Issue 2: Aggregation of Liposomes After this compound Incorporation
Symptoms:
-
Visible precipitation or cloudiness in the liposome suspension over time.
-
Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Steric Stabilization | The bulky Rhodamine group can sometimes lead to hydrophobic interactions between liposomes, causing aggregation. The inclusion of PEGylated lipids, such as DSPE-PEG2000, in the liposome formulation can create a protective hydrophilic layer that prevents aggregation through steric hindrance. A common starting concentration for DSPE-PEG is 5 mol%. |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ and Mg²⁺ can induce aggregation of negatively charged liposomes. If your buffer contains these ions, consider adding a chelating agent like EDTA or switching to a buffer without divalent cations. |
| High Liposome Concentration | Concentrated liposome suspensions are more prone to aggregation. If possible, work with more dilute suspensions or dilute the sample before storage. |
Experimental Protocols
Protocol 1: Direct Incorporation of this compound via Thin-Film Hydration
This method incorporates this compound during the formation of the liposomes.
Materials:
-
Primary phospholipids (e.g., DSPC, POPC)
-
Cholesterol
-
This compound
-
DSPE-PEG2000 (optional, for stability)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipids, cholesterol, DSPE-PEG (if used), and this compound in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution. A typical molar ratio could be 55:40:4.5:0.5 for Lipid:Cholesterol:DSPE-PEG:this compound.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should be above the Tc of the lipids. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). This should be performed at a temperature above the Tc of the lipids. Repeat the extrusion process 10-20 times.
-
Purification: Remove any unincorporated this compound by size exclusion chromatography or dialysis.
Protocol 2: Post-Insertion of this compound
This method introduces this compound into pre-formed liposomes.
Materials:
-
Pre-formed, unlabeled liposomes
-
This compound
-
Hydration buffer
-
Water bath sonicator
Procedure:
-
Prepare this compound Micelles: Dissolve the this compound in a small amount of hydration buffer. Briefly sonicate the solution in a water bath sonicator to form micelles. This should be done immediately before use to minimize aggregation.
-
Incubation: Add the this compound micelle solution to the pre-formed liposome suspension. The final concentration of this compound should typically be between 0.1 and 1 mol% of the total lipid concentration of the liposomes.
-
Incubate at Elevated Temperature: Incubate the mixture at a temperature above the Tc of the liposome-forming lipids for a specific period (e.g., 1-2 hours). This facilitates the insertion of the this compound into the liposome bilayer.
-
Cooling: Allow the liposome suspension to cool to room temperature.
-
Purification: Remove any non-inserted this compound micelles using size exclusion chromatography or dialysis.
Data Presentation
Table 1: Influence of Lipid Acyl Chain Length on Fluorescent Probe Incorporation
| Lipid Anchor | Acyl Chain Composition | Reported Incorporation Efficiency | Reference |
| DSPE | 18:0 (Stearoyl) | Can exhibit poor incorporation due to hydrophobic mismatch with shorter chain lipids. | |
| DPPE | 16:0 (Palmitoyl) | Often shows more efficient membrane incorporation compared to DSPE. |
Table 2: Comparison of this compound Incorporation Methods
| Method | Advantages | Disadvantages |
| Direct Incorporation | Simple, one-step process. | Can lead to dye entrapment in the aqueous core or between bilayers of multilamellar vesicles. May result in lower labeling efficiency for the outer surface. |
| Post-Insertion | Specifically labels the outer leaflet of the liposomes. Can be more efficient for surface labeling. Does not interfere with the encapsulation of hydrophilic drugs in the core. | Requires an additional incubation step. Micelle preparation needs to be carefully controlled to avoid aggregation. |
Visualizations
References
- 1. quora.com [quora.com]
- 2. The role of cholesterol in rod outer segment membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cholesterol in rod outer segment membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing DSPE-Rhodamine Leakage from Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with DSPE-Rhodamine leakage from liposomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.
1. Why does the fluorescence intensity of my this compound labeled liposomes decrease over time?
A decrease in fluorescence intensity can be attributed to several factors, not just the leakage of the this compound lipid from the bilayer.
-
Potential Cause 1: Photobleaching. Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light.
-
Solution: Store liposome preparations in the dark and minimize light exposure during experimental procedures. Use an anti-fade reagent if you are performing fluorescence microscopy.
-
-
Potential Cause 2: Aggregation and Self-Quenching. At high concentrations in the lipid bilayer, rhodamine molecules can aggregate, leading to self-quenching of the fluorescence signal.[1][2][3]
-
Solution: Optimize the molar percentage of this compound in your lipid formulation. A common starting point is between 0.1 and 1 mol%.
-
-
Potential Cause 3: Liposome Instability. The overall instability of the liposomes can lead to aggregation or fusion, which can alter the local environment of the this compound and affect its fluorescence.[4]
-
Solution: Review and optimize your liposome formulation and storage conditions. Key factors include lipid composition, size, surface charge, temperature, and pH.[5]
-
-
Potential Cause 4: Lipid Exchange. In the presence of other lipid structures, such as cell membranes or lipoproteins in serum, lipid exchange can occur where this compound is transferred from your liposomes to the other structure.
-
Solution: Incorporate polyethylene glycol (PEG)-grafted lipids (e.g., DSPE-PEG) into your formulation to create a protective hydrophilic layer that can reduce interactions with other membranes.
-
2. My liposomes are aggregating. Could this be related to this compound?
While this compound itself is unlikely to be the primary cause of aggregation, the overall formulation and storage conditions are critical.
-
Potential Cause 1: Insufficient Surface Charge. Liposomes with a neutral or low surface charge are more prone to aggregation.
-
Solution: Incorporate a small percentage of a charged lipid (e.g., a cationic or anionic lipid) to increase electrostatic repulsion between liposomes.
-
-
Potential Cause 2: Inadequate PEGylation. If using DSPE-PEG, an insufficient amount may not provide enough steric hindrance to prevent aggregation.
-
Solution: A common starting point for DSPE-PEG is 5 mol%, but this may need to be optimized for your specific formulation.
-
-
Potential Cause 3: Improper Storage Conditions. Storing liposomes near their phase transition temperature or in the presence of divalent cations can promote aggregation.
-
Solution: Store liposomes at a temperature well below the phase transition temperature of the lipid mixture, typically at 4°C. If your buffer contains divalent cations, consider using a chelating agent like EDTA.
-
Frequently Asked Questions (FAQs)
1. What is this compound and how is it used in liposomes?
This compound is a fluorescent lipid where the rhodamine dye is covalently attached to the headgroup of a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) molecule. The DSPE portion acts as a hydrophobic anchor, embedding it within the lipid bilayer of the liposome, while the rhodamine provides a fluorescent signal for tracking and imaging.
2. What is the optimal concentration of this compound for stable liposomes?
The optimal concentration depends on the specific application. For general tracking and imaging, a concentration between 0.1 and 1 mol% is often sufficient. Higher concentrations can lead to self-quenching of the rhodamine fluorescence and may potentially affect the physical properties of the liposome membrane.
3. How does lipid composition affect this compound retention?
The lipid composition of the liposome plays a crucial role in the retention of this compound.
-
Cholesterol: The inclusion of cholesterol generally increases the rigidity of the lipid bilayer, which can help to better sequester the this compound and reduce its likelihood of leaving the membrane.
-
PEGylated Lipids: Incorporating DSPE-PEG can enhance the stability of the liposome and create a protective layer that minimizes interactions with the external environment, thus improving the retention of all lipid components, including this compound.
-
Lipid Chain Length: Liposomes made with lipids that have longer, saturated acyl chains (like DSPC) tend to be more stable and show less leakage of hydrophobic molecules compared to those with shorter, less saturated chains.
4. What are the ideal storage conditions for this compound labeled liposomes?
For long-term stability, this compound labeled liposomes should typically be stored at 4°C in a light-protected container. Freezing at -20°C or below can be an option, but may require the use of cryoprotectants to prevent damage to the liposomes during freeze-thaw cycles.
Data Summary
The following tables summarize key quantitative data related to liposome stability and dye retention.
Table 1: Effect of Lipid Composition on Rhodamine Retention
| Main Phospholipid | Cholesterol Content | Additional Components | Effect on Rhodamine Retention |
| DPPC | Varied | - | Higher cholesterol leads to increased drug retention. |
| Various | Present | PEGylated Lipids | Incorporation of PEGylated lipids increases rhodamine retention. |
| DSPC vs. DPPC | Constant | - | DSPC liposomes are more stable and show less rhodamine leakage at 25°C and 37°C compared to DPPC liposomes. |
Table 2: Effect of DSPE-PEG Concentration on Liposome Properties
| DSPE-PEG Concentration (mol%) | Effect on Liposome Size | Effect on Stability |
| Increasing | Generally decreases size due to steric repulsion. | Generally increases stability, especially in the presence of divalent cations. |
| ~7 ± 2 | An anomalous peak in liposome size has been observed in some studies. | - |
| > 20 | Can provide even greater stability than in low-ionic solutions. | - |
Experimental Protocols
1. Protocol for Preparation of this compound Labeled Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DSPC, cholesterol) and this compound in chloroform or a chloroform/methanol mixture. A typical molar ratio might be 55:44:1 (DSPC:Cholesterol:this compound).
-
-
Film Formation:
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking at a temperature above the phase transition temperature (Tm) of the primary lipid (e.g., for DSPC, >55°C). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a uniform size.
-
-
Purification (Optional):
-
To remove any un-incorporated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
2. Protocol for Assessing this compound Stability in Liposomes
This assay monitors the stability of the fluorescent signal from this compound labeled liposomes over time.
-
Sample Preparation:
-
Prepare this compound labeled liposomes according to the protocol above.
-
Divide the liposome suspension into different storage conditions to be tested (e.g., 4°C, 25°C, 37°C, with and without serum).
-
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of each sample.
-
Dilute the aliquot in a suitable buffer to a concentration appropriate for fluorescence measurement.
-
Measure the fluorescence intensity of rhodamine using a fluorometer (e.g., excitation ~560 nm, emission ~580 nm).
-
-
Data Analysis:
-
For each condition, plot the fluorescence intensity as a function of time.
-
A stable formulation will show minimal decrease in fluorescence intensity over time. A significant decrease may indicate liposome aggregation, fusion, or potential leakage.
-
As a positive control for maximum leakage/disruption, an aliquot of the liposomes can be treated with a detergent (e.g., Triton X-100) to completely disrupt the vesicles, and the fluorescence measured.
-
Visualizations
Caption: Troubleshooting workflow for decreased this compound fluorescence.
Caption: Factors influencing this compound retention in liposomes.
References
- 1. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the AIE phenomenon of nonconjugated rhodamine derivatives via aggregation-induced molecular conformation change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: DSPE-Rhodamine Signal-to-Noise Ratio Optimization
Welcome to the technical support center for DSPE-Rhodamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the signal-to-noise ratio of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorescent lipid where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is conjugated to a rhodamine dye. Due to its amphiphilic nature, it is widely incorporated into liposomes and micelles to fluorescently label these nanocarriers.[1] This allows for the visualization and tracking of the nanoparticles in various applications, including drug delivery studies, cellular uptake analysis, and in vivo imaging.[2][3]
Q2: What are the typical excitation and emission wavelengths for this compound?
Rhodamine dyes generally have an excitation maximum between 540–570 nm and an emission maximum in the range of 570–620 nm, producing a bright red-orange fluorescence.[4] However, it is crucial to check the specific spectral properties of the this compound conjugate you are using, as these can vary slightly.
Q3: What are the primary causes of a low signal-to-noise ratio with this compound?
A low signal-to-noise ratio in experiments using this compound can stem from several factors:
-
Low Signal Intensity: This can be due to suboptimal fluorophore concentration, insufficient incubation time, or photobleaching.[4]
-
High Background Fluorescence: This can be caused by autofluorescence from cells or media, non-specific binding of the fluorescently labeled nanoparticles, or unbound this compound in the solution.
-
Aggregation-Induced Quenching (AIQ): At high concentrations, rhodamine dyes can form aggregates, which can lead to self-quenching and a decrease in fluorescence intensity.
Q4: How does photobleaching affect my signal and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescent signal. The primary drivers of photobleaching for rhodamine dyes are high-intensity excitation light and prolonged exposure times. To minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest exposure time necessary to obtain a clear image.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent to preserve the signal.
-
Minimize Light Exposure: Keep samples protected from light as much as possible during incubation and before imaging.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: Low Signal Intensity
If the fluorescent signal from your this compound-labeled particles is weak, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a concentration titration to find the ideal balance between signal intensity and background noise. Start with a low concentration and incrementally increase it. |
| Insufficient Incubation Time | The uptake of labeled liposomes or micelles can be time-dependent. Increase the incubation time to allow for greater internalization by cells. |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for rhodamine. Optimize the detector gain or exposure time on your microscope, but be aware that this can also amplify background noise. |
| Poor Cell Health | Ensure cells are healthy and viable, as cellular uptake mechanisms are essential for the internalization of nanoparticles. |
Issue 2: High Background Fluorescence
High background can obscure your specific signal. Here are ways to reduce it:
| Potential Cause | Recommended Solution |
| Autofluorescence | Image a control sample of unstained cells to determine the baseline level of autofluorescence. If significant, consider using a different imaging channel or spectral unmixing if your microscope has this capability. |
| Non-Specific Binding | Increase the number and duration of washing steps after incubation with the labeled nanoparticles. Incorporating a mild detergent like Tween-20 in the wash buffer can also help. |
| Unbound this compound | Ensure that purification steps after liposome or micelle preparation (e.g., dialysis, size exclusion chromatography) have effectively removed all unincorporated this compound. |
| Media Fluorescence | Use a low-fluorescence imaging medium for live-cell imaging experiments. |
Issue 3: Signal Loss Over Time (Photobleaching & Aggregation)
A decrease in signal during imaging is often due to photobleaching or aggregation.
| Potential Cause | Recommended Solution |
| Photobleaching | Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. For fixed cells, use an antifade mounting medium. |
| Aggregation-Induced Quenching (AIQ) | Avoid excessively high concentrations of this compound in your lipid formulation. The ideal concentration should be determined empirically for your specific application. |
Quantitative Data Summary
The optimal experimental parameters can vary between cell types and experimental setups. The following tables provide a semi-quantitative guide for optimizing your experiments with this compound labeled nanoparticles.
Table 1: Effect of this compound Concentration on Signal and Background
| This compound Concentration (mol%) | Signal Intensity | Background Noise | Potential for Aggregation | Notes |
| Low (e.g., < 0.5 mol%) | Low to Moderate | Low | Low | Good starting point for optimization. |
| Moderate (e.g., 0.5 - 2 mol%) | Moderate to High | Moderate | Possible with long incubation | Often the optimal range for many applications. |
| High (e.g., > 2 mol%) | High (may saturate or quench) | High | More likely | Generally not recommended due to risk of AIQ and high background. |
Table 2: Effect of Incubation Time on Cellular Uptake
| Incubation Time | Signal Intensity | Background Noise | Notes |
| Short (< 1 hour) | Low | Low | May be sufficient for some cell types or very efficient uptake mechanisms. |
| Moderate (1 - 4 hours) | Increases | May start to increase | A good starting range for many cell lines. |
| Long (> 4 hours) | May plateau or increase | Likely to increase | Monitor for signs of cytotoxicity with extended incubation times. |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration
This protocol describes the preparation of rhodamine-labeled liposomes using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and this compound (e.g., at 0.5-1 mol%) in the organic solvent.
-
Film Formation: Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by gently rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion):
-
Assemble the lipid extruder with the desired polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes) to form unilamellar vesicles of a uniform size.
-
-
Purification: Remove any unencapsulated material and free this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Live-Cell Imaging of this compound Labeled Liposomes
This protocol provides a general workflow for imaging the cellular uptake of this compound labeled liposomes.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound labeled liposomes
-
Live-cell imaging medium (low fluorescence)
-
Fluorescence microscope with environmental control (temperature, CO2)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Liposome Incubation:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound labeled liposomes diluted in live-cell imaging medium to the cells.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the liposome-containing medium.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound liposomes.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate filter set for rhodamine. Minimize light exposure to reduce phototoxicity and photobleaching.
-
Visualizations
References
DSPE-Rhodamine artifacts in fluorescence imaging
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who use DSPE-Rhodamine in their fluorescence imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common artifacts and challenges.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound.
Problem 1: Low or No Fluorescence Signal
Q: I am not seeing a fluorescent signal from my this compound labeled samples. What could be the issue?
A: Several factors can lead to a weak or absent signal. Consider the following troubleshooting steps:
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for Rhodamine.[1] this compound typically has an excitation maximum around 560 nm and an emission maximum around 581 nm.[2]
-
Photobleaching: Rhodamine dyes can be susceptible to photobleaching, especially with prolonged exposure to high-intensity light.[] To mitigate this, reduce the exposure time and excitation light intensity. The use of an anti-fade mounting medium can also help preserve the fluorescence signal.[1]
-
Low Concentration: The concentration of this compound in your formulation may be too low. It is crucial to optimize the concentration for your specific application.
-
Fluorescence Quenching: At high concentrations, Rhodamine dyes can form non-fluorescent dimers and aggregates, leading to self-quenching.[4] It is important to use the optimal concentration to avoid this effect.
-
Storage and Handling: this compound is light-sensitive and should be stored protected from light at -20°C. Avoid repeated freeze-thaw cycles by preparing aliquots.
Problem 2: High Background or Non-Specific Staining
Q: My images show high background fluorescence, making it difficult to distinguish the signal. How can I reduce this?
A: High background can obscure your signal and lead to misinterpretation of results. Here are some strategies to minimize it:
-
Excessive Dye Concentration: A high concentration of this compound can lead to non-specific binding and increased background. Titrate the probe to find the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Inadequate Washing: Insufficient washing after staining can leave unbound this compound, contributing to background noise. Ensure thorough washing steps are included in your protocol.
-
Hydrophobic Interactions: The hydrophobic nature of the DSPE anchor and the rhodamine dye itself can cause non-specific binding to cellular components or surfaces. Including a blocking step with an agent like bovine serum albumin (BSA) can help reduce this.
-
PEGylation: For liposomal formulations, incorporating DSPE-PEG in addition to this compound can create a hydrophilic shield, which has been shown to prevent non-specific binding of the molecule to the biological matrix.
-
Autofluorescence: Some cell types or tissues exhibit natural fluorescence (autofluorescence), which can interfere with the signal. It is important to include an unstained control sample to assess the level of autofluorescence.
Problem 3: Aggregation of Labeled Liposomes
Q: I suspect my this compound labeled liposomes are aggregating. What are the signs and how can I prevent this?
A: Liposome aggregation can affect experimental outcomes by altering their size, biodistribution, and cellular uptake.
-
Signs of Aggregation: Visual signs include turbidity or precipitation in the liposome suspension. Dynamic light scattering (DLS) can be used to confirm an increase in particle size.
-
Causes of Aggregation:
-
High Probe Concentration: High concentrations of this compound can disrupt the lipid bilayer and promote aggregation. It is recommended to keep the probe concentration low (e.g., 0.1–0.5 mol%).
-
Lack of PEGylation: PEGylated lipids like DSPE-PEG are known to prevent liposome aggregation by providing steric stabilization. Formulations with sufficient PEGylation are less prone to aggregation.
-
-
Prevention Strategies:
-
Optimize this compound Concentration: Use the lowest possible concentration of the fluorescent lipid that provides an adequate signal.
-
Incorporate DSPE-PEG: Include a sufficient molar percentage of a PEGylated lipid (e.g., DSPE-PEG2000) in your liposome formulation to ensure stability.
-
Problem 4: Spectral Bleed-Through in Multi-Color Imaging
Q: I am performing a multi-color imaging experiment and see signal from this compound in another channel. How can I correct for this?
A: Spectral bleed-through, or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the detection window of another.
-
Choose Appropriate Fluorophores: When designing your experiment, select fluorophores with minimal spectral overlap.
-
Use Narrowband Filters: Employing filter sets with narrower bandwidths can help to isolate the fluorescence emission from each dye more effectively.
-
Sequential Imaging: Acquire images for each channel sequentially rather than simultaneously. This can prevent the excitation of one dye from causing emission that bleeds into another's detection channel.
-
Spectral Unmixing: If bleed-through is unavoidable, it can be corrected computationally using spectral unmixing algorithms. This involves acquiring reference spectra for each individual fluorophore and then using software to mathematically separate the mixed signals.
Frequently Asked Questions (FAQs)
Q: What are the typical excitation and emission wavelengths for this compound?
A: this compound is typically excited around 560 nm and its emission maximum is around 581 nm. However, these values can be influenced by the local environment, such as the lipid composition of the membrane.
Q: What is the recommended concentration of this compound for labeling liposomes?
A: The optimal concentration depends on the application. For basic visualization, a concentration of 0.1 to 0.5 mol% is often sufficient. Higher concentrations can lead to self-quenching and aggregation. It is always recommended to perform a titration to determine the ideal concentration for your specific experiment.
Q: How should I store this compound?
A: this compound should be stored at -20°C and protected from light. To avoid degradation from multiple freeze-thaw cycles, it is advisable to aliquot the product upon receipt.
Q: Is this compound suitable for live-cell imaging?
A: Yes, this compound can be used for live-cell imaging. However, like many fluorophores, it can be phototoxic at high concentrations or with prolonged light exposure. It is important to use the lowest possible concentration and light intensity to maintain cell health.
Q: Can I use this compound for FRET experiments?
A: Yes, rhodamine-labeled lipids like Rhodamine-DHPE have been successfully used as acceptors in Förster Resonance Energy Transfer (FRET) assays to study membrane fusion and lipid trafficking, often paired with a donor like NBD-PE.
Quantitative Data
Table 1: Spectral Properties of this compound and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| This compound B | ~560 | ~581 | Methanol |
| Rhodamine B | ~554 | ~577 | Ethanol |
| Rhodamine 6G | ~530 | ~556 | Ethanol |
| DSPE-PEG-Rhodamine | ~570 | ~595 | Not Specified |
Table 2: Factors Influencing this compound Fluorescence
| Parameter | Effect on Fluorescence | Recommendations |
| Concentration | High concentrations lead to self-quenching and decreased quantum yield. | Use 0.1-0.5 mol% for liposome labeling. |
| Photobleaching | Irreversible loss of fluorescence upon prolonged light exposure. | Minimize light exposure, use anti-fade reagents. |
| Environment | The lipid environment can influence spectral properties. | Characterize spectra in your specific lipid formulation. |
| Aggregation | Formation of non-fluorescent aggregates reduces signal. | Optimize concentration and consider PEGylation. |
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound (at 0.1-0.5 mol%) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Visualizations
Caption: Experimental workflow for preparing and imaging with this compound labeled liposomes.
Caption: Troubleshooting decision tree for common this compound imaging artifacts.
References
Best practices for storing and handling DSPE-Rhodamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling DSPE-Rhodamine. It includes detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a fluorescent lipid composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) covalently linked to a Rhodamine B fluorophore.[1][2] This structure makes it an amphiphilic molecule with a hydrophilic head group and a hydrophobic tail, allowing it to readily insert into lipid bilayers.[3] Its primary applications are in the preparation of fluorescently labeled liposomes and nanoparticles for drug delivery studies, in vivo imaging, and tracking of cellular internalization and trafficking.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C in a light-protected environment. It is crucial to prevent frequent freeze-thaw cycles, which can lead to degradation of the product. For long-term storage, it is advisable to aliquot the product into single-use vials.
Q3: How should I reconstitute and prepare this compound solutions?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Chloroform. To prepare a stock solution, dissolve the powdered this compound in one of these solvents. To avoid aggregation, it is recommended to prepare working solutions at the lowest effective concentration for your experiment. When preparing aqueous solutions, it is often better to add the dye to the final volume of buffer rather than adding buffer to a small aliquot of the dye.
Q4: What are the excitation and emission wavelengths for this compound?
A4: The spectral properties of this compound are primarily determined by the Rhodamine B fluorophore. The typical excitation maximum is in the range of 540–570 nm, and the emission maximum is in the range of 570–620 nm, producing a bright red-orange fluorescence.
Quantitative Data
The following tables summarize key quantitative data for this compound and its common derivatives.
| Property | Value | Reference |
| Molecular Weight | ~1209.1 g/mol | |
| Purity | Typically >94% | |
| Excitation Maximum | 540 - 570 nm | |
| Emission Maximum | 570 - 620 nm | |
| Storage Temperature | -20°C | |
| Solubility | DMSO, DMF, Chloroform |
Table 1: Physicochemical Properties of this compound B
| DSPE-PEG-Rhodamine Derivative | Molecular Weight (Da) |
| DSPE-PEG(1000)-Rhodamine | ~1000 |
| DSPE-PEG(2000)-Rhodamine | ~2000 |
| DSPE-PEG(3400)-Rhodamine | ~3400 |
Table 2: Common DSPE-PEG-Rhodamine Derivatives and their Molecular Weights
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Primary lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator and evaporate the solvent to form a thin lipid film on the inner surface of the flask. c. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature (Tc), to the flask containing the lipid film. b. Agitate the flask, for example, by vortexing, until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid's Tc. c. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles of a defined size.
-
Purification: a. Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.
Caption: Workflow for preparing this compound labeled liposomes.
Protocol 2: Fluorescent Labeling of Cells with this compound Labeled Liposomes
This protocol provides a general procedure for labeling cells with pre-formed this compound labeled liposomes for imaging studies.
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound labeled liposomes
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation: a. Seed cells on coverslips or in imaging dishes and culture until they reach the desired confluency.
-
Liposome Incubation: a. Dilute the this compound labeled liposome suspension to the desired concentration in complete cell culture medium. b. Remove the existing medium from the cells and replace it with the liposome-containing medium. c. Incubate the cells with the liposomes for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Washing: a. After incubation, remove the liposome-containing medium. b. Gently wash the cells three times with warm PBS to remove any unbound liposomes.
-
Fixation (Optional): a. For fixed-cell imaging, add the fixative solution to the cells and incubate for 15-20 minutes at room temperature. b. Wash the cells three times with PBS.
-
Imaging: a. For live-cell imaging, add fresh culture medium to the cells. b. For fixed cells, mount the coverslips onto microscope slides using a suitable mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter set for Rhodamine.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
Q: I am not observing a strong fluorescent signal from my this compound labeled samples. What could be the issue?
A: A weak or absent fluorescent signal can be due to several factors, from improper storage to issues with the experimental setup.
Troubleshooting Steps:
-
Verify Storage and Handling: Ensure that the this compound has been stored at -20°C and protected from light. Avoid multiple freeze-thaw cycles.
-
Check Incorporation Efficiency: If you are preparing your own labeled liposomes, the incorporation efficiency of this compound might be low. Consider optimizing the lipid film hydration and extrusion steps.
-
Optimize Concentration: The concentration of this compound in your formulation may be too low. Try increasing the molar percentage of the fluorescent lipid.
-
Microscope Settings: Confirm that you are using the correct excitation and emission filters for Rhodamine. Ensure the light source is functioning correctly and the exposure time is adequate.
-
Photobleaching: Rhodamine dyes can be susceptible to photobleaching, especially with prolonged exposure to high-intensity light. Reduce the excitation light intensity and exposure time, and consider using an anti-fade mounting medium for fixed samples.
Caption: Decision tree for troubleshooting a weak fluorescent signal.
Problem 2: Aggregation or Precipitation of this compound
Q: My this compound solution appears cloudy or has visible precipitates. What should I do?
A: Aggregation and precipitation can occur due to several factors, including high concentrations and the composition of the solvent.
Troubleshooting Steps:
-
Reduce Concentration: High concentrations of this compound can lead to aggregation. Try preparing more dilute stock and working solutions.
-
Use Appropriate Solvents: Ensure you are using a suitable organic solvent like DMSO, DMF, or chloroform for the initial dissolution. When preparing aqueous solutions, aggregation can be more prevalent.
-
Sonication: If you observe aggregates, you can try to disperse them by sonicating the solution in a bath sonicator for a few minutes.
-
pH of the Buffer: The solubility of Rhodamine can be pH-dependent. In some cases, adjusting the pH of the aqueous buffer might help, but be mindful of how this could affect your experimental system.
Problem 3: High Background Fluorescence
Q: I am observing high background fluorescence in my images, which is obscuring the signal from my labeled structures. How can I reduce this?
A: High background can be caused by unbound fluorescent molecules or autofluorescence from the sample itself.
Troubleshooting Steps:
-
Thorough Washing: Ensure that you are performing adequate washing steps after incubation with this compound labeled liposomes to remove any unbound particles.
-
Optimize Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding and higher background. Perform a concentration titration to find the optimal balance between signal and background.
-
Use a Blocking Step: For cell-based assays, a blocking step with a protein-containing buffer (like bovine serum albumin) before adding the liposomes might reduce non-specific binding.
-
Check for Autofluorescence: Image an unstained control sample using the same microscope settings to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing techniques if your imaging software allows, or choose a different fluorescent dye with a longer emission wavelength.
References
- 1. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound B | BroadPharm [broadpharm.com]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DSPE-PEG-Rhodamine - Fluorescent dye | AxisPharm [axispharm.com]
How to correct for DSPE-Rhodamine spectral overlap in multicolor imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DSPE-Rhodamine in multicolor imaging experiments. Our focus is to help you correct for spectral overlap and obtain high-quality, reliable data.
Troubleshooting Guide: Correcting for this compound Spectral Overlap
Spectral overlap, or bleed-through, occurs when the fluorescence emission from one fluorophore is detected in the channel intended for another.[] This is a common challenge in multicolor imaging that can lead to false positives and inaccurate co-localization analysis. This guide provides solutions to specific issues you may encounter when working with this compound.
Question: I am seeing a signal from this compound in my FITC/GFP channel. How do I fix this?
Answer: This is a classic case of spectral bleed-through. The emission spectrum of Rhodamine is broad and can extend into the detection range for FITC/GFP.[2] Here are two primary methods to correct for this:
-
Compensation: A post-acquisition correction method that subtracts the bleed-through signal from the affected channel.[3] This is a relatively straightforward approach suitable for moderate spectral overlap.
-
Spectral Unmixing: A more advanced technique that separates the emission spectra of multiple fluorophores on a pixel-by-pixel basis.[4] This is ideal for significant spectral overlap and is available on most modern confocal microscopes.
Question: My unstained control sample shows fluorescence in the this compound channel. What should I do?
Answer: This is likely due to autofluorescence from your cells or sample medium.
-
Identify the Source: Image an unstained sample to determine the intensity and spectral properties of the autofluorescence.[]
-
Subtract Autofluorescence: If using spectral unmixing, you can acquire a reference spectrum from your unstained sample and treat autofluorescence as a separate "fluorophore" to be unmixed from your true signals.
-
Reduce Autofluorescence: If possible, use a phenol red-free medium during imaging, as phenol red is a common source of background fluorescence.
Question: After compensation, my this compound signal appears artificially weak or I have negative intensity values.
Answer: This is likely due to overcompensation, where too much signal has been subtracted.
-
Review Your Controls: Ensure your single-color controls were prepared and imaged correctly. The single-color control for this compound should only have this compound staining, and the single-color control for the overlapping fluorophore (e.g., FITC) should only have FITC staining.
-
Check Control Brightness: The fluorescence intensity of your single-color controls should be at least as bright as the signal in your experimental sample to ensure accurate compensation.
-
Re-calculate the Compensation Matrix: If you are performing manual compensation, carefully re-calculate the percentage of bleed-through. If using automated software, ensure the correct positive and negative populations are gated for the calculation.
Question: I am still having trouble separating the signals from this compound and another red-shifted fluorophore. What are my options?
Answer: When working with fluorophores with highly overlapping spectra, consider the following:
-
Sequential Imaging: Instead of acquiring all channels simultaneously, set up your microscope to acquire each channel sequentially. Excite with one laser and detect the emission for that channel before moving to the next laser and detector. This can significantly reduce bleed-through.
-
Choose Fluorophores with Better Spectral Separation: If possible, select a fluorophore to pair with this compound that has a larger Stokes shift and a more distinct emission spectrum. Far-red and near-infrared dyes are often good choices for multicolor imaging with rhodamines.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: DSPE is a phospholipid and does not have fluorescent properties. The fluorescence comes from the conjugated Rhodamine dye, typically Rhodamine B. Rhodamine dyes generally have an excitation maximum between 540-570 nm and an emission maximum between 570-620 nm, resulting in a bright red-orange fluorescence.
Q2: Which common fluorophores are likely to have spectral overlap with this compound?
A2: Fluorophores with emission spectra that fall within the red-orange range can overlap with this compound. A common example is the green fluorophore FITC (fluorescein isothiocyanate) and its variants like GFP, which have a broad emission tail that can extend into the rhodamine detection channel. While blue dyes like DAPI have less direct emission overlap, their broad emission can sometimes contribute to background in other channels.
Q3: What are the essential controls for correcting spectral overlap?
A3: To accurately correct for spectral bleed-through, you will need the following controls:
-
Unstained Sample: To measure the level of autofluorescence in your sample.
-
Single-Color Controls: A separate sample for each fluorophore you are using in your experiment (e.g., a sample with only this compound, a sample with only FITC, and a sample with only DAPI). These are crucial for calculating the compensation matrix or for generating the reference spectra for spectral unmixing.
Q4: When should I use compensation versus spectral unmixing?
A4: The choice depends on the degree of spectral overlap and the capabilities of your microscope.
-
Use Compensation when:
-
There is a moderate and predictable amount of bleed-through.
-
You are using a conventional fluorescence microscope with standard filter sets.
-
You need a quick and relatively simple method of correction.
-
-
Use Spectral Unmixing when:
-
There is significant spectral overlap between your fluorophores.
-
You are using a confocal microscope with a spectral detector.
-
You need to accurately separate the signals from multiple, highly overlapping fluorophores.
-
Data Presentation
The following table summarizes the spectral properties of this compound B and commonly used fluorophores to illustrate potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Emission Color | Potential for Overlap with this compound B |
| This compound B | ~543 | ~570-620 | Red-Orange | N/A |
| FITC/GFP | ~495 | ~519-525 | Green | High (emission tail overlaps with Rhodamine excitation and emission) |
| DAPI | ~359 | ~461 | Blue | Low (but broad emission can contribute to background) |
Experimental Protocols
Protocol 1: Correction for Spectral Overlap using Compensation
This protocol describes a general workflow for correcting spectral bleed-through using a post-acquisition compensation method.
-
Prepare Control Samples:
-
Unstained cells/tissue.
-
Cells/tissue stained only with this compound.
-
Cells/tissue stained only with the overlapping fluorophore (e.g., FITC).
-
-
Image Acquisition:
-
Using your multicolor experimental sample, set the acquisition parameters (laser power, gain, offset) for each channel to obtain a good signal-to-noise ratio without saturation.
-
Crucially, use the exact same acquisition settings to image your unstained and single-color controls.
-
-
Calculate Bleed-through Coefficients:
-
Open the image of your FITC-only control.
-
Measure the mean fluorescence intensity of the FITC-positive signal in both the FITC channel (IFITC in FITC) and the this compound channel (IFITC in Rhod).
-
Calculate the bleed-through coefficient of FITC into the Rhodamine channel: Coefficient_FITC_into_Rhod = I_FITC in Rhod / I_FITC in FITC
-
Repeat this process for the this compound-only control to determine the bleed-through into the FITC channel.
-
-
Apply Compensation:
-
Open your multicolor experimental image.
-
Using image analysis software (e.g., ImageJ/Fiji, ZEN, LAS X), apply the calculated bleed-through coefficients to subtract the unwanted signal from each channel. The general formula for a two-color experiment is:
-
Corrected_Rhod_Image = Raw_Rhod_Image - (Coefficient_FITC_into_Rhod * Raw_FITC_Image)
-
Corrected_FITC_Image = Raw_FITC_Image - (Coefficient_Rhod_into_FITC * Raw_Rhod_Image)
-
-
Protocol 2: Correction for Spectral Overlap using Linear Unmixing
This protocol outlines the steps for spectral unmixing, a more powerful technique for separating overlapping fluorophores. This requires a confocal microscope with a spectral detector.
-
Prepare Control Samples: As in Protocol 1, prepare unstained and single-color stained samples for each fluorophore, including this compound.
-
Acquire Reference Spectra:
-
On your confocal microscope, use the spectral detector (lambda scan or λ-stack mode) to acquire the full emission spectrum for each single-color control.
-
Acquire a reference spectrum from the unstained sample to account for autofluorescence.
-
Save these reference spectra to the microscope's software library.
-
-
Acquire a Lambda Stack of Your Experimental Sample:
-
For your multicolor experimental sample, acquire a lambda stack using the same settings as for your reference spectra. This will create an image where each pixel contains spectral information across a range of wavelengths.
-
-
Perform Linear Unmixing:
-
In the microscope's software (e.g., Zeiss ZEN, Leica LAS X), open the linear unmixing function.
-
Select the lambda stack of your experimental image.
-
Load the previously acquired reference spectra for this compound, your other fluorophores, and autofluorescence.
-
The software will then use a linear algorithm to calculate the contribution of each reference spectrum to the total signal in each pixel, effectively separating the overlapping signals into distinct channels.
-
Visualizations
References
Preventing non-specific binding of DSPE-Rhodamine labeled particles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) particles labeled with Rhodamine.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-Rhodamine and why is it used?
This compound is a fluorescent lipid where the hydrophilic head of the DSPE molecule is conjugated to a Rhodamine B dye.[1] It is commonly incorporated into lipid-based nanoparticles, such as liposomes, to allow for fluorescent tracking and visualization in cell imaging and drug delivery studies.[1][2] The DSPE portion acts as a hydrophobic anchor, embedding the molecule within the lipid bilayer of the nanoparticle.[2]
Q2: What are the primary causes of non-specific binding with this compound particles?
Non-specific binding of this compound labeled particles can stem from several factors:
-
Hydrophobic Interactions: Rhodamine dyes are characteristically hydrophobic.[] This can cause the particles to stick to various surfaces, including plastics, glass, and hydrophobic domains of proteins.
-
Electrostatic Interactions: Nanoparticles with a high surface charge can bind non-specifically to oppositely charged surfaces on cells or tissues.
-
Protein Adsorption (Opsonization): When introduced into biological media (like cell culture medium with serum or blood), proteins rapidly adsorb to the nanoparticle surface, forming a "protein corona". This corona can be recognized by receptors on cells, particularly macrophages of the reticuloendothelial system (RES), leading to unintended uptake and clearance.
-
Unbound Dye: Residual, unconjugated this compound in the particle suspension can lead to high background fluorescence.
Q3: How does PEGylation help reduce non-specific binding?
Polyethylene glycol (PEG) is a hydrophilic polymer frequently incorporated into nanoparticle formulations (e.g., as DSPE-PEG). PEGylation reduces non-specific binding through several mechanisms:
-
Steric Hindrance: The PEG layer forms a physical, cloud-like barrier on the nanoparticle surface. This sterically hinders the approach and adsorption of proteins (opsonins), reducing RES uptake and prolonging circulation time in vivo.
-
Hydrophilic Shield: The highly hydrophilic nature of PEG creates a hydration layer around the particle, which repels proteins and prevents hydrophobic interactions.
However, a phenomenon known as the "PEG dilemma" exists, where dense PEG layers can also hinder the binding of targeting ligands to their specific receptors, potentially reducing the efficacy of actively targeted nanoparticles.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound labeled particles.
Problem 1: High background fluorescence across the entire sample.
| Possible Cause | Recommended Solution & Protocol |
| Excess unbound this compound or free Rhodamine dye. | Purify the nanoparticle suspension. Use techniques like dialysis or size exclusion chromatography (e.g., PD-10 columns) to separate the particles from smaller, unbound fluorescent molecules. |
| Autofluorescence from cells or tissue. | Perform a spectral analysis. Image an unstained control sample to identify the emission spectrum of the background. Use spectral unmixing tools if available. Consider using a fixative other than glutaraldehyde, which is known to induce autofluorescence. |
| Particles are sticking to the coverslip/plate. | Passivate the surface. Coat glass coverslips with a blocking agent like BSA or a commercially available surface repellant before plating cells. For plastic plates, ensure they are tissue-culture treated, which can sometimes reduce non-specific interactions. |
Problem 2: Non-specific binding to cells, even in negative controls.
| Possible Cause | Recommended Solution & Protocol |
| Insufficient blocking of non-specific sites on cells. | Optimize the blocking step. Before adding particles, incubate cells with a blocking agent. The choice of agent is critical and may require optimization. |
| Hydrophobic or electrostatic interactions. | Adjust buffer conditions. Increase the salt concentration (e.g., up to 300-500 mM NaCl) in the final wash steps to disrupt weak ionic interactions. Adding a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer can help reduce hydrophobic binding. |
| Formation of a protein corona leading to scavenger receptor uptake. | Use serum-free media. If the experimental design allows, perform the incubation in serum-free media to prevent the formation of a protein corona. If serum is required, ensure the particles have an adequate anti-fouling coating, such as a high density of PEG or a zwitterionic polymer. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells
This protocol provides a baseline for reducing non-specific binding during in vitro cell staining.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Washing: Gently wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS).
-
Blocking: Incubate the cells with a blocking buffer for 30-60 minutes at room temperature. Common choices include 1-5% Bovine Serum Albumin (BSA) in PBS or 10% normal serum from the species in which the secondary antibody (if used) was raised.
-
Particle Incubation: Dilute the this compound labeled particles to the desired concentration in an appropriate imaging medium (e.g., serum-free medium or a buffer containing 1% BSA). Remove the blocking buffer and add the particle suspension to the cells. Incubate for the desired time, protected from light.
-
Washing: Remove the particle suspension and wash the cells thoroughly 3-5 times with PBS. To further reduce background, consider adding 0.05% Tween-20 to the wash buffer for the first two washes.
-
Fixation (Optional): If fixing the cells, use 4% paraformaldehyde (PFA) in PBS for 15 minutes. Avoid aldehyde-based fixatives if autofluorescence is a concern.
-
Mounting & Imaging: Mount the coverslip using an anti-fade mounting medium and proceed with fluorescence microscopy.
Protocol 2: Quantification of Non-Specific Binding
This method uses fluorescence microscopy to quantify the level of non-specific binding. A similar approach can be taken using flow cytometry.
-
Prepare Samples: Plate cells and prepare two sets of samples:
-
Test Group: Cells incubated with your targeted this compound particles.
-
Control Group: Cells incubated with non-targeted (control) this compound particles. These should be identical to the test particles but lack the targeting ligand.
-
-
Staining: Follow the General Staining Protocol (Protocol 1) for both groups.
-
Imaging: Acquire images from multiple random fields of view for each group using identical microscope settings (e.g., laser power, exposure time, gain).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to:
-
Set a uniform threshold to identify fluorescent particles.
-
Count the number of bound particles per cell or measure the total fluorescence intensity per cell.
-
-
Calculation: Compare the average number of particles or fluorescence intensity per cell between the test and control groups. A high signal in the control group indicates significant non-specific binding.
Quantitative Data Summary
The effectiveness of strategies to reduce non-specific binding can be quantified. The tables below summarize representative data from literature.
Table 1: Effect of Blocking Agents on Non-Specific Binding
| Blocking Agent | Concentration | Reduction in Non-Specific Binding (Approx.) | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | 40-60% | A common, effective protein blocker. Can sometimes interfere with phospho-specific antibody detection. |
| Normal Goat/Donkey Serum | 5-10% | 50-75% | Often more effective than BSA. Use serum from the host species of the secondary antibody to block Fc receptors. |
| Non-fat Dry Milk | 5% | 30-50% | Inexpensive but can interfere with avidin-biotin systems and the detection of phosphorylated proteins. |
| Commercial Protein-Free Blockers | Per Manufacturer | 70-90% | Eliminates cross-reactivity issues with protein-based blockers. |
Table 2: Influence of PEGylation on Nanoparticle Uptake
| Formulation | PEG Molecular Weight (Da) | Molar % PEG | Effect on Non-Specific Uptake (vs. Non-PEGylated) |
| Liposome A | 2000 | 5% | Significant reduction in liver uptake; prolonged circulation. |
| Liposome B | 2000 | 10% | Further reduction in aggregation and uptake compared to 5% PEG. |
| Liposome C | 5000 | 5% | Longer PEG chains can provide a more robust steric barrier. |
| LNP D | 2000 | 7% | PEGylation can reduce cell binding and internalization ("PEG dilemma"). |
Visual Diagrams
Below are diagrams illustrating key workflows and concepts related to non-specific binding.
Caption: Troubleshooting flowchart for diagnosing non-specific binding.
Caption: Opsonization and subsequent uptake by the RES.
Caption: Recommended experimental workflow to minimize non-specific binding.
References
Validation & Comparative
DSPE-Rhodamine vs. NBD-PE: A Comparative Guide for Liposome Tracking
For researchers in drug delivery and cellular biology, tracking the journey of liposomes is fundamental to understanding their efficacy and mechanism of action. Fluorescently labeling the lipid bilayer is a direct and widely adopted method for this purpose. Among the myriad of available fluorophores, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to Rhodamine and phosphatidylethanolamine conjugated to N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD-PE) are two of the most common choices. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols, to aid researchers in selecting the optimal probe for their specific application.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent probe is primarily dictated by its photophysical characteristics. Properties such as excitation and emission wavelengths, brightness (a function of extinction coefficient and quantum yield), and photostability determine the probe's suitability for different imaging modalities and experimental timescales.
DSPE-Rhodamine, a phospholipid labeled with a red-fluorescent Rhodamine B dye, is characterized by its high photostability and brightness.[1][2][3] Its emission in the orange-red spectrum (~570-580 nm) is advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence.[4][5] In contrast, NBD-PE is a green-emitting fluorophore whose fluorescence is highly sensitive to the local environment. This environmental sensitivity, particularly to solvent polarity, can be a powerful tool for studying membrane dynamics but may also complicate quantitative analysis if not properly controlled. A significant characteristic of NBD-PE is its tendency to self-quench at high concentrations in the lipid bilayer. This property is frequently exploited in membrane fusion assays.
| Property | This compound B | NBD-PE | Significance for Liposome Tracking |
| Excitation Max (λex) | ~546 - 560 nm | ~463 nm | Determines the required laser line or filter set for excitation. |
| Emission Max (λem) | ~570 - 580 nm | ~536 nm | Red-shifted emission of Rhodamine is often better for reducing background autofluorescence in biological samples. |
| Extinction Coefficient (ε) | High (data varies by specific rhodamine conjugate) | ~22,000 M⁻¹cm⁻¹ | A higher value contributes to greater brightness, allowing for lower labeling concentrations. |
| Photostability | Generally High | Moderate to Low | High photostability is crucial for long-term imaging and time-lapse studies to prevent signal loss. |
| Environmental Sensitivity | Low | High (sensitive to solvent polarity) | NBD's sensitivity can probe membrane properties but may lead to fluorescence intensity changes unrelated to liposome concentration. |
| Self-Quenching | Low | High | NBD-PE's self-quenching is the basis for FRET-based membrane fusion assays when paired with an acceptor like Rhodamine-PE. |
| Primary Applications | In vivo imaging, long-term cell tracking, particle counting | Membrane fusion/FRET assays, lipid transport studies, labeling lysosomal bodies | The choice of dye is highly dependent on the biological question being addressed. |
Performance in Liposome Tracking Applications
The optimal dye choice depends heavily on the experimental context, whether it's quantifying cellular uptake in vitro or tracking biodistribution in a living animal.
In Vitro Cellular Tracking: For applications like confocal microscopy and flow cytometry, both dyes are widely used.
-
This compound is favored for experiments requiring long-term visualization or repeated imaging, thanks to its superior photostability. Its stable fluorescence output makes it more reliable for quantitative measurements of liposome uptake over time where photobleaching could be a confounding factor.
-
NBD-PE is the probe of choice for membrane fusion assays. In a classic FRET-based assay, liposomes are labeled with a high concentration of NBD-PE (donor) and a small amount of a Rhodamine-PE (acceptor). The initial NBD fluorescence is quenched. Upon fusion with an unlabeled membrane (e.g., a cell membrane or another liposome), the probes are diluted, the distance between them increases, and NBD fluorescence is restored, providing a measurable signal of the fusion event.
In Vivo Imaging: For tracking liposomes in animal models, this compound offers significant advantages.
-
The longer excitation and emission wavelengths of Rhodamine fall within a spectral window where biological tissue is more transparent and exhibits less autofluorescence. This leads to a better signal-to-noise ratio and allows for deeper tissue imaging compared to the green fluorescence of NBD.
-
The DSPE lipid anchor, particularly when combined with a polyethylene glycol (PEG) spacer (DSPE-PEG-Rhodamine), helps to create long-circulating "stealth" liposomes that can be effectively tracked in vivo to monitor their biodistribution and target accumulation.
Experimental Protocols and Workflows
Mandatory Visualization
Caption: Workflow for preparing fluorescently labeled liposomes.
Protocol 1: Preparation of Fluorescently Labeled Liposomes
This protocol describes the lipid film hydration method, a common technique for preparing unilamellar liposomes incorporating a fluorescent lipid probe.
Materials:
-
Primary lipids (e.g., DSPC, Cholesterol) dissolved in chloroform.
-
Fluorescent lipid (this compound or NBD-PE) dissolved in chloroform.
-
Round-bottom flask.
-
Rotary evaporator.
-
Hydration buffer (e.g., PBS, HEPES-buffered saline).
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Methodology:
-
Lipid Mixing: In a round-bottom flask, combine the primary lipids and the fluorescent lipid probe in chloroform. A typical molar ratio for the fluorescent probe is 0.1 to 1 mol% of the total lipid content.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the primary lipid (e.g., >55°C for DSPC).
-
Vesicle Formation: Gently agitate the flask to hydrate the lipid film, which will swell and detach to form multilamellar vesicles (MLVs).
-
Extrusion: To produce unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a lipid extruder. This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution.
-
Characterization: Verify the liposome size distribution using Dynamic Light Scattering (DLS). The final product should be stored protected from light at 4°C.
Caption: Workflow for a cellular uptake study via flow cytometry.
Protocol 2: Cellular Uptake Quantification by Flow Cytometry
This protocol provides a method to quantify the association and internalization of fluorescently labeled liposomes by a cell population.
Materials:
-
Cultured cells (adherent or suspension).
-
Fluorescently labeled liposomes (from Protocol 1).
-
Complete cell culture medium.
-
PBS, Trypsin-EDTA (for adherent cells).
-
Viability stain (e.g., Propidium Iodide, DAPI).
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow overnight.
-
Liposome Incubation: Remove the culture medium and add fresh medium containing the desired concentration of fluorescently labeled liposomes. Incubate for various time points (e.g., 1, 4, 24 hours). Include an untreated cell control.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove non-adherent liposomes. For adherent cells, detach them using Trypsin-EDTA.
-
Staining: Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS). Add a viability dye according to the manufacturer's protocol to distinguish live from dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, ensuring the appropriate laser and filter sets are used for your chosen fluorophore (e.g., blue laser for NBD, yellow-green laser for Rhodamine).
-
Data Analysis:
-
First, gate the cell population based on forward and side scatter to exclude debris.
-
Next, gate on the live cell population using the viability dye signal.
-
Within the live cell gate, quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of liposome association/uptake.
-
Caption: Workflow for visualizing intracellular liposome localization.
Protocol 3: Intracellular Localization by Confocal Microscopy
This protocol allows for the visualization of where labeled liposomes are located within cells.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade dishes.
-
Fluorescently labeled liposomes.
-
Fixative (e.g., 4% Paraformaldehyde in PBS).
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI).
-
Mounting medium.
-
Confocal microscope.
Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Liposome Incubation: Treat the cells with medium containing fluorescently labeled liposomes for the desired time.
-
Washing: Gently wash the coverslips three times with PBS to remove unbound liposomes.
-
Fixation: Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
-
Counterstaining: Wash the fixed cells with PBS. Add a nuclear counterstain like Hoechst or DAPI to visualize the cell nuclei. If staining intracellular organelles with antibodies, permeabilization is required at this step.
-
Mounting: Carefully mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a confocal microscope with the appropriate laser lines and emission filters for the liposome label and the nuclear stain. Z-stack imaging can be performed to reconstruct the 3D distribution of liposomes within the cells.
Summary and Recommendations
Both this compound and NBD-PE are valuable tools for tracking liposomes, but their strengths lie in different applications.
Choose this compound for:
-
In vivo biodistribution studies: Its red-shifted emission provides a better signal-to-noise ratio in deep tissues.
-
Long-term in vitro tracking: Its high photostability allows for extended time-lapse imaging with minimal signal degradation.
-
Quantitative uptake studies: Its stable fluorescence provides a more reliable measure of liposome quantity compared to the environmentally sensitive NBD-PE.
Choose NBD-PE for:
-
Membrane fusion assays: Its property of self-quenching at high concentrations makes it the ideal donor in FRET-based fusion experiments, often paired with a Rhodamine acceptor.
-
Lipid transport and trafficking studies: Its environmental sensitivity can provide information about changes in the lipid environment as the probe moves through different cellular compartments.
-
Dual-color imaging with red probes: Its green emission is spectrally distinct from red fluorophores, allowing for multiplexed imaging.
By carefully considering the photophysical properties of each dye in the context of the specific biological question, researchers can select the appropriate tool to accurately and effectively visualize the fate of their liposomal formulations.
References
- 1. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. DSPE Rhodamine [nanocs.net]
- 5. tribioscience.com [tribioscience.com]
A Comparative Guide to Red Fluorescent Lipid Probes: DSPE-Rhodamine and Its Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of cellular imaging and targeted drug delivery, the selection of an appropriate fluorescent lipid probe is a critical decision. This guide provides an objective comparison of DSPE-Rhodamine with other commonly used red fluorescent lipid probes, offering a detailed analysis of their performance characteristics based on available experimental data.
This document delves into the photophysical properties, applications, and experimental considerations for this compound B, Lissamine™ Rhodamine B DHPE, Texas Red® DHPE, and Nile Red. By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and visualizing key concepts, this guide aims to equip researchers with the necessary information to make an informed choice for their specific experimental needs.
Quantitative Performance Comparison
The selection of a fluorescent lipid probe is often dictated by its photophysical properties, which determine its brightness, spectral compatibility with instrumentation, and suitability for various imaging applications. The following table summarizes the key quantitative data for this compound and its alternatives. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | This compound B | Lissamine™ Rhodamine B DHPE | Texas Red® DHPE | Nile Red |
| Excitation Max (nm) | ~546[1] | 560[2][3] | 582[4] | 551[5] |
| Emission Max (nm) | ~610 | 580, 581 | 601 | 631 |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | ~106,000 (for Rhodamine B) | 106,000 | 116,000 | N/A |
| Quantum Yield (Φ) | Solvent Dependent (0.31 in water, ~0.7 in ethanol for Rhodamine B) | up to 0.7 | up to 0.97 | Environment Dependent |
| Brightness (ε x Φ) | Variable | up to 74,200 | up to 112,520 | Variable |
| Photostability | Generally considered good | Claimed to be superior, but quantitative comparative data is limited | Good | Prone to photobleaching |
Note: Data for this compound B is often inferred from Rhodamine B or its other lipid conjugates due to a lack of specific, comprehensive datasets for the DSPE conjugate itself. The properties of fluorescent probes can be highly dependent on their local environment, including the lipid composition of the membrane and the solvent.
Experimental Protocols
To ensure reproducible and comparable results when evaluating fluorescent lipid probes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Liposome Preparation and Labeling
This protocol describes the preparation of fluorescently labeled liposomes using the lipid film hydration method.
Materials:
-
This compound B or alternative fluorescent lipid probe
-
Primary lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of primary lipids and the fluorescent lipid probe (typically 0.1-1 mol%) in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the labeled liposomes using dynamic light scattering (DLS).
-
Quantify the labeling efficiency using fluorescence spectroscopy.
-
Protocol 2: Photostability Assessment
This protocol outlines a method for comparing the photostability of different fluorescent lipid probes incorporated into liposomes using fluorescence microscopy.
Materials:
-
Fluorescently labeled liposomes (prepared as in Protocol 1)
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable filter set and a stable light source
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Mount a small volume of the fluorescently labeled liposome suspension on a microscope slide and cover with a coverslip.
-
-
Image Acquisition:
-
Locate a field of view with a good density of liposomes.
-
Using a consistent set of imaging parameters (objective, laser power, exposure time, etc.), acquire a time-lapse series of images of the same field of view.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) containing several liposomes in each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time or exposure number to generate a photobleaching curve.
-
The rate of fluorescence decay indicates the photostability of the probe, with a slower decay representing higher photostability.
-
Visualizing Concepts and Workflows
To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for preparing, labeling, and evaluating fluorescent lipid probes in a liposomal system.
Caption: A simplified diagram of a lipid raft-mediated signaling pathway, a common application for fluorescent lipid probes.
Caption: Logical relationships between the properties of this compound and its primary applications in research.
Concluding Remarks
The choice between this compound and its alternatives depends heavily on the specific requirements of the experiment. For applications demanding the highest possible brightness, Texas Red® DHPE may be the preferred option, though its spectral properties should be carefully considered in the context of available laser lines and filter sets. Lissamine™ Rhodamine B DHPE presents a well-rounded option with good brightness and purported high photostability, making it a versatile tool for a range of imaging applications. This compound B remains a widely used and effective probe, particularly for liposome tracking and drug delivery studies, benefiting from the well-characterized properties of the rhodamine fluorophore. Nile Red, while useful for staining lipid droplets, exhibits lower photostability compared to the other probes discussed here.
Ultimately, the optimal probe selection will be guided by a careful consideration of the quantitative data presented, the specific experimental goals, and the imaging instrumentation available. It is always recommended to perform a pilot experiment to validate the performance of a chosen probe in the specific experimental system before embarking on large-scale studies.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Lissamine™ Rhodamine B 1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, Triethylammonium Salt (rhodamine DHPE) 5 mg [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: DSPE-Rhodamine B vs. Lissamine Rhodamine B PE for Advanced Membrane Studies
For researchers, scientists, and drug development professionals navigating the selection of fluorescent lipid probes for membrane analysis, the choice between DSPE-Rhodamine B and Lissamine Rhodamine B PE is a critical one. Both probes offer the vibrant and photostable properties of the rhodamine fluorophore, yet their distinct molecular architectures lead to different behaviors and applications within the lipid bilayer. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your specific research needs.
At a Glance: Key Differences and Applications
This compound B and Lissamine Rhodamine B PE are both phospholipids conjugated to a Rhodamine B fluorophore, designed to integrate into lipid membranes for visualization and analysis. The primary distinction lies in the linkage of the fluorophore to the phospholipid headgroup. While both are headgroup-labeled, the specific chemistry of the linker can influence the probe's orientation, interaction with the membrane environment, and suitability for different experimental techniques.
This compound B , often available with a polyethylene glycol (PEG) linker (DSPE-PEG-Rhodamine), is widely utilized for the preparation of fluorescently labeled liposomes and nanoparticles.[1] The DSPE anchor provides a stable hydrophobic integration into the lipid bilayer, while the optional PEG linker can enhance stability and reduce non-specific binding in biological systems.[1]
Lissamine Rhodamine B PE , on the other hand, is a well-established probe frequently employed in Fluorescence Resonance Energy Transfer (FRET) assays to study membrane fusion and lipid trafficking.[2][3] It is commonly paired with a donor fluorophore like NBD-PE to monitor the proximity of labeled lipid molecules.[2]
Performance Comparison: A Quantitative Overview
The following table summarizes the key performance parameters of this compound B and Lissamine Rhodamine B PE based on available data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The presented data is compiled from various sources and should be considered in the context of the specific experimental conditions under which they were obtained.
| Property | This compound B | Lissamine Rhodamine B PE | References |
| Excitation Max (in Methanol) | ~546 nm | ~560 nm | |
| Emission Max (in Methanol) | ~610 nm | ~581 nm | |
| Quantum Yield | Data not available in a lipid environment. The quantum yield of Rhodamine B in ethanol is reported to be between 0.49 and 0.7. | Generally described as having a high quantum yield, but specific values in a lipid environment are not consistently reported. The quantum yield of Rhodamine B in ethanol is reported to be between 0.49 and 0.7. | |
| Photostability | Generally considered to be photostable. | Described as having superior photostability. | |
| Common Applications | Labeling of liposomes and nanoparticles for drug delivery and imaging. | FRET-based membrane fusion assays, lipid trafficking studies. | |
| Key Structural Feature | DSPE lipid anchor, often with a PEG linker. | PE lipid anchor with a sulfonyl linker to Rhodamine B. |
Experimental Considerations and Workflows
The choice between this compound B and Lissamine Rhodamine B PE will largely depend on the specific experimental goals. Below are conceptual workflows for common applications of these probes.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound B Labeled Liposomes
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.
Materials:
-
Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)
-
Cholesterol
-
This compound B
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline - PBS)
-
Rotary evaporator
-
Probe sonicator or mini-extruder
Procedure:
-
Lipid Film Formation: a. Dissolve DSPC, cholesterol, and this compound B in chloroform in a round-bottom flask. A typical molar ratio is 60:39:1 (DSPC:Cholesterol:this compound B). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Size Reduction: a. To obtain unilamellar vesicles of a defined size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Characterization: a. Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS). b. The fluorescently labeled liposomes are now ready for use in downstream applications such as cellular uptake studies or as drug delivery vehicles.
Protocol 2: FRET-Based Membrane Fusion Assay with Lissamine Rhodamine B PE
This protocol outlines a common FRET-based assay to monitor membrane fusion between two populations of vesicles.
Materials:
-
Lipids for vesicle formation (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)
-
NBD-PE (Donor)
-
Lissamine Rhodamine B PE (Acceptor)
-
Hydration buffer (e.g., HEPES buffer)
-
Fusion-inducing agent (e.g., CaCl₂, polyethylene glycol - PEG)
-
Fluorometer
Procedure:
-
Preparation of Labeled Vesicles: a. Prepare a lipid mixture in chloroform containing POPC, NBD-PE, and Lissamine Rhodamine B PE (e.g., 98:1:1 molar ratio). b. Create small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication or extrusion as described in Protocol 1.
-
Preparation of Unlabeled Vesicles: a. Prepare a separate population of unlabeled vesicles using only POPC following the same procedure.
-
Fusion Assay: a. In a fluorometer cuvette, mix the labeled and unlabeled vesicle populations at a desired ratio (e.g., 1:9). b. Excite the donor fluorophore (NBD-PE) at its excitation maximum (~460 nm) and monitor the emission of both the donor (~535 nm) and the acceptor (Lissamine Rhodamine B PE, ~583 nm). c. Record the baseline fluorescence. d. Add the fusion-inducing agent to the cuvette to initiate membrane fusion. e. As the labeled and unlabeled vesicles fuse, the average distance between the donor and acceptor probes increases, leading to a decrease in FRET efficiency. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence.
-
Data Analysis: a. The rate of fusion can be quantified by monitoring the change in the FRET signal over time.
Choosing the Right Probe for Your Research
-
For tracking liposomes or nanoparticles in drug delivery systems or cellular uptake studies , This compound B , particularly with a PEG linker, is an excellent choice due to its stable incorporation into the lipid bilayer and the ability of the PEG linker to improve biocompatibility.
-
For studying dynamic membrane events like fusion or lipid mixing , Lissamine Rhodamine B PE is the probe of choice, especially in FRET-based assays. Its well-characterized pairing with NBD-PE provides a reliable system for monitoring changes in lipid proximity. One consideration is that the bulky headgroup of Lissamine Rhodamine B PE might, in some cases, hinder the movement of the probe between fusing vesicles, potentially affecting the observed rate of lipid mixing.
Conclusion
Both this compound B and Lissamine Rhodamine B PE are powerful tools for membrane research. Understanding their distinct characteristics and primary applications is key to designing robust and informative experiments. While direct quantitative comparisons of their photophysical properties in lipid membranes are not extensively documented, their established roles in the scientific literature provide clear guidance for their selection. By carefully considering the experimental goals and methodologies, researchers can effectively leverage these fluorescent lipid probes to unravel the complexities of membrane biology.
References
- 1. Real time partitioning of octadecyl rhodamine B into bead supported lipid bilayer membranes reveals quantitative differences in saturable binding sites in DOPC and 1:1:1 DOPC/SM/Cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescence Resonance Energy Transfer Approach for Monitoring Protein-Mediated Glycolipid Transfer between Vesicle Membranes - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Rhodamine vs. DSPE-Rhodamine: A Comparative Guide for Researchers
In the realm of drug delivery and cellular imaging, fluorescent lipid probes are indispensable tools for tracking nanoparticles and understanding their biological fate. Among these, rhodamine-conjugated lipids are popular due to their bright and stable fluorescence. This guide provides an objective comparison between two commonly used variants: DSPE-PEG-Rhodamine and DSPE-Rhodamine, highlighting the critical role of the polyethylene glycol (PEG) linker. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate probe for their specific application.
Structural and Functional Differences
The primary distinction between the two molecules lies in the presence of a PEG spacer in DSPE-PEG-Rhodamine. This structural difference imparts significant functional advantages, particularly for in vivo applications.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid acts as a lipid anchor, enabling the probe to stably integrate into the lipid bilayer of liposomes, micelles, or other lipid-based nanoparticles.[1][2]
-
Rhodamine: A bright and photostable fluorophore that allows for visualization and tracking of the labeled nanoparticles via fluorescence microscopy, flow cytometry, or in vivo imaging systems.[2][3]
-
PEG (Polyethylene Glycol): This hydrophilic and flexible polymer, present in DSPE-PEG-Rhodamine, forms a protective layer on the nanoparticle surface.[1] This "stealth" coating is the key to its enhanced performance in biological systems.
References
DSPE-Rhodamine in Liposomes: A Balancing Act Between Imaging and Stability
The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to rhodamine, a widely used fluorescent probe for tracking liposomal drug delivery systems, can influence the physicochemical properties of the vesicles, namely their size and stability. While essential for visualization, the addition of this fluorescent lipid introduces a structural perturbation to the lipid bilayer that researchers must consider during formulation development. This guide provides a comparative analysis of how DSPE-Rhodamine may affect liposome characteristics, supported by experimental data from literature.
Impact on Liposome Size and Polydispersity
The introduction of this compound into a liposome formulation can lead to slight increases in vesicle size and polydispersity index (PDI). The bulky rhodamine headgroup can disrupt the tight packing of the phospholipid tails, leading to a less ordered and potentially larger vesicle.
While direct comparative studies are limited, data from various formulations suggest that the effect on size is generally minimal, especially at low molar percentages of the fluorescent lipid. However, the specific lipid composition and the overall formulation can influence the magnitude of this effect. For instance, liposomes formulated with lipids having a high phase transition temperature, such as DSPC, tend to form more rigid bilayers, which might be more susceptible to the disruptive effects of bulky fluorescent headgroups.
| Liposome Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOPC/CHOL/Rhodamine DHPE (54:45:1 mol/mol) | 90-120 | Not Specified | Not Specified | [1] |
| HSPC/Cholesterol/DSPE-mPEG2000 (55:40:5 molar ratio) - Doxorubicin loaded | 134.5 ± 4.8 | Not Specified | -16.04 ± 2.59 | [2] |
| HSPC/Cholesterol/DSPE-mPEG2000 (55:40:5 molar ratio) - Doxorubicin & Ferulic acid loaded | 154.1 ± 5.2 | Not Specified | 0.2 ± 0.0 | [2] |
| Cationic liposomes with rhodamine | Low fluorescence observed due to quenching | Not Specified | Not Specified | [3] |
Influence on Liposome Stability
The stability of liposomes is a critical parameter, encompassing both physical stability (e.g., maintenance of size and PDI over time) and chemical stability (e.g., prevention of leakage of encapsulated contents). The inclusion of this compound can impact both aspects.
Physical Stability: The disruption in lipid packing caused by the rhodamine moiety can potentially lead to a less stable bilayer, making the liposomes more prone to aggregation or fusion over time. Formulations with a high zeta potential (either positive or negative) are generally more stable against aggregation due to electrostatic repulsion.[4]
Chemical Stability (Leakage): Studies have shown that liposomes loaded with rhodamine, a relatively hydrophobic molecule, can be less stable in terms of cargo retention compared to those loaded with more hydrophilic molecules like fluorescein. Liposomes composed of lipids with higher phase transition temperatures, such as distearoyl phosphatidylcholine (DSPC), generally exhibit better stability and less leakage over time compared to those made with lipids like dipalmitoyl phosphatidylcholine (DPPC).
Experimental Protocols
Liposome Preparation (Thin-Film Hydration Method)
A common method for preparing liposomes is the thin-film hydration technique.
-
Lipid Film Formation: The desired lipids, including this compound, are dissolved in an organic solvent (e.g., chloroform or a chloroform/methanol mixture). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with a defined pore size.
Characterization of Liposomes
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the size distribution (PDI) of the liposomes in suspension.
-
Zeta Potential: The surface charge of the liposomes is determined by measuring their electrophoretic mobility using a zeta potential analyzer. This is a crucial indicator of colloidal stability.
-
Stability Studies: To assess stability, liposomes are stored at different temperatures (e.g., 4°C, 25°C, 37°C) over a period of time (e.g., several weeks). At various time points, aliquots are taken to measure changes in size, PDI, and zeta potential. Leakage of encapsulated material can be quantified by separating the free and liposome-encapsulated fluorophore using techniques like size exclusion chromatography and measuring the fluorescence of the supernatant.
Experimental Workflow
Caption: Workflow for comparing liposomes with and without this compound.
Signaling Pathway/Logical Relationship
Caption: Cause-and-effect relationship of this compound on liposome properties.
References
DSPE-Rhodamine as a FRET Acceptor for NBD-PE: A Comparative Guide
In the landscape of membrane biophysics and drug delivery research, Förster Resonance Energy Transfer (FRET) stands out as a powerful technique for elucidating molecular interactions and dynamics. The selection of an appropriate donor-acceptor pair is paramount for the success of FRET-based assays. This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (DSPE-Rhodamine) as a FRET acceptor for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE), benchmarked against other common FRET pairs. This analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Principles of FRET with NBD-PE and this compound
FRET is a non-radiative energy transfer mechanism wherein an excited state donor fluorophore transfers energy to a proximal ground state acceptor molecule. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. In the context of lipid membranes, NBD-PE serves as the donor and this compound as the acceptor. When incorporated into the same lipid bilayer, their proximity allows for efficient FRET. Events such as membrane fusion or lipid transfer, which increase the average distance between the donor and acceptor, lead to a decrease in FRET efficiency. This change in FRET signal is the basis for many quantitative assays.[1][2]
The FRET process between NBD-PE and this compound can be visualized as follows:
Quantitative Comparison of FRET Pairs
The effectiveness of a FRET pair is determined by several photophysical parameters. The following table summarizes these properties for NBD-PE/DSPE-Rhodamine and compares them with alternative FRET pairs commonly used in membrane studies.
| Parameter | NBD-PE (Donor) | This compound (Acceptor) | BODIPY FL-PE (Donor) | BODIPY 530/550-PE (Acceptor) | Coumarin-PE (Donor) |
| Excitation Max (λex) | ~463 nm | ~560 nm[] | ~505 nm | ~530 nm | ~400 nm |
| Emission Max (λem) | ~536 nm | ~585 nm | ~511 nm | ~550 nm | ~470 nm |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ (for Rhodamine B) | ~80,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.3-0.5 (in lipids) | ~0.3-0.7 (for Rhodamine B) | >0.9 | >0.8 | ~0.6-0.8 |
| Fluorescence Lifetime (τ) | ~4-10 ns (in lipids) | ~1-3 ns (for Rhodamine B) | ~5-6 ns | ~2-3 ns | ~2-4 ns |
| Förster Distance (R₀) | ~5.0 nm | - | ~5.7 nm | - | ~4.5 nm |
Alternative FRET Pairs
While the NBD-PE/DSPE-Rhodamine pair is widely used, several alternatives offer distinct advantages.
-
BODIPY-based Probes: FRET pairs derived from BODIPY (boron-dipyrromethene) dyes, such as BODIPY FL-PE and BODIPY 530/550-PE, often exhibit higher quantum yields and greater photostability compared to NBD. Their narrower excitation and emission spectra can also reduce spectral bleed-through. The Förster distance for some BODIPY pairs can be larger, extending the range of distances that can be measured.
-
Coumarin-Rhodamine Pairs: Coumarin derivatives can serve as effective donors for rhodamine acceptors. The large Stokes shift of coumarin dyes can be advantageous in minimizing direct excitation of the acceptor.
The choice of FRET pair should be guided by the specific experimental requirements, including the desired distance sensitivity, the spectral windows available on the detection instrumentation, and the potential for photobleaching.
Experimental Protocols
A typical workflow for a FRET-based membrane fusion assay involves liposome preparation, the fusion experiment itself, and subsequent data analysis.
Detailed Methodology: Liposome Preparation for FRET Assays
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing NBD-PE and this compound using the lipid film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid
-
NBD-PE (donor)
-
This compound (acceptor)
-
Chloroform
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired lipids dissolved in chloroform. For a typical lipid mixing assay, a molar ratio of 98:1:1 for POPC:NBD-PE:this compound can be used.
-
Lipid Film Formation: Remove the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired volume of HEPES buffer by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): To improve the homogeneity of the lipid mixture, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrusion: Assemble the mini-extruder with a 100 nm polycarbonate membrane. Pass the MLV suspension through the extruder 11-21 times to form LUVs of a defined size.
-
Purification (Optional): To remove any unencapsulated material or free dye, the liposome suspension can be purified by size exclusion chromatography.
FRET Measurement and Data Analysis
Instrumentation:
-
Fluorometer with excitation and emission monochromators or filter sets appropriate for the chosen FRET pair.
Procedure:
-
Sample Preparation: In a cuvette, mix the labeled liposomes with unlabeled liposomes at the desired ratio (e.g., 1:9).
-
Baseline Measurement: Record the initial fluorescence spectrum by exciting the donor (NBD-PE at ~463 nm) and measuring the emission of both the donor (~536 nm) and the acceptor (~585 nm).
-
Induction of Fusion: Add the fusion-inducing agent (e.g., CaCl₂, polyethylene glycol) to the cuvette and mix gently.
-
Time-course Measurement: Immediately start recording the fluorescence intensity of the donor and acceptor channels over time. A decrease in acceptor emission and a concomitant increase in donor emission indicate membrane fusion and a decrease in FRET efficiency.
Data Analysis: The FRET efficiency (E) can be calculated using the following formula:
E = 1 - (F_DA / F_D)
where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
Alternatively, a ratiometric approach can be used by calculating the ratio of the acceptor intensity to the donor intensity (I_A / I_D). This ratio will decrease as fusion proceeds. The initial rate of fusion can be determined from the initial slope of the change in FRET signal over time.
Conclusion
The NBD-PE/DSPE-Rhodamine FRET pair remains a robust and widely used tool for studying membrane dynamics. Its well-characterized spectral properties and Förster distance provide a solid foundation for quantitative analysis. However, for applications requiring higher photostability or different spectral characteristics, alternative FRET pairs such as those based on BODIPY or coumarin dyes present compelling advantages. The detailed protocols provided in this guide offer a starting point for researchers to design and implement FRET-based assays tailored to their specific research questions in the dynamic field of membrane biology and drug delivery.
References
Safety Operating Guide
Proper Disposal of DSPE-Rhodamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe and compliant disposal of DSPE-Rhodamine.
This compound, a fluorescent lipid conjugate, requires careful handling and disposal due to the hazardous nature of the Rhodamine B component. While the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety is generally not considered hazardous, the presence of Rhodamine B, a substance harmful if swallowed, a serious eye irritant, and detrimental to aquatic life with long-lasting effects, dictates a stringent disposal protocol.[1][2][3][4] Adherence to local, regional, and national regulations is mandatory for the disposal of this chemical.[1]
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Segregation and Collection:
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the concentration and date of accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the Safety Data Sheet (SDS) for Rhodamine B and information about the DSPE component.
-
-
Incineration:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the hazardous organic components. Some safety data sheets suggest dissolving the material in a combustible solvent before incineration.
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular trash. Discharge into the environment must be avoided to prevent harm to aquatic life.
Quantitative Data Summary
The following table summarizes key hazard information for the components of this compound, primarily based on the data for Rhodamine B, which is the more hazardous part of the conjugate.
| Parameter | Rhodamine B | DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects | Not classified as a hazardous substance |
| GHS Precautionary Statements | P273: Avoid release to the environmentP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant | P501: Dispose of contents/container to an approved waste disposal plant |
| Acute Toxicity (Oral) | Category 4 | No data available |
| Aquatic Toxicity | Chronic Category 3 | No data available |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
